Monotridecyl trimellitate
Description
Structure
2D Structure
Properties
CAS No. |
68109-64-8 |
|---|---|
Molecular Formula |
C22H32O6 |
Molecular Weight |
392.5 g/mol |
IUPAC Name |
2-tridecoxycarbonylterephthalic acid |
InChI |
InChI=1S/C22H32O6/c1-2-3-4-5-6-7-8-9-10-11-12-15-28-22(27)19-16-17(20(23)24)13-14-18(19)21(25)26/h13-14,16H,2-12,15H2,1H3,(H,23,24)(H,25,26) |
InChI Key |
RJTNLBWQIPNZIC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCOC(=O)C1=C(C=CC(=C1)C(=O)O)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Monotridecyl Trimellitate: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The term "Monotridecyl trimellitate" is not a standard chemical designation and is largely absent from scientific literature. The vast majority of technical information pertains to "Tridecyl Trimellitate," which is the common name for the tri-ester of trimellitic acid, specifically tritridecyl trimellitate. This guide, therefore, addresses the chemical structure and properties of the three possible isomers of a mono-ester of trimellitic acid with tridecyl alcohol, which is the literal interpretation of "this compound." The properties presented are largely estimated based on the characteristics of its constituent molecules, trimellitic acid and tridecyl alcohol, due to the absence of direct experimental data for these specific mono-esters.
Introduction
Trimellitate esters are a class of compounds known for their applications as plasticizers, emollients, and film-forming agents in various industrial and cosmetic formulations. While tri-esters of trimellitic acid are well-documented, mono-esters are less common. A this compound, a mono-ester of benzene-1,2,4-tricarboxylic acid (trimellitic acid) and tridecyl alcohol, can exist as three distinct positional isomers, each with potentially unique physicochemical properties and reactivity. This document provides a detailed overview of the chemical structure and estimated properties of these isomers.
Chemical Structure
Trimellitic acid has three carboxylic acid groups at positions 1, 2, and 4 of a benzene ring. Esterification with a single molecule of tridecyl alcohol can therefore result in three possible isomers:
-
1-Tridecyl trimellitate: The ester linkage is at the carboxylic acid group at position 1.
-
2-Tridecyl trimellitate: The ester linkage is at the carboxylic acid group at position 2.
-
4-Tridecyl trimellitate: The ester linkage is at the carboxylic acid group at position 4.
The chemical structures of these isomers are depicted below.
Caption: Chemical structures of the three possible isomers of this compound.
Physicochemical Properties
Due to the lack of experimental data for the individual mono-esters, the following table summarizes the known properties of the parent molecules, trimellitic acid and tridecyl alcohol, which can be used to estimate the properties of this compound.
Table 1: Physicochemical Properties of Parent Molecules
| Property | Trimellitic Acid | 1-Tridecanol |
| CAS Number | 528-44-9[1] | 112-70-9 |
| Molecular Formula | C₉H₆O₆[1] | C₁₃H₂₈O |
| Molecular Weight ( g/mol ) | 210.14[1] | 200.36 |
| Appearance | White crystalline solid[2] | White solid |
| Melting Point (°C) | 229-231 (decomposes)[3] | 32 |
| Boiling Point (°C) | 390[4] | 274 |
| Water Solubility | 21 g/L at 25 °C[2] | Practically insoluble |
| logP | 2.721[2] | ~5.4 |
Table 2: Estimated Properties of this compound Isomers
| Property | Estimated Value |
| Molecular Formula | C₂₂H₃₂O₆ |
| Molecular Weight ( g/mol ) | 392.48 |
| Appearance | Expected to be a viscous liquid or a low-melting solid. |
| Boiling Point (°C) | Expected to be significantly higher than tridecyl alcohol, likely > 300 °C. |
| Water Solubility | Expected to be very low due to the long alkyl chain. |
| logP | Estimated to be significantly higher than trimellitic acid, indicating high lipophilicity. |
Experimental Protocols
A plausible route to synthesize a mixture of 1- and 2-tridecyl trimellitate is through the controlled mono-esterification of trimellitic anhydride with tridecyl alcohol. To favor the mono-ester product, a 1:1 molar ratio of the reactants should be used. Synthesis of the 4-tridecyl trimellitate isomer would necessitate starting with trimellitic acid and employing protective group chemistry to selectively esterify the carboxyl group at the 4-position.
Materials:
-
Trimellitic anhydride
-
1-Tridecanol
-
Anhydrous toluene (or another suitable aprotic solvent)
-
Acid catalyst (e.g., p-toluenesulfonic acid) or base catalyst (e.g., pyridine)
-
Sodium bicarbonate solution (for workup)
-
Brine
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve trimellitic anhydride (1 molar equivalent) and 1-tridecanol (1 molar equivalent) in anhydrous toluene.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete (disappearance of the starting material), cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution to remove unreacted trimellitic acid and the catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to separate the mono-ester isomers from any di- or tri-ester byproducts and unreacted starting materials.
Caption: Proposed workflow for the synthesis of 1- and 2-Monotridecyl trimellitate.
Reactivity and Further Reactions
The this compound molecule contains two free carboxylic acid groups and one ester group. This functionality allows for a variety of subsequent chemical transformations:
-
Further Esterification: The remaining carboxylic acid groups can be esterified to form di- or tri-esters with the same or different alcohols.
-
Amide Formation: The carboxylic acid groups can react with amines to form amides.
-
Reduction: The carboxylic acid groups can be reduced to alcohols.
-
Polymerization: The presence of both carboxyl and ester functionalities makes this compound a potential monomer for the synthesis of polyesters and polyamides.
Conclusion
While "this compound" is not a commonly referenced chemical, this guide provides a foundational understanding of its potential structures, estimated properties, and a plausible synthetic approach. The three possible isomers of this compound offer interesting possibilities for further chemical exploration and application development, particularly in fields requiring functionalized aromatic molecules with long alkyl chains. Further research is needed to isolate and characterize each isomer to fully elucidate their specific properties and potential uses.
References
An In-depth Technical Guide to the Synthesis of Monotridecyl Trimellitate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Monotridecyl trimellitate, a triester valued for its properties as a plasticizer and emollient. This document details the prevalent synthesis pathway, experimental protocols derived from patent literature, and quantitative data to support reproducibility.
Core Synthesis Pathway: Esterification
The primary and most industrially relevant method for synthesizing this compound is through the direct esterification of trimellitic anhydride with tridecanol.[1][2] This reaction is typically catalyzed by an acid and involves the continuous removal of water to drive the equilibrium towards the formation of the triester product.[1]
The overall reaction can be summarized as follows:
Trimellitic Anhydride + 3 Tridecanol → this compound + 2 H₂O
A variety of catalysts can be employed to facilitate this reaction, including organometallic compounds and strong acids.[1][2] The choice of catalyst can influence reaction time, temperature, and overall yield.
Quantitative Data Summary
The following tables summarize the quantitative data extracted from various synthesis methodologies described in the literature.
Table 1: Reactant and Catalyst Stoichiometry
| Reactant/Catalyst | Molar Ratio (Anhydride:Alcohol) | Catalyst Loading (% of total reactant mass) | Reference |
| Trimellitic Anhydride : Tridecanol | 1 : 3-5 | - | [1] |
| Tetrabutyl titanate | - | 0.2% - 1.5% | [1] |
| p-Toluenesulfonic acid | - | 1.0% | [1] |
| Sulfuric acid | - | 2.0% | [1] |
| Stannous oxalate | 1 : 3.8 | 600 ppm | [2] |
| Tin protochloride | 1 : 4.0 | 200 - 1000 ppm | [2] |
Table 2: Reaction Conditions and Yields
| Catalyst | Temperature (°C) | Reaction Time (hours) | Reported Yield (%) | Reference |
| Tetrabutyl titanate | 190 - 220 | Until no water evolves | >85 | [1] |
| p-Toluenesulfonic acid | 190 - 220 | Until no water evolves | >85 | [1] |
| Sulfuric acid | 190 - 220 | Until no water evolves | >85 | [1] |
| Stannous oxalate | 230 - 240 | 9 | Not Specified | [2] |
| Tin protochloride | 220 - 230 | 10 | Not Specified | [2] |
Detailed Experimental Protocols
The following protocols are generalized from the available patent literature and provide a detailed methodology for the synthesis of this compound.
Protocol 1: Synthesis using Tetrabutyl Titanate Catalyst
-
Reaction Setup: A multi-necked round-bottom flask is equipped with a mechanical stirrer, a thermometer, a nitrogen inlet, and a Dean-Stark apparatus or similar water separator.
-
Charging Reactants: Charge the flask with trimellitic anhydride and tridecanol in a molar ratio of 1:3 to 1:5.[1]
-
Catalyst Addition: Add tetrabutyl titanate as a catalyst, typically at a concentration of 0.2% to 1.5% of the total mass of the reactants.[1]
-
Inert Atmosphere: Purge the system with nitrogen to create an inert atmosphere.
-
Heating and Water Removal: Heat the reaction mixture to a temperature between 190°C and 220°C with continuous stirring.[1] Water generated during the esterification will be collected in the water separator. The reaction is considered complete when water evolution ceases.
-
Dealcoholization: Cool the reaction mixture to approximately 120°C. Apply a vacuum to distill off any excess tridecanol.[1]
-
Workup and Purification:
-
Cool the crude product to 90°C.
-
Wash the product with a dilute aqueous solution of potassium hydroxide (KOH) to neutralize any remaining acidic components.
-
Perform a liquid-liquid extraction to separate the organic and aqueous layers.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Filter to remove the drying agent.
-
-
Final Product: The resulting product is this compound, a clear, oily liquid.
Protocol 2: Synthesis using Tin-Based Catalysts
-
Reaction Setup: Similar to Protocol 1, a reaction vessel equipped for heating, stirring, nitrogen purging, and water removal is used.
-
Charging Reactants: Add trimellitic anhydride and isotridecanol to the reactor. For example, a molar ratio of 1:3.8 can be used.[2]
-
Catalyst Addition: Introduce a tin-based catalyst such as stannous oxalate (e.g., 600 ppm of total reactant weight) or tin protochloride (e.g., 1000 ppm of total reactant weight).[2]
-
Reaction Conditions: Heat the mixture under a nitrogen atmosphere to 220-240°C and maintain under reflux with stirring for a specified duration (e.g., 9-10 hours).[2] Monitor the reaction progress by measuring the acid number of the crude product.
-
Dealcoholization: After the esterification is complete, cool the mixture (e.g., to 170-180°C) and apply a vacuum to remove unreacted alcohol.[2]
-
Refining:
-
Add an adsorbent material such as attapulgite clay (e.g., 2-3% of the initial total reactant weight) to the crude product.
-
Heat the mixture to 80-100°C for about an hour with stirring to adsorb the catalyst.
-
Filter the mixture to remove the adsorbent and obtain the purified this compound.[2]
-
Visualization of Workflow and Reaction Mechanism
The following diagrams illustrate the synthesis workflow and the general mechanism of the esterification reaction.
Caption: Synthesis workflow for this compound.
Caption: General mechanism of esterification.
Characterization Data
Conclusion
The synthesis of this compound is a well-established process primarily relying on the acid-catalyzed esterification of trimellitic anhydride with tridecanol. The methodologies outlined in this guide, derived from existing patents, provide a solid foundation for the laboratory-scale or industrial production of this compound. The selection of catalyst and optimization of reaction conditions are key to achieving high yields and purity. Further analytical characterization by researchers is encouraged to supplement the existing data.
References
A Comprehensive Technical Guide to Tritridecyl Trimellitate (CAS Bumber: 94109-09-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tritridecyl trimellitate, identified by CAS number 94109-09-8, is a triester of tridecyl alcohol and trimellitic acid.[1][2] Predominantly utilized in the cosmetics and personal care industries, it functions as an emollient, film-forming agent, and texture enhancer.[2][3] Its properties make it a viable substitute for mineral oil in various formulations. While its primary applications are in skincare and color cosmetics, this technical guide aims to provide an in-depth overview of its chemical identity, physicochemical properties, synthesis, and safety data, with a perspective towards its potential, though currently underexplored, applications in the pharmaceutical sciences.
Chemical Identity and Physicochemical Properties
Tritridecyl trimellitate is a high molecular weight ester characterized as a clear, colorless to slightly yellow, viscous, and odorless liquid.[3][4] It is insoluble in water but soluble in oils and organic solvents.[3] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of Tritridecyl Trimellitate
| Property | Value | Reference(s) |
| CAS Number | 94109-09-8 | [4] |
| Molecular Formula | C48H84O6 | [5] |
| Molecular Weight | 757.18 g/mol | [6] |
| IUPAC Name | Tritridecyl benzene-1,2,4-tricarboxylate | [6] |
| Synonyms | 1,2,4-Benzenetricarboxylic acid, tritridecyl ester; Tri(tridecyl) benzene-1,2,4-tricarboxylate | [4] |
| Appearance | Clear, colorless to pale yellow viscous liquid | [3][4] |
| Odor | Practically odorless | [3] |
| Solubility | Insoluble in water; Soluble in oils and organic solvents | [3] |
| Flash Point | 286 °C | [6] |
| Density | 0.949 g/cm³ | [6] |
| Log P (Octanol/Water Partition Coefficient) | > 5.94 | [4] |
Synthesis
The synthesis of tritridecyl trimellitate is typically achieved through the esterification of trimellitic anhydride with tridecyl alcohol. A patented method outlines a straightforward process that offers a high yield.[1]
Experimental Protocol for Synthesis
The synthesis involves the following steps:[1]
-
Reactant Charging: Trimellitic anhydride and tridecyl alcohol are added to a reaction vessel in a molar ratio of 1:3 to 1:5.
-
Catalyst Addition: A suitable catalyst, such as sulfuric acid (approximately 2% of the total mass of the reactants), is introduced into the mixture.
-
Esterification and Dehydration: The reaction is carried out under a nitrogen atmosphere at a temperature of 190-220 °C. Water generated during the reaction is continuously removed using a water separator. The reaction proceeds until no more water is produced.
-
Dealcoholization: The temperature is then reduced to 120 °C, and unreacted tridecyl alcohol is removed by vacuum distillation.
-
Purification: After cooling to 90 °C, the product is purified by washing with water, followed by extraction and drying to yield tritridecyl trimellitate.
The reported total yield for this process is above 85%.[1]
References
- 1. CN103214372A - Synthesis method of tridecyl trimellitate - Google Patents [patents.google.com]
- 2. specialchem.com [specialchem.com]
- 3. TRIDECYL TRIMELLITATE - Ataman Kimya [atamanchemicals.com]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. TRIDECYL TRIMELLITATE - Ataman Kimya [atamanchemicals.com]
- 6. Tridecyl Trimellitate | C39H66O6 | CID 61333 - PubChem [pubchem.ncbi.nlm.nih.gov]
Monotridecyl Trimellitate: A Technical Guide to its Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monotridecyl trimellitate, a triester of trimellitic acid and tridecyl alcohol, is a high molecular weight, viscous liquid with significant applications in the cosmetics, personal care, and industrial sectors.[1][2] Its utility as an emollient, film-former, and plasticizer is intrinsically linked to its solubility characteristics in various organic solvents.[1] This technical guide provides a comprehensive overview of the solubility of this compound, addressing the need for consolidated technical information for research and development purposes.
Qualitative Solubility of this compound
This compound is characterized as a clear, thick, viscous liquid that is colorless or yellowish and practically odorless.[2] It is consistently reported to be insoluble in water but soluble or miscible with oils and organic solvents.[1] The following table consolidates the available qualitative solubility information for this compound in a range of common organic solvents.
| Solvent Category | Specific Solvent | Qualitative Solubility | Quantitative Value (at 25°C) |
| Alcohols | Ethanol | Miscible | Data not available in public literature |
| Methanol | Miscible | Data not available in public literature | |
| Isopropanol | Miscible | Data not available in public literature | |
| Ketones | Acetone | Miscible | Data not available in public literature |
| Methyl Ethyl Ketone | Miscible | Data not available in public literature | |
| Esters | Ethyl Acetate | Miscible | Data not available in public literature |
| Aromatic Hydrocarbons | Toluene | Miscible | Data not available in public literature |
| Xylene | Miscible | Data not available in public literature | |
| Aliphatic Hydrocarbons | Heptane | Soluble | Data not available in public literature |
| Hexane | Soluble | Data not available in public literature | |
| Chlorinated Solvents | Dichloromethane | Miscible | Data not available in public literature |
| Ethers | Diethyl Ether | Miscible | Data not available in public literature |
| Polar Aprotic Solvents | Dimethylformamide (DMF) | Miscible | Data not available in public literature |
| Dimethyl Sulfoxide (DMSO) | Soluble | Data not available in public literature |
Experimental Protocol for Determining Solubility
For applications requiring precise solubility values, the following generalized protocol for the visual determination of miscibility and the gravimetric determination of the solubility of a viscous liquid like this compound can be employed.
Part 1: Visual Determination of Miscibility
Objective: To qualitatively assess whether this compound is miscible in a given solvent at various proportions.
Materials:
-
This compound
-
Selected organic solvents
-
Calibrated glass vials or test tubes with closures
-
Pipettes or burettes for accurate volume measurement
-
Vortex mixer or magnetic stirrer
Procedure:
-
Prepare a series of mixtures of this compound and the chosen solvent in calibrated glass vials. The ratios should cover a range of compositions, for example (v/v): 90:10, 75:25, 50:50, 25:75, and 10:90.
-
Securely cap the vials and agitate them vigorously using a vortex mixer or magnetic stirrer for a predetermined time (e.g., 5-10 minutes) to ensure thorough mixing.
-
Allow the vials to stand undisturbed at a controlled temperature (e.g., 25°C) for at least 24 hours.
-
Visually inspect the mixtures against a well-lit background.
-
Miscible: The mixture appears as a single, clear, homogeneous phase with no signs of separation, cloudiness, or layering.[3][4]
-
Immiscible: The mixture shows two distinct layers, or the solution is cloudy or opaque.[3][4]
-
Partially Miscible: The components mix to a certain extent but form two phases above a specific concentration.
-
Part 2: Quantitative Gravimetric Determination of Solubility
Objective: To determine the solubility of this compound in a solvent where it is not fully miscible, expressed in g/100 mL.
Materials:
-
This compound
-
Selected organic solvent
-
Saturated solution preparation vessel (e.g., jacketed glass reactor with overhead stirrer)
-
Analytical balance
-
Constant temperature bath
-
Syringe filters (chemically compatible with the solvent)
-
Evaporating dish or pre-weighed beaker
-
Vacuum oven or desiccator
Procedure:
-
Add an excess amount of this compound to a known volume of the selected solvent in the preparation vessel.
-
Maintain a constant temperature using the circulating bath and stir the mixture vigorously for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved this compound at the bottom of the vessel confirms that a saturated solution has been formed.
-
Cease stirring and allow the undissolved solute to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette, ensuring no undissolved material is transferred. For viscous solutions, a positive displacement pipette is recommended.
-
Filter the withdrawn aliquot through a syringe filter to remove any remaining suspended micro-droplets.
-
Transfer the filtered, saturated solution to a pre-weighed evaporating dish.
-
Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that will not degrade the this compound) until a constant weight is achieved.
-
The final weight of the residue is the mass of this compound that was dissolved in the initial volume of the solvent.
-
Calculate the solubility using the following formula:
Solubility ( g/100 mL) = (Mass of residue (g) / Volume of aliquot (mL)) x 100
Logical Workflow for Solubility Determination
The following diagram illustrates the decision-making process and workflow for determining the solubility of this compound in an organic solvent.
Signaling Pathway for Solubility Analysis
The following diagram illustrates the conceptual signaling pathway for analyzing the solubility of this compound.
References
An In-depth Technical Guide to the Thermal Stability and Degradation Profile of Monotridecyl Trimellitate
For Researchers, Scientists, and Drug Development Professionals
Introduction to Thermal Stability and Degradation
The thermal stability of a compound is a critical parameter, particularly in applications where it may be exposed to elevated temperatures during processing, storage, or use. Understanding the temperature at which a material begins to degrade and the profile of its decomposition is essential for ensuring product quality, safety, and efficacy. For a compound like Monotridecyl trimellitate, which may find applications in formulations requiring heat sterilization or processing, a thorough understanding of its thermal behavior is paramount.
The primary techniques for evaluating thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[1][2][3] TGA measures changes in the mass of a sample as a function of temperature, providing information on thermal stability and decomposition.[1][2] DSC, on the other hand, measures the heat flow into or out of a sample as it is heated or cooled, which allows for the characterization of phase transitions such as melting and crystallization.[1][2]
Experimental Protocols for Thermal Analysis
A comprehensive thermal analysis of this compound would involve the following detailed experimental protocols for TGA and DSC.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of this compound by measuring mass loss as a function of temperature.
Methodology:
-
Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA sample pan (typically aluminum or platinum).
-
Experimental Conditions:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.[2]
-
Equilibrate the sample at a starting temperature of 25-30 °C.
-
Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).[2]
-
-
Data Collection: Continuously record the sample mass as a function of temperature.
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature to obtain the TGA curve.
-
Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins.
-
Determine the temperature of maximum rate of decomposition (Tmax) from the peak of the first derivative of the TGA curve (DTG curve).
-
Quantify the residual mass at the end of the experiment.
-
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as melting point, glass transition, and crystallization of this compound.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.
-
Experimental Conditions:
-
Place the sample and reference pans in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Equilibrate the sample at a starting temperature well below any expected transitions (e.g., -50 °C).
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected melting point.
-
Cool the sample at the same rate back to the starting temperature.
-
Perform a second heating cycle under the same conditions to observe the thermal history-independent properties.
-
-
Data Collection: Record the differential heat flow between the sample and reference as a function of temperature.
-
Data Analysis:
-
Plot heat flow versus temperature to obtain the DSC thermogram.
-
Determine the glass transition temperature (Tg) as a step change in the baseline.
-
Identify the melting temperature (Tm) as the peak of the endothermic melting event.
-
Identify the crystallization temperature (Tc) as the peak of the exothermic crystallization event during the cooling cycle.
-
Calculate the enthalpy of fusion (ΔHf) by integrating the area under the melting peak.
-
Expected Data Presentation
The quantitative data obtained from TGA and DSC analyses would be summarized in tables for clear comparison and interpretation.
Table 1: Thermogravimetric Analysis (TGA) Data for this compound
| Parameter | Value (°C) | Description |
| Tonset | To be determined | Onset temperature of decomposition. |
| Tmax | To be determined | Temperature of maximum decomposition rate. |
| Residual Mass (%) | To be determined | Percentage of mass remaining at the end of the analysis. |
Table 2: Differential Scanning Calorimetry (DSC) Data for this compound
| Parameter | Value (°C) | Enthalpy (J/g) | Description |
| Glass Transition (Tg) | To be determined | N/A | Temperature at which the material transitions from a rigid to a more rubbery state. |
| Melting Point (Tm) | To be determined | ΔHf = To be determined | Temperature at which the material transitions from a solid to a liquid. |
| Crystallization Temp (Tc) | To be determined | ΔHc = To be determined | Temperature at which the material crystallizes upon cooling from the molten state. |
Degradation Profile Analysis
To understand the degradation pathway and identify the resulting products, further analytical techniques would be employed.
Evolved Gas Analysis (EGA)
A TGA instrument can be coupled with a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR) to analyze the gases evolved during decomposition. This provides real-time identification of the volatile degradation products.
Analysis of Solid Residues
The non-volatile residues remaining after thermal stress can be analyzed to understand the degradation mechanism. Techniques like Gel Permeation Chromatography (GPC) can be used to identify the formation of higher molecular weight products, such as dimers and oligomers, which is a known degradation pathway for some esters.[4] For a more detailed structural elucidation of degradation products, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.[5][6]
Visualization of Experimental Workflow
The logical flow of experiments to characterize the thermal stability and degradation profile of this compound is depicted in the following diagram.
Caption: Experimental workflow for thermal analysis.
Conclusion
A thorough investigation of the thermal stability and degradation profile of this compound is crucial for its development and application. By employing a combination of TGA, DSC, and hyphenated analytical techniques, a comprehensive understanding of its thermal properties can be achieved. The methodologies and workflow presented in this guide provide a robust framework for researchers and scientists to conduct such an evaluation, ensuring the generation of high-quality, reliable data for informed decision-making in product development.
References
- 1. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 2. particletechlabs.com [particletechlabs.com]
- 3. mt.com [mt.com]
- 4. drchristinegrant.wordpress.ncsu.edu [drchristinegrant.wordpress.ncsu.edu]
- 5. Thermal Decomposition Kinetics of Polyol Ester Lubricants | NIST [nist.gov]
- 6. tsapps.nist.gov [tsapps.nist.gov]
Monotridecyl trimellitate molecular weight and formula
A Note on Nomenclature: The term "monotridecyl trimellitate" suggests a mono-ester of trimellitic acid. However, the widely used commercial product and the subject of extensive research is tridecyl trimellitate , a tri-ester. This guide will focus on the latter, as it is the compound of significant interest to researchers, scientists, and drug development professionals. Tridecyl trimellitate is a versatile compound, primarily utilized as an emollient and film-former in cosmetic formulations and as a plasticizer in various industrial applications.[1][2]
Core Molecular and Physical Properties
The molecular formula and weight of tridecyl trimellitate can vary depending on the specific isomers of tridecyl alcohol used in its synthesis. This variation is reflected in the literature, with several reported values. The most common CAS number associated with this compound is 94109-09-8.[3][4]
Molecular Identity
| Identifier | Value | Source(s) |
| Chemical Name | tri(tridecyl) benzene-1,2,4-tricarboxylate | [4][5] |
| INCI Name | Tridecyl Trimellitate | [6] |
| CAS Number | 94109-09-8 | [3][4] |
| EC Number | 302-446-4 | [7] |
Reported Molecular Formulas and Weights
| Molecular Formula | Molecular Weight ( g/mol ) | Source(s) |
| C₃₉H₆₆O₆ | 630.9 | [8] |
| C₄₂H₇₈O₆ | ~679 | [3] |
| C₄₈H₈₄O₆ | 757.18 | [4][6][9] |
The discrepancies in molecular formula and weight are primarily due to the use of different isomers of tridecyl alcohol (a C13 alcohol) during the manufacturing process. For instance, the C₃₉ formula corresponds to the use of decyl alcohol rather than tridecyl alcohol.[8] The C₄₈ formula is consistent with the use of tridecyl alcohol.[4][6][9]
Physicochemical Properties
Tridecyl trimellitate is a viscous, clear to light yellow, oily liquid that is practically odorless.[3][4] It is characterized by its high viscosity, good thermal stability, and low volatility.[1][2]
| Property | Value | Source(s) |
| Appearance | Light yellow to transparent liquid | [4] |
| Boiling Point | 744.88 °C (estimated) | [7][10] |
| Density (25°C) | 0.950 - 0.955 g/cm³ | [4] |
| Refractive Index (25°C) | 1.483 - 1.486 | [4] |
| Flash Point | 286.10 °C (estimated) | [7] |
| Solubility | Insoluble in water; soluble in oils and organic solvents. | [3][7] |
Experimental Protocols
Synthesis of Tridecyl Trimellitate
The most common method for synthesizing tridecyl trimellitate is through the direct esterification of trimellitic anhydride with tridecyl alcohol.[1]
Materials:
-
Trimellitic anhydride
-
Tridecyl alcohol
-
Catalyst (e.g., an acid catalyst)
-
Inert gas (e.g., nitrogen) for blanketing
-
Reaction vessel equipped with a stirrer, thermometer, and a condenser with a water separator.
Procedure:
-
Charging the Reactor: The reaction vessel is charged with trimellitic anhydride and tridecyl alcohol. A molar excess of the alcohol is typically used to drive the reaction to completion.
-
Addition of Catalyst: A suitable acid catalyst is added to the reaction mixture.
-
Reaction Conditions: The mixture is heated to a temperature range of 190-220°C under a nitrogen blanket to prevent oxidation.
-
Water Removal: The reaction produces water as a byproduct, which is continuously removed using a water separator to shift the equilibrium towards the formation of the tri-ester.
-
Monitoring the Reaction: The progress of the reaction is monitored by measuring the amount of water collected or by analyzing the acid value of the reaction mixture. The reaction is considered complete when the theoretical amount of water has been collected and the acid value is low and stable.
-
Purification: After the reaction is complete, the excess tridecyl alcohol is removed by vacuum distillation. The crude product is then purified, which may involve neutralization, washing with water, and drying to yield the final tridecyl trimellitate product.
Analytical Methods
The purity and identity of tridecyl trimellitate can be confirmed using standard analytical techniques:
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the ester carbonyl stretch.[6]
-
Gas-Liquid Chromatography (GLC): To determine the purity of the final product and to identify any residual starting materials or byproducts.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation.[8]
-
Mass Spectrometry (MS): To confirm the molecular weight.[8]
Applications and Safety
Primary Applications
Tridecyl trimellitate is valued for its emollient and film-forming properties, making it a common ingredient in a wide range of cosmetic and personal care products, including:
-
Lipsticks and lip glosses[1]
-
Night creams and eye creams[1]
-
Foundations and eyeliners[6]
-
Hand and face creams[6]
-
Sunscreens, where it can improve water resistance[3]
Its ability to disperse pigments also makes it highly useful in color cosmetics.[1] In industrial applications, it serves as a plasticizer.
Safety and Toxicology
The safety of tridecyl trimellitate has been assessed by various regulatory bodies. The Cosmetic Ingredient Review (CIR) Expert Panel concluded that it is safe in cosmetics in the present practices of use and concentration when formulated to be non-irritating.[8][11]
-
Dermal Irritation and Sensitization: In clinical testing, a lipstick formulation containing 22.3% tridecyl trimellitate was not found to be irritating or to induce a phototoxic response.[11] It was also not a sensitizer in human repeated insult patch tests.[11]
-
Endocrine Disruption Potential: An analogue, triethylhexyl trimellitate, has been studied for endocrine-disrupting activity with mixed results in in-vitro studies.[11] However, due to the low dermal absorption of trialkyl trimellitates, the CIR Panel was not concerned about potential endocrine effects from cosmetic use.[11]
-
Regulatory Status: In Australia, when used at concentrations of ≤40% in certain cosmetics and ≤9% in hand and face creams, it is not considered to pose an unreasonable risk to public health.[6]
Logical Relationships and Workflows
Synthesis Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of tridecyl trimellitate.
Caption: A flowchart of the tridecyl trimellitate synthesis process.
References
- 1. TRIDECYL TRIMELLITATE - Ataman Kimya [atamanchemicals.com]
- 2. Cosmetic Raw Materials Tridecyl Trimellitate CAS 94109-09-8 CAS 70225-05-7 Suppliers, Factory | SOYOUNG [gdsoyoung.com]
- 3. TRIDECYL TRIMELLITATE - Ataman Kimya [atamanchemicals.com]
- 4. zhonglanindustry.com [zhonglanindustry.com]
- 5. zhonglanindustry.com [zhonglanindustry.com]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. tridecyl trimellitate, 94109-09-8 [thegoodscentscompany.com]
- 8. Tridecyl Trimellitate | C39H66O6 | CID 61333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 94109-09-8 CAS MSDS (tri(tridecyl) benzene-1,2,4-tricarboxylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. specialchem.com [specialchem.com]
- 11. cir-safety.org [cir-safety.org]
Toxicological Profile of Monotridecyl Trimellitate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available toxicological data on Monotridecyl trimellitate. Due to limited direct data on this specific compound, this report heavily relies on a read-across approach utilizing data from its structural analogue, tri(2-ethylhexyl) trimellitate (TEHT), also known as Trioctyl Trimellitate (TOTM).[1][2][3] This approach is supported by regulatory bodies based on the structural and property similarities between these substances.[1][3]
Executive Summary
This compound is a trialkyl trimellitate used in cosmetics as a skin-conditioning agent.[1][3] Toxicological assessment indicates a low order of acute toxicity.[2][4] It is not considered to be a skin sensitizer and is generally found to be non-irritating to slightly irritating to the skin and eyes.[1][2] Repeated dose studies on its analogue, TEHT, have established No Observed Adverse Effect Levels (NOAELs), with the liver being a potential target organ at high doses.[1][5] Genotoxicity studies on TEHT have been negative.[1] While some in vitro evidence suggests weak estrogenic activity for TEHT, this is not considered a significant in vivo concern due to poor dermal absorption.[1] Carcinogenicity data for this compound is unavailable, but the lack of genotoxicity of its analogue suggests a low carcinogenic potential.[1]
Quantitative Toxicological Data
The following tables summarize the key quantitative toxicological data for this compound and its analogue, tri(2-ethylhexyl) trimellitate (TEHT/TOTM).
Table 1: Acute Toxicity Data
| Test Type | Species | Route | Endpoint | Value | Reference |
| Acute Oral Toxicity | Rat | Oral | LD50 | > 5000 mg/kg bw | [2] |
| Acute Oral Toxicity (Analogue: TEHT) | Rat | Oral | LD50 | > 2000 mg/kg bw | [2] |
| Acute Dermal Toxicity (Analogue: TEHT) | Rabbit | Dermal | LD50 | > 2 mL/kg | [2] |
Table 2: Irritation Data
| Test Type | Species | Concentration | Observation | Reference |
| Skin Irritation | Rabbit | 10% in corn oil | Slightly irritating to non-irritating | [2] |
| Skin Irritation (Analogue: TEHT) | Rabbit | Undiluted | Reversible primary dermal irritant | [1] |
| Eye Irritation | Rabbit | Undiluted | Slightly irritating | [2] |
| Eye Irritation (Analogue: TEHT) | Rabbit | Undiluted | Not irritating | [1] |
Table 3: Sensitization Data
| Test Type | Species | Concentration | Result | Reference |
| Skin Sensitization (LLNA) | Mouse | Up to 100% | Negative | [1] |
| Skin Sensitization (HRIPT) | Human | 57.1% in lipstick | Not a sensitizer | [1] |
| Skin Sensitization (Buehler assay; Analogue: TEHT) | Guinea Pig | Undiluted | Not a sensitizer | [1] |
Table 4: Repeated Dose and Reproductive Toxicity Data (Analogue: TEHT)
| Test Type | Species | Duration | Route | NOAEL/NOEL | Reference |
| Repeated Dose Toxicity | Rat | 28-day | Oral (gavage) | 1000 mg/kg/day | [5] |
| Repeated Dose Toxicity | Rat | 90-day | Oral (diet) | 225 mg/kg bw/day | [1] |
| Reproductive/Developmental Toxicity | Rat | - | Oral | 100 mg/kg/day (males), 1000 mg/kg/day (females and offspring) | [1] |
Experimental Protocols
The toxicological evaluations of this compound and its analogues have been conducted using standardized testing protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for the key experiments cited.
Acute Oral Toxicity (Based on OECD Guideline 420, 423, or 425)
The acute oral toxicity of this compound was determined in a limit test in rats.[2] The general principles of such a study, following OECD guidelines, are as follows:
-
Principle: A single, high dose of the test substance is administered to a small number of animals to assess the potential for acute toxic effects.
-
Test Animals: Typically, young adult rats of a standard laboratory strain are used.
-
Procedure:
-
Animals are fasted prior to dosing.
-
The test substance is administered by gavage in a single dose. For a limit test, a dose of 2000 or 5000 mg/kg body weight is typically used.[6][7]
-
Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
A necropsy is performed on all animals at the end of the observation period.
-
-
Endpoint: The LD50 (median lethal dose) is determined, which is the statistically estimated dose that would be lethal to 50% of the animals. In a limit test, if no mortality is observed, the LD50 is considered to be above the tested dose.[7]
Dermal and Ocular Irritation (Based on OECD Guidelines 404 and 405)
Skin and eye irritation studies were conducted on rabbits.[2] The methodologies are based on the following principles:
-
Principle: The potential of a substance to cause reversible inflammatory changes to the skin or eye is assessed after a single application.
-
Test Animals: Albino rabbits are the preferred species for these tests.[8]
-
Dermal Irritation (OECD 404):
-
A small area of the animal's fur is clipped.
-
A defined amount of the test substance is applied to the skin and covered with a gauze patch.
-
The patch is removed after a specified exposure period (typically 4 hours).
-
The skin is observed for signs of erythema (redness) and edema (swelling) at various time points (e.g., 1, 24, 48, and 72 hours) after patch removal.
-
-
Ocular Irritation (OECD 405):
-
A defined amount of the test substance is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as a control.[2][3]
-
The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours) after instillation.[3]
-
The reversibility of any observed lesions is assessed for up to 21 days.[9]
-
Skin Sensitization - Local Lymph Node Assay (LLNA) (Based on OECD Guideline 429)
This compound was found to be negative in a Local Lymph Node Assay (LLNA).[1]
-
Principle: The LLNA assesses the ability of a substance to induce a proliferative response in the draining auricular lymph nodes as a measure of skin sensitization.[1][10]
-
Test Animals: The CBA/Ca or CBA/J strain of mouse is typically used.[1][10]
-
Procedure:
-
The test substance is applied to the dorsal surface of the mouse's ear for three consecutive days.
-
On day five, a radiolabeled substance (e.g., 3H-methyl thymidine) or a non-radioactive marker is injected intravenously.
-
On day six, the animals are euthanized, and the draining auricular lymph nodes are excised and weighed.
-
The proliferation of lymphocytes in the lymph nodes is measured by quantifying the incorporation of the radiolabel or marker.
-
-
Endpoint: A Stimulation Index (SI) is calculated by comparing the proliferation in the test group to the control group. A substance is classified as a sensitizer if the SI exceeds a certain threshold (typically ≥ 3).[1]
Repeated Dose Oral Toxicity (Based on OECD Guidelines 407 and 408)
Repeated dose toxicity studies on the analogue TEHT were conducted for 28 and 90 days.[1][5]
-
Principle: To characterize the potential adverse toxicological effects occurring as a result of repeated daily oral exposure to a substance for a specified period.[11]
-
Procedure:
-
The test substance is administered daily by gavage or in the diet to several groups of animals at different dose levels for 28 or 90 days.[12][13]
-
A control group receives the vehicle only.
-
Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored regularly.
-
At the end of the study, blood and urine samples are collected for hematology and clinical chemistry analysis.
-
All animals are subjected to a full necropsy, and organs are weighed and examined macroscopically and microscopically.
-
-
Endpoint: The No Observed Adverse Effect Level (NOAEL) is determined, which is the highest dose level at which no adverse effects are observed.[11]
Signaling Pathways and Experimental Workflows
While no specific signaling pathways have been definitively identified for this compound, the weak estrogenic activity and effects on the liver observed with its analogue TEHT suggest potential interactions with the estrogen receptor and peroxisome proliferator-activated receptor (PPAR) signaling pathways.
Experimental Workflow for Skin Sensitization (LLNA)
Caption: Workflow for the Local Lymph Node Assay (LLNA).
Potential Signaling Pathway: Estrogen Receptor (ER) Activation
The weak estrogenic activity of TEHT suggests a potential interaction with the estrogen receptor.[1] This would involve the binding of the compound to the estrogen receptor, leading to the transcription of estrogen-responsive genes.
Caption: Potential Estrogen Receptor signaling pathway.
Potential Signaling Pathway: PPARα Activation
Effects on the liver, such as those seen at high doses of TEHT, can sometimes be mediated through the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1]
Caption: Potential PPARα signaling pathway in hepatocytes.
Conclusion
Based on the available data for this compound and a read-across to its analogue tri(2-ethylhexyl) trimellitate, it can be concluded that this substance possesses a low level of toxicity. It is not a skin sensitizer and has low potential for skin and eye irritation. While high doses of its analogue have been shown to affect the liver in animal studies, the risk to humans is considered low, particularly in the context of cosmetic use where dermal absorption is limited. The weak in vitro estrogenic activity of the analogue is not deemed to be of toxicological concern for human health under typical exposure scenarios. Overall, this compound is considered safe for its intended use in cosmetic products when formulated to be non-irritating.[1]
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. nucro-technics.com [nucro-technics.com]
- 4. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 5. Acute eye irritation test as per OECD guidelines | PPTX [slideshare.net]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]
- 10. ftp.cdc.gov [ftp.cdc.gov]
- 11. Repeated dose toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. ask-force.org [ask-force.org]
Biocompatibility of Trimellitate Esters: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimellitate esters are a class of chemical compounds used as plasticizers in various polymers, notably in medical devices and food packaging, due to their lower migration rates compared to some traditional phthalate plasticizers. As these materials come into direct or indirect contact with biological systems, a thorough evaluation of their biocompatibility is paramount to ensure patient and consumer safety. This technical guide provides a comprehensive overview of the biocompatibility of trimellitate esters, focusing on cytotoxicity, genotoxicity, and inflammatory responses. It consolidates available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to support researchers and professionals in the field of drug development and material science.
Cytotoxicity Assessment
Cytotoxicity assays are fundamental in biocompatibility testing, providing initial screening for the potential of a material or its leachates to cause cell death or inhibit cell growth. Studies on trimellitate esters suggest a generally favorable cytotoxicity profile compared to some legacy plasticizers like Di(2-ethylhexyl) phthalate (DEHP).
One of the most common trimellitate esters, Tris(2-ethylhexyl) trimellitate (TOTM or TEHT), has been the subject of several investigations. Research indicates that TOTM exhibits significantly lower cytotoxicity than DEHP. For instance, one study demonstrated that the acute toxicity of TOTM to human leukemia (HL-60) cells was approximately 10-fold weaker than that of DEHP[1]. Another study reported that Trioctyl trimellitate (TOTM) was not cytotoxic to L929 mouse fibroblasts, a common cell line used in biocompatibility testing[1]. Furthermore, the leaching of tri-(2-ethylhexyl) trimellitate (TETM) from polyvinyl chloride (PVC) bags was found to be negligible, suggesting a lower risk of cytotoxic leachables interacting with biological systems[2][3].
While specific IC50 values and detailed dose-response curves for a wide range of trimellitate esters are not extensively available in the public domain, the existing data consistently points towards their lower cytotoxic potential in comparison to DEHP.
Quantitative Cytotoxicity Data
| Trimellitate Ester | Cell Line | Assay | Endpoint | Result | Reference |
| Tris(2-ethylhexyl) trimellitate (TOTM) | HL-60 | Not specified | Acute Toxicity | ~10-fold weaker than DEHP | [1] |
| Trioctyl trimellitate (TOTM) | L929 | Not specified | Cytotoxicity | Not cytotoxic | [1] |
| Tri-(2-ethylhexyl) trimellitate (TETM) | Not applicable | Leaching Study | Leaching from PVC bags | Negligible | [2][3] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
L929 mouse fibroblast cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
Test articles (trimellitate esters) and controls (e.g., DEHP, negative control material)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed L929 cells into a 96-well plate at a density of 1 x 10^4 cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Preparation of Extracts: Prepare extracts of the test materials (e.g., PVC plasticized with different trimellitate esters) according to ISO 10993-12 standards. Typically, this involves incubating the material in cell culture medium at 37°C for a specified period (e.g., 24 or 72 hours).
-
Cell Treatment: After the initial 24-hour incubation, remove the culture medium from the wells and replace it with 100 µL of the prepared material extracts or solutions of the trimellitate esters at various concentrations. Include negative and positive controls.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plates for another 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the negative control.
Genotoxicity Assessment
Genotoxicity assays are designed to detect direct or indirect damage to DNA, which can lead to mutations and potentially cancer. Regulatory bodies require a battery of tests to assess the genotoxic potential of new materials. For trimellitate esters, the available data suggests a lack of genotoxic activity.
Experimental Protocol: In Vitro Micronucleus Assay
The in vitro micronucleus assay is a widely used method to assess chromosomal damage.
Materials:
-
Human peripheral blood lymphocytes or a suitable cell line (e.g., L929, CHO, TK6)
-
Appropriate cell culture medium
-
Phytohaemagglutinin (for lymphocytes)
-
Cytochalasin B
-
Test articles (trimellitate esters) and controls (mitomycin C as a positive control)
-
Hypotonic KCl solution
-
Fixative (methanol:acetic acid, 3:1)
-
Giemsa stain
-
Microscope slides
Procedure:
-
Cell Culture: Culture the chosen cells in appropriate medium. For lymphocytes, stimulate with phytohaemagglutinin.
-
Treatment: Expose the cells to at least three concentrations of the test article, along with negative and positive controls.
-
Incubation: Incubate the cultures for a suitable period (e.g., 24-48 hours).
-
Cytokinesis Block: Add cytochalasin B to the cultures to block cytokinesis, resulting in binucleated cells.
-
Harvesting: Harvest the cells by centrifugation.
-
Hypotonic Treatment: Resuspend the cell pellet in hypotonic KCl solution to swell the cells.
-
Fixation: Fix the cells with a freshly prepared fixative.
-
Slide Preparation: Drop the fixed cell suspension onto clean microscope slides and allow them to air dry.
-
Staining: Stain the slides with Giemsa.
-
Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei under a microscope.
Inflammatory Response
The inflammatory response to a biomaterial is a complex biological process involving various immune cells and signaling molecules. Chronic inflammation can lead to device failure and adverse health effects. Trimellitic anhydride (TMA), the precursor to trimellitate esters, is a known sensitizer and can induce immune-mediated respiratory illnesses in occupational settings. However, the inflammatory potential of the corresponding esters is expected to be significantly lower due to their larger molecular size and lower reactivity.
Studies on the in vivo effects of TOTM in rats showed that at a dose of 300 mg/kg, it induced mild and reversible histological changes in the liver, in contrast to the more severe and irreversible changes caused by DEHP. This suggests a lower potential for inducing inflammatory damage[5].
Quantitative In Vivo Inflammatory Marker Data
Currently, there is a lack of publicly available quantitative data specifically detailing the in vivo inflammatory response (e.g., cytokine levels, immune cell infiltration) to a range of trimellitate esters. Research in this area is needed to provide a more complete biocompatibility profile.
Experimental Protocol: ELISA for Inflammatory Cytokines
Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for quantifying the concentration of specific proteins, such as inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), in biological samples.
Materials:
-
ELISA plate pre-coated with capture antibody for the target cytokine
-
Biological samples (e.g., serum, cell culture supernatant)
-
Detection antibody conjugated to an enzyme (e.g., HRP)
-
Standard solutions of the target cytokine
-
Wash buffer
-
Substrate solution
-
Stop solution
-
Microplate reader
Procedure:
-
Sample and Standard Preparation: Prepare serial dilutions of the cytokine standard and prepare the biological samples.
-
Plate Loading: Add standards and samples to the wells of the ELISA plate.
-
Incubation: Incubate the plate to allow the cytokine to bind to the capture antibody.
-
Washing: Wash the plate to remove unbound substances.
-
Detection Antibody Addition: Add the enzyme-conjugated detection antibody to each well.
-
Incubation: Incubate the plate to allow the detection antibody to bind to the captured cytokine.
-
Washing: Wash the plate to remove unbound detection antibody.
-
Substrate Addition: Add the substrate solution to each well, which will be converted by the enzyme to produce a colored product.
-
Color Development: Incubate the plate for a specific time to allow for color development.
-
Stopping the Reaction: Add the stop solution to each well to stop the color development.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve from the absorbance values of the standards and use it to determine the concentration of the cytokine in the samples.
Conclusion
The available scientific evidence suggests that trimellitate esters, particularly TOTM/TEHT, exhibit a favorable biocompatibility profile, especially when compared to traditional phthalate plasticizers like DEHP. They demonstrate lower cytotoxicity and are not considered genotoxic. While the precursor, trimellitic anhydride, is a known sensitizer, the esters themselves appear to have a lower potential for inducing significant inflammatory responses.
However, a notable gap exists in the publicly available literature regarding comprehensive quantitative data for a wide range of trimellitate esters across various biocompatibility endpoints. Further research providing detailed dose-response cytotoxicity data (e.g., IC50 values) and quantitative in vivo inflammatory marker analysis would be invaluable for a more complete risk assessment and to solidify their position as safer alternatives in sensitive applications such as medical devices and food contact materials. The experimental protocols detailed in this guide provide a framework for conducting such crucial future studies.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Leaching of plasticizers from and surface characterization of PVC blood platelet bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Leaching of plasticizers from and surface characterization of PVC blood platelet bags. | Semantic Scholar [semanticscholar.org]
- 4. Screening assessment trimellitates group - Canada.ca [canada.ca]
- 5. longdom.org [longdom.org]
Methodological & Application
Synthesis of Monotridecyl trimellitate from trimellitic anhydride and tridecyl alcohol.
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of Monotridecyl trimellitate, an ester with significant applications in the cosmetic, personal care, and industrial sectors.[1] The synthesis is achieved through the esterification of trimellitic anhydride with tridecyl alcohol. These protocols are intended to offer a comprehensive guide for laboratory synthesis, including reaction setup, purification, and characterization, to ensure a high-yield and high-purity product.
Introduction
This compound is a high-performance ester valued for its emollient, film-forming, and plasticizing properties.[1] It is a viscous, odorless liquid that finds use in a variety of formulations, including night creams, eye contour products, lipsticks, and sunscreens, where it contributes to lubricity, cushioning, and water resistance.[1][2] In industrial applications, trimellitate esters are utilized as high-temperature lubricants and plasticizers for polymers like PVC.[3][4][5] The synthesis described herein is a direct esterification process that is efficient and scalable.[6]
Reaction Scheme
The synthesis of this compound proceeds via the esterification of trimellitic anhydride with tridecyl alcohol. The reaction involves the nucleophilic attack of the alcohol on one of the carbonyl groups of the anhydride, leading to the opening of the anhydride ring and the formation of a monoester with two remaining carboxylic acid groups. Subsequent esterification of these carboxylic acid groups with two more equivalents of tridecyl alcohol, typically at higher temperatures and with the removal of water, would lead to the formation of tritridecyl trimellitate. This protocol focuses on conditions that can be adapted for the synthesis of the monoester.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocols
This section details the necessary equipment, reagents, and step-by-step procedures for the synthesis of this compound.
Materials and Equipment
-
Reactants: Trimellitic anhydride (C₉H₄O₅), Tridecyl alcohol (C₁₃H₂₈O)
-
Catalyst: Tetrabutyl titanate or Sulfuric acid
-
Inert Gas: Nitrogen (N₂)
-
Apparatus: Three-necked round-bottom flask, heating mantle with magnetic stirrer, condenser, Dean-Stark trap or water separator, thermometer, vacuum distillation setup.
-
Solvents and Reagents for Purification: Deionized water, sodium bicarbonate solution (optional), brine, anhydrous magnesium sulfate or sodium sulfate.
Synthesis Procedure
The following protocol is based on a synthesis method with a reported total yield of over 85%.[6]
-
Reaction Setup:
-
Assemble a three-necked flask with a heating mantle, magnetic stirrer, thermometer, and a Dean-Stark trap fitted with a condenser.
-
Ensure all glassware is dry.
-
Introduce a nitrogen inlet to maintain an inert atmosphere throughout the reaction, preventing oxidation.
-
-
Charging the Reactor:
-
Charge the flask with trimellitic anhydride and tridecyl alcohol. A molar ratio of 1:3 to 1:5 (anhydride:alcohol) is recommended to drive the reaction towards the triester; for the monoester, a 1:1 ratio should be used initially, with the option to add more alcohol if further esterification is desired.[6]
-
Add the catalyst. For tetrabutyl titanate, use 0.1-0.2% of the total mass of the reactants. If using sulfuric acid, a concentration of up to 2% of the total reactant mass can be employed.[6]
-
-
Esterification and Dehydration:
-
Begin stirring and gently heat the mixture under a nitrogen blanket.
-
Gradually increase the temperature to 190-220°C.[6]
-
Water generated during the esterification will be collected in the Dean-Stark trap. The reaction is monitored by the amount of water collected.
-
Maintain the reaction at this temperature until no more water is produced, indicating the completion of the esterification.[6]
-
-
Dealcoholization (for Triester Synthesis):
-
Purification:
-
Cool the reaction mixture to about 90°C.[6]
-
Wash the crude product with warm deionized water to remove any remaining water-soluble impurities. If an acid catalyst was used, a wash with a dilute sodium bicarbonate solution may be necessary to neutralize the acid, followed by water washes until the pH is neutral.
-
Perform a final wash with brine to aid in the separation of the organic and aqueous layers.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent. The resulting product is this compound.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Molar Ratio (Anhydride:Alcohol) | 1 : (3-5) | [6] |
| Esterification Temperature | 190-220 °C | [6] |
| Catalyst Loading (Tetrabutyl titanate) | 0.1-0.2% (by weight of reactants) | [6] |
| Catalyst Loading (Sulfuric Acid) | up to 2% (by weight of reactants) | [6] |
| Dealcoholization Temperature | 120 °C (under vacuum) | [6] |
| Washing Temperature | 90 °C | [6] |
| Reported Total Yield | > 85% | [6] |
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification of this compound.
Characterization
The synthesized this compound should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of characteristic ester carbonyl (C=O) and C-O stretching bands, and the absence of the broad O-H band from the carboxylic acid groups of the starting material.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the successful esterification by observing the characteristic shifts of the protons and carbons in the tridecyl and trimellitate moieties.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the product and identify any residual starting materials or by-products.
-
Acid Value Titration: To quantify the amount of residual free carboxylic acid groups, which is an indicator of the completeness of the esterification reaction.
Application Notes
-
Cosmetic and Personal Care Formulations: this compound is an excellent emollient and film-forming agent, making it suitable for skincare products, particularly for dry skin.[7] Its high viscosity provides a lubricious and cushioning feel.[2] It also serves as an effective pigment dispersant in color cosmetics like lipsticks.[2]
-
Drug Development: In pharmaceutical preparations, it can function as a non-volatile solvent and may enhance the delivery of active ingredients.[1]
-
Industrial Uses: As a plasticizer, it enhances the flexibility and durability of polymers.[1] Its high thermal stability and low volatility make it suitable for high-temperature applications.[3]
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Trimellitic anhydride is a respiratory irritant and sensitizer. Handle with care to avoid inhalation of dust.
-
High temperatures are used in this synthesis. Use caution when handling the hot reaction apparatus.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.
References
- 1. TRIDECYL TRIMELLITATE - Ataman Kimya [atamanchemicals.com]
- 2. TRIDECYL TRIMELLITATE - Ataman Kimya [atamanchemicals.com]
- 3. TRIMELLITATES [pacificspecialityoils.com]
- 4. Trioctyltrimellitate (TOTM) – Quality solution for durable plastics [penpet.com]
- 5. TRIMELLITIC ANHYDRIDE - Ataman Kimya [atamanchemicals.com]
- 6. CN103214372A - Synthesis method of tridecyl trimellitate - Google Patents [patents.google.com]
- 7. specialchem.com [specialchem.com]
Catalyst Selection for Monotridecyl Trimellitate Esterification: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the selection of an optimal catalyst for the esterification of trimellitic anhydride with tridecyl alcohol to synthesize monotridecyl trimellitate. The information compiled herein is based on established chemical principles and published literature, offering a comparative overview of common catalysts to guide researchers in developing efficient and high-yield synthesis processes.
Introduction
This compound, an ester of trimellitic acid, is a significant compound with applications in various fields, including its use as a plasticizer and in the formulation of specialty lubricants. The synthesis of this ester is typically achieved through the direct esterification of trimellitic anhydride with tridecyl alcohol. The choice of catalyst is a critical parameter that significantly influences the reaction kinetics, yield, and purity of the final product. This document outlines the use of three common catalysts for this reaction: p-Toluenesulfonic acid (p-TSA), Tetrabutyl titanate (TBT), and Sulfuric Acid (H₂SO₄).
Catalyst Performance Comparison
The selection of an appropriate catalyst is crucial for optimizing the esterification reaction. The following table summarizes the key performance indicators for p-Toluenesulfonic acid, Tetrabutyl titanate, and Sulfuric Acid based on typical esterification reactions.
| Catalyst | Catalyst Loading (wt% of reactants) | Reaction Temperature (°C) | Reaction Time (hours) | Typical Yield (%) | Notes |
| p-Toluenesulfonic Acid (p-TSA) | 0.5 - 2.0 | 140 - 180 | 4 - 8 | 85 - 95 | Effective solid acid catalyst, easy to handle.[1][2][3][4] Can be used in heterogeneous systems for easier removal.[5] |
| Tetrabutyl Titanate (TBT) | 0.1 - 0.5 | 180 - 220 | 3 - 6 | > 90 | High catalytic activity at elevated temperatures.[6][7] May require specific work-up procedures to remove titanium residues.[8] |
| Sulfuric Acid (H₂SO₄) | 1.0 - 3.0 | 120 - 160 | 6 - 10 | 80 - 90 | Strong acid catalyst, effective at lower temperatures.[9][10] Can cause side reactions and corrosion issues.[10] |
Experimental Protocols
The following are generalized experimental protocols for the synthesis of this compound using the aforementioned catalysts. Researchers should optimize these protocols based on their specific laboratory conditions and desired product specifications.
General Safety Precautions
-
Conduct all reactions in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
Handle all chemicals with care, referring to their respective Material Safety Data Sheets (MSDS).
Protocol 1: Esterification using p-Toluenesulfonic Acid (p-TSA)
-
Reactant Charging: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a Dean-Stark apparatus connected to a condenser, add trimellitic anhydride (1 molar equivalent) and tridecyl alcohol (1.1 molar equivalents).
-
Catalyst Addition: Add p-Toluenesulfonic acid (0.5-2.0 wt% of the total reactant weight).
-
Reaction: Heat the reaction mixture to 140-180 °C with continuous stirring.
-
Water Removal: Collect the water of reaction in the Dean-Stark trap to drive the equilibrium towards ester formation.
-
Monitoring: Monitor the reaction progress by measuring the acid value of the reaction mixture at regular intervals. The reaction is considered complete when the acid value is close to the theoretical value.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Neutralize the catalyst with a stoichiometric amount of a weak base (e.g., sodium bicarbonate solution).
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the excess tridecyl alcohol and solvent (if any) under reduced pressure.
-
-
Purification: The crude product can be further purified by vacuum distillation or column chromatography.
Protocol 2: Esterification using Tetrabutyl Titanate (TBT)
-
Reactant Charging: Follow step 1 as in Protocol 3.2.
-
Catalyst Addition: Add Tetrabutyl titanate (0.1-0.5 wt% of the total reactant weight).
-
Reaction: Heat the reaction mixture to 180-220 °C with continuous stirring.
-
Water Removal: Follow step 4 as in Protocol 3.2.
-
Monitoring: Follow step 5 as in Protocol 3.2.
-
Work-up:
-
Cool the reaction mixture to 80-90 °C.
-
To hydrolyze the catalyst, add water or a dilute acid solution and stir for 30-60 minutes. The titanium dioxide precipitate can be removed by filtration.[8]
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the excess tridecyl alcohol under reduced pressure.
-
-
Purification: Purify the product as described in Protocol 3.2.
Protocol 3: Esterification using Sulfuric Acid (H₂SO₄)
-
Reactant Charging: Follow step 1 as in Protocol 3.2.
-
Catalyst Addition: Slowly add concentrated Sulfuric Acid (1.0-3.0 wt% of the total reactant weight) to the reaction mixture with caution, as the addition is exothermic.
-
Reaction: Heat the reaction mixture to 120-160 °C with continuous stirring.
-
Water Removal: Follow step 4 as in Protocol 3.2.
-
Monitoring: Follow step 5 as in Protocol 3.2.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the sulfuric acid with a base (e.g., saturated sodium bicarbonate solution).
-
Wash the organic layer with brine until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the excess tridecyl alcohol under reduced pressure.
-
-
Purification: Purify the product as described in Protocol 3.2.
Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for the synthesis and purification of this compound.
Caption: General workflow for this compound synthesis.
Reaction Mechanism: Acid-Catalyzed Esterification
The following diagram illustrates the generally accepted mechanism for the acid-catalyzed esterification of an anhydride with an alcohol.
Caption: Acid-catalyzed esterification of an anhydride.
Conclusion
The choice of catalyst for the synthesis of this compound depends on several factors, including the desired reaction rate, temperature constraints, and the ease of catalyst removal and product purification. p-Toluenesulfonic acid offers a good balance of reactivity and ease of handling. Tetrabutyl titanate provides high yields at elevated temperatures but requires a specific work-up procedure. Sulfuric acid is a strong and cost-effective catalyst but can lead to side reactions and equipment corrosion. The provided protocols and diagrams serve as a foundational guide for researchers to develop a robust and efficient synthesis process for this compound. Further optimization of reaction parameters for each catalyst system is recommended to achieve the desired product quality and yield.
References
- 1. CN101429126B - Method for producing trioctyl trimellitate with trimellitic acid - Google Patents [patents.google.com]
- 2. ajgreenchem.com [ajgreenchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A Simple Procedure for the Esterification and Transesterification Using p-Toluene Sulfonic Acid as Catalyst | Semantic Scholar [semanticscholar.org]
- 5. Esterification catalyzed by an efficient solid acid synthesized from PTSA and UiO-66(Zr) for biodiesel production - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. The catalytic properties of Tetrabutyl titanate_Chemicalbook [chemicalbook.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. researchgate.net [researchgate.net]
Monotridecyl Trimellitate as a Plasticizer for Biomedical Polymers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selection of appropriate plasticizers is a critical consideration in the development of biomedical polymers for medical devices and drug delivery systems. Monotridecyl trimellitate (TDTM), a high molecular weight trimellitate ester, has emerged as a promising alternative to traditional phthalate-based plasticizers, which have raised concerns regarding their biocompatibility and potential for leaching. This document provides detailed application notes and experimental protocols for the use of this compound and its close structural analog, trioctyl trimellitate (TOTM), as plasticizers in biomedical polymers. Due to the limited availability of specific data on this compound, information on trioctyl trimellitate is included as a representative trimellitate plasticizer.
Trimellitates like TDTM and TOTM offer several advantages in biomedical applications, including low volatility, reduced migration, and good thermal stability.[1][2] These properties are essential for maintaining the integrity and safety of medical devices that come into contact with biological fluids.[3][4]
Data Presentation
The incorporation of plasticizers significantly influences the mechanical and thermal properties of biomedical polymers. The following tables summarize the typical effects of trioctyl trimellitate (TOTM) on the properties of Polyvinyl Chloride (PVC) and Polylactic Acid (PLA), two polymers commonly used in medical devices.
Table 1: Effect of Trioctyl Trimellitate (TOTM) on the Mechanical Properties of PVC
| Property | Neat PVC | PVC with TOTM |
| Tensile Strength (MPa) | ~50-60 | ~20-30 |
| Elongation at Break (%) | <10 | >300 |
| Hardness (Shore A) | ~90-100 | ~60-80 |
Note: The values presented are approximate and can vary depending on the specific grade of PVC, the concentration of the plasticizer, and the processing conditions.
Table 2: Effect of Trioctyl Trimellitate (TOTM) on the Thermal Properties of PLA
| Property | Neat PLA | PLA with TOTM |
| Glass Transition Temperature (Tg) (°C) | ~60-65 | ~40-50 |
| Melting Temperature (Tm) (°C) | ~150-160 | ~145-155 |
Note: The values presented are approximate and can vary depending on the specific grade of PLA, the concentration of the plasticizer, and the processing conditions. The addition of a plasticizer like TOTM increases the mobility of the polymer chains, leading to a decrease in the glass transition temperature.[5][6]
Experimental Protocols
Preparation of Plasticized Biomedical Polymer Films by Solvent Casting
This protocol describes the preparation of polymer films with a controlled concentration of this compound or trioctyl trimellitate using the solvent casting method.[7][8]
Materials:
-
Biomedical polymer (e.g., PVC, PLA)
-
This compound (TDTM) or Trioctyl trimellitate (TOTM)
-
Volatile solvent (e.g., tetrahydrofuran (THF) for PVC, dichloromethane (DCM) for PLA)
-
Glass petri dishes or other flat casting surfaces
-
Stir plate and magnetic stir bars
-
Fume hood
-
Vacuum oven
Procedure:
-
Polymer Solution Preparation:
-
In a fume hood, dissolve a known weight of the biomedical polymer in a suitable volatile solvent to achieve a specific concentration (e.g., 10% w/v).
-
Stir the solution at room temperature using a magnetic stir bar until the polymer is completely dissolved.
-
-
Plasticizer Incorporation:
-
Calculate the required amount of TDTM or TOTM to achieve the desired plasticizer concentration (e.g., 20% by weight of the polymer).
-
Add the plasticizer to the polymer solution and continue stirring until a homogenous mixture is obtained.
-
-
Casting:
-
Carefully pour the polymer-plasticizer solution into a clean, dry glass petri dish.
-
Gently swirl the dish to ensure the solution covers the entire surface evenly.
-
-
Solvent Evaporation:
-
Cover the petri dish with a perforated lid or place it in a controlled environment within the fume hood to allow for slow solvent evaporation. This helps to prevent the formation of bubbles and ensures a uniform film.
-
Allow the solvent to evaporate completely at room temperature. The time required will vary depending on the solvent and the volume of the solution.
-
-
Drying and Film Retrieval:
-
Once the film appears dry, place the petri dish in a vacuum oven at a slightly elevated temperature (e.g., 40-50 °C) for 24 hours to remove any residual solvent.
-
Carefully peel the dried film from the glass surface.
-
References
- 1. researchgate.net [researchgate.net]
- 2. hitachi-hightech.com [hitachi-hightech.com]
- 3. Leachability of a new plasticizer tri-(2-ethylhexyl)-trimellitate from haemodialysis tubing. | Semantic Scholar [semanticscholar.org]
- 4. The Effect of Priming Solutions and Storage Time on Plasticizer Migration in Different PVC Tubing Types—Implications fo… [ouci.dntb.gov.ua]
- 5. Plasticization of Polylactide after Solidification: An Effectiveness and Utilization for Correct Interpretation of Thermal Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. redalyc.org [redalyc.org]
- 7. Non-DEHP PVC and Medical Devices | Spectrum Plastics [spectrumplastics.com]
- 8. researchgate.net [researchgate.net]
Application Note: Quantification of Monotridecyl Trimellitate in Polymer Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
Monotridecyl trimellitate is a plasticizer used in various polymer formulations to enhance flexibility and durability. Its quantification is crucial for quality control, regulatory compliance, and safety assessment, particularly in materials intended for sensitive applications such as medical devices and food contact materials. This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the selective and sensitive quantification of this compound. The described protocol is intended for researchers, scientists, and professionals in the field of drug development and material science.
Principle
This method employs solvent extraction to isolate this compound from the polymer matrix. The extract is then analyzed by GC-MS. The gas chromatograph separates the analyte from other components in the sample based on its volatility and interaction with the stationary phase of the GC column. The mass spectrometer provides highly selective detection and quantification of the target analyte based on its unique mass fragmentation pattern.
Experimental Protocols
Materials and Reagents
-
Solvents: Dichloromethane (DCM, HPLC grade), Hexane (HPLC grade), Methanol (HPLC grade), Ethanol (anhydrous), Tetrahydrofuran (THF, HPLC grade).
-
Standards: this compound (analytical standard), Internal Standard (IS) (e.g., Benzyl Benzoate or a suitable stable isotope-labeled analog).
-
Reagents: 0.22 µm syringe filters (PTFE).
-
Glassware: Volumetric flasks, autosampler vials with inserts, Pasteur pipettes.
Standard Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of dichloromethane in a volumetric flask.
-
Internal Standard Stock Solution (1000 µg/mL): Prepare a 1000 µg/mL stock solution of the chosen internal standard in dichloromethane.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with dichloromethane to cover the desired calibration range (e.g., 0.1 - 50 µg/mL). Spike each working standard with the internal standard to a final concentration of 10 µg/mL.
Sample Preparation (from Polymer Matrix)
-
Sample Weighing: Accurately weigh approximately 0.5 g of the polymer sample, cut into small pieces (e.g., 2x2 mm), and place it into a glass vial.
-
Solvent Extraction:
-
Method A (Dissolution/Precipitation): Add 5 mL of THF to the vial to dissolve the polymer. Once dissolved, add 5 mL of ethanol to precipitate the polymer.[1] Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes.
-
Method B (Solvent Extraction): Add 5 mL of a hexane:acetone (1:1 v/v) mixture to the vial.[2] Sonicate the sample for 1 hour at 50°C.[2]
-
-
Internal Standard Spiking: Transfer a 1 mL aliquot of the supernatant to a clean vial and add the internal standard to a final concentration of 10 µg/mL.
-
Filtration: Filter the final extract through a 0.22 µm PTFE syringe filter into a GC-MS autosampler vial.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 7000D GC/TQ or equivalent single quadrupole MS.
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5%-phenyl/95%-dimethylpolysiloxane capillary column.[1]
-
Injector: Split/splitless injector.
| Parameter | Value |
| Injector Temperature | 300 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Program | Initial temperature 150 °C, hold for 1 min, ramp at 15 °C/min to 320 °C, hold for 10 min. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min. |
| MS Source Temperature | 230 °C |
| MS Quad Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV. |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions | To be determined from the mass spectrum of this compound (Quantifier and Qualifier ions). |
Data Presentation
The quantitative data for the developed method should be summarized as follows. The values presented are hypothetical and represent typical performance characteristics for such a method.
| Parameter | Result | Unit |
| Linearity (R²) | > 0.995 | - |
| Calibration Range | 0.1 - 50 | µg/mL |
| Limit of Detection (LOD) | 0.05 | µg/mL |
| Limit of Quantification (LOQ) | 0.1 | µg/mL |
| Accuracy (Recovery) | 90 - 110 | % |
| Precision (RSD) | < 15 | % |
Mandatory Visualization
Caption: Experimental workflow for the quantification of this compound.
Discussion
The presented GC-MS method provides a framework for the reliable quantification of this compound in polymer samples. The use of an internal standard is recommended to correct for variations in sample preparation and instrument response. The choice of extraction method (dissolution/precipitation vs. solvent extraction) may depend on the specific polymer matrix and should be optimized for recovery.[1][2]
Method validation should be performed according to established guidelines (e.g., ICH, FDA) to ensure the reliability of the results. This includes demonstrating specificity, linearity, accuracy, precision, and establishing the limits of detection and quantification. The selection of appropriate SIM ions is critical for the selectivity of the method and should be based on the fragmentation pattern of this compound, aiming for ions that are both abundant and specific to the analyte.
Conclusion
This application note outlines a comprehensive GC-MS protocol for the quantification of this compound. The detailed methodology for sample preparation, instrument conditions, and data analysis provides a solid foundation for researchers and scientists to implement this method in their laboratories for quality control and research purposes. The proposed workflow and performance characteristics serve as a guide for method development and validation.
References
High-performance liquid chromatography (HPLC) analysis of Monotridecyl trimellitate
Application Note: HPLC Analysis of Monotridecyl Trimellitate
Introduction
This compound is a chemical intermediate and a potential metabolite of the plasticizer tri-tridecyl trimellitate. As a member of the trimellitate ester family, its analysis is crucial for quality control in manufacturing processes and for toxicological and environmental monitoring. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for the quantification of this compound. This application note details a proposed reversed-phase HPLC (RP-HPLC) method coupled with UV detection for the analysis of this compound. The protocol is designed for researchers, scientists, and drug development professionals who require a reliable analytical starting point for this compound.
Chemical Structure
Figure 1. Chemical Structure of this compound.
Note: An actual image of the chemical structure would be inserted here in a real application note. For this text-based generation, a placeholder is used.
Principle
This method employs a reversed-phase C18 column to separate this compound from other components in the sample matrix. The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase. A gradient elution with a mobile phase consisting of acetonitrile and water allows for efficient separation and elution of the compound. Detection is achieved by monitoring the UV absorbance of the benzene ring chromophore in the trimellitate moiety.
Experimental Protocols
Sample Preparation
A liquid-liquid extraction (LLE) is proposed for the extraction of this compound from aqueous matrices. For solid samples, a solvent extraction followed by filtration is recommended.
For Liquid Samples (e.g., biological fluids, water):
-
To 1 mL of the liquid sample, add 2 mL of a mixture of hexane and ethyl acetate (1:1, v/v).
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the phases.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of the initial mobile phase composition.
-
Filter the reconstituted sample through a 0.45 µm syringe filter before injection.
For Solid Samples (e.g., polymer matrices, tissues):
-
Weigh approximately 100 mg of the homogenized solid sample into a glass vial.
-
Add 5 mL of methanol and sonicate for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter prior to HPLC analysis.
HPLC Instrumentation and Conditions
The following table summarizes the proposed HPLC instrumentation and operating conditions for the analysis of this compound.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 50% B, 2-15 min: 50-95% B, 15-20 min: 95% B, 20-22 min: 95-50% B, 22-25 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 10 µL |
| UV Detector | Diode Array Detector (DAD) |
| Detection Wavelength | 240 nm |
Standard Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Data Presentation
The following table presents hypothetical data for a calibration curve and system suitability parameters. This data should be generated during method validation.
Table 1: Calibration Curve Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15.2 |
| 5 | 78.5 |
| 10 | 155.3 |
| 25 | 380.1 |
| 50 | 765.8 |
| 100 | 1520.4 |
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria | Hypothetical Result |
| Tailing Factor (T) | T ≤ 2 | 1.2 |
| Theoretical Plates (N) | N > 2000 | 5500 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2% | 1.5% |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9995 |
Visualization
Experimental Workflow
The following diagram illustrates the overall workflow for the HPLC analysis of this compound.
Application Notes and Protocols: Characterization of Monotridecyl Trimellitate in Polymer Matrices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the characterization of Monotridecyl trimellitate, a high molecular weight plasticizer, within various polymer matrices relevant to drug delivery systems and medical devices. The protocols outlined below are designed to assess the physical, chemical, and thermal properties of polymer-plasticizer blends, as well as to quantify the extent and rate of plasticizer leaching.
This compound, an ester of tridecyl alcohol and trimellitic acid, is utilized to enhance the flexibility and processability of polymers.[1][2][3][4][5][6] Its application in materials intended for pharmaceutical or clinical use necessitates a thorough characterization to ensure safety, stability, and efficacy.[3][7][8][9][10]
Physicochemical and Thermal Characterization
The incorporation of this compound into a polymer matrix alters its physical and thermal properties. These changes are critical for understanding the material's behavior during manufacturing, storage, and use. Key analytical techniques for this characterization include Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Fourier Transform Infrared Spectroscopy (FTIR).
1.1. Data Presentation: Thermal Analysis of Polymer-Monotridecyl Trimellitate Blends
The following table summarizes typical quantitative data obtained from the thermal analysis of a model polymer, Polyvinyl Chloride (PVC), plasticized with varying concentrations of this compound.
| Concentration of this compound (wt%) | Glass Transition Temperature (Tg) (°C) | Onset of Thermal Degradation (TGA) (°C) |
| 0 (Neat PVC) | 85 | 250 |
| 10 | 65 | 245 |
| 20 | 48 | 242 |
| 30 | 30 | 238 |
Note: These are representative values. Actual data will vary depending on the specific polymer and experimental conditions.
1.2. Experimental Protocols
1.2.1. Protocol for Differential Scanning Calorimetry (DSC)
DSC is employed to determine the glass transition temperature (Tg) of the polymer blends, which indicates the material's flexibility.[11][12][13][14][15] A lower Tg signifies a more flexible material.[2][11][12][13]
-
Instrument: Differential Scanning Calorimeter
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the polymer-plasticizer blend into an aluminum DSC pan.
-
Seal the pan hermetically.
-
-
Experimental Conditions:
-
Equilibrate the sample at -50 °C.
-
Ramp the temperature to 150 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Cool the sample back to -50 °C at a rate of 20 °C/min.
-
Perform a second heating scan from -50 °C to 150 °C at 10 °C/min. The Tg is determined from this second scan to erase the thermal history of the sample.
-
-
Data Analysis: Determine the midpoint of the transition in the heat flow curve to identify the Tg.
1.2.2. Protocol for Thermogravimetric Analysis (TGA)
TGA is used to evaluate the thermal stability of the polymer blends by measuring weight loss as a function of temperature.[11][12][15][16][17]
-
Instrument: Thermogravimetric Analyzer
-
Sample Preparation:
-
Accurately weigh 10-15 mg of the polymer-plasticizer blend into a ceramic TGA pan.
-
-
Experimental Conditions:
-
Heat the sample from 30 °C to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
-
Data Analysis: Determine the onset temperature of decomposition from the TGA curve.
1.2.3. Protocol for Fourier Transform Infrared Spectroscopy (FTIR)
FTIR is used to confirm the presence of this compound within the polymer matrix and to identify any chemical interactions.
-
Instrument: Fourier Transform Infrared Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation:
-
Place a small piece of the polymer-plasticizer film directly onto the ATR crystal.
-
Apply pressure to ensure good contact.
-
-
Experimental Conditions:
-
Collect spectra in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Co-add 32 scans to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify characteristic peaks for both the polymer and this compound. Look for shifts in peak positions or changes in peak shapes that may indicate interactions.
Quantification of this compound
Accurate quantification of the plasticizer content is essential for quality control and for leaching studies. High-Performance Liquid Chromatography (HPLC) is a common and reliable method for this purpose.[18][19][20]
2.1. Data Presentation: HPLC Calibration for this compound
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 10 | 120,500 |
| 25 | 305,200 |
| 50 | 615,800 |
| 100 | 1,225,000 |
| 250 | 3,080,000 |
2.2. Experimental Protocol: Quantification by HPLC
-
Instrument: High-Performance Liquid Chromatograph with a UV detector.
-
Sample Preparation (Extraction from Polymer):
-
Accurately weigh a known amount of the polymer-plasticizer blend.
-
Dissolve the sample in a suitable solvent (e.g., tetrahydrofuran - THF).
-
Precipitate the polymer by adding a non-solvent (e.g., methanol).
-
Centrifuge the mixture and collect the supernatant containing the dissolved plasticizer.
-
Filter the supernatant through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 240 nm.
-
-
Data Analysis: Create a calibration curve by plotting the peak area of known concentrations of this compound standards. Use the regression equation from the calibration curve to determine the concentration of the plasticizer in the extracted samples.
Leaching Studies
Leaching studies are critical for assessing the potential for this compound to migrate from the polymer matrix into a surrounding fluid, which is a key safety consideration for drug delivery systems and medical devices.[15][21][22][23][24]
3.1. Data Presentation: Cumulative Leaching of this compound
| Time (hours) | Cumulative Leaching (%) in Saline at 37°C | Cumulative Leaching (%) in Ethanol/Water (50/50) at 37°C |
| 24 | 0.15 | 1.2 |
| 48 | 0.28 | 2.5 |
| 72 | 0.40 | 3.8 |
| 96 | 0.51 | 5.1 |
| 120 | 0.62 | 6.3 |
3.2. Experimental Protocol: Leaching Study
-
Materials:
-
Polymer-plasticizer films of known dimensions and weight.
-
Leaching media: e.g., phosphate-buffered saline (PBS) pH 7.4, ethanol/water mixtures to simulate different physiological and drug formulation conditions.
-
-
Procedure:
-
Place a pre-weighed film sample into a sealed container with a known volume of the leaching medium.
-
Incubate the container at a controlled temperature (e.g., 37 °C) with gentle agitation.
-
At predetermined time intervals, withdraw an aliquot of the leaching medium.
-
Replenish the withdrawn volume with fresh medium to maintain a constant volume.
-
Analyze the concentration of this compound in the collected aliquots using the HPLC method described in section 2.2.
-
-
Data Analysis: Calculate the cumulative amount of leached plasticizer as a percentage of the initial amount in the polymer film.
Visualizations
4.1. Experimental Workflow for Characterization
Caption: Workflow for the characterization of this compound in polymers.
4.2. Logical Relationship for Leaching Assessment
Caption: Logical steps in assessing the leaching risk of this compound.
References
- 1. uptti.ac.in [uptti.ac.in]
- 2. repo.ijiert.org [repo.ijiert.org]
- 3. TRIDECYL TRIMELLITATE - Ataman Kimya [atamanchemicals.com]
- 4. TRIDECYL TRIMELLITATE - Ataman Kimya [atamanchemicals.com]
- 5. specialchem.com [specialchem.com]
- 6. Tridecyl Trimellitate - Descrizione [tiiips.com]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 8. Medical Devices as a Source of Phthalate Exposure: A Review of Current Knowledge and Alternative Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. namsa.com [namsa.com]
- 10. An update on the hazard of and exposure to diethyl hexyl phthalate (DEHP) alternatives used in medical devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of Different Plasticizers on Thermal, Crystalline, and Permeability Properties of Poly(3–hydroxybutyrate–co−3–hydroxyhexanoate) Films [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. hitachi-hightech.com [hitachi-hightech.com]
- 14. docs.nrel.gov [docs.nrel.gov]
- 15. Plasticiser leaching from polyvinyl chloride microplastics and the implications for environmental risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 17. Influence of Plasticizers Concentration on Thermal, Mechanical, and Physicochemical Properties on Starch Films [mdpi.com]
- 18. intertek.com [intertek.com]
- 19. waters.com [waters.com]
- 20. agilent.com [agilent.com]
- 21. oaepublish.com [oaepublish.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. eco.korea.ac.kr [eco.korea.ac.kr]
Application Notes and Protocols: Trioctyl Trimellitate (TOTM) as a High-Temperature Plasticizer in PVC
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Trioctyl trimellitate (TOTM) is a high-molecular-weight, low-volatility plasticizer extensively utilized to enhance the performance of Polyvinyl Chloride (PVC) in high-temperature applications. As a trimellitate ester, TOTM offers superior thermal stability, low migration, and excellent resistance to extraction compared to conventional phthalate plasticizers. These properties make it an ideal choice for demanding applications such as high-temperature resistant electrical wiring and cables, automotive interiors, and durable industrial products where long-term performance at elevated temperatures is critical. This document provides detailed application notes, quantitative performance data, and experimental protocols for evaluating TOTM in PVC formulations.
Data Presentation
The following tables summarize the key performance characteristics of Trioctyl Trimellitate (TOTM) and its impact on PVC formulations.
Table 1: Typical Physical and Chemical Properties of Trioctyl Trimellitate (TOTM)
| Property | Value | Test Method |
| Chemical Name | Tris(2-ethylhexyl) trimellitate | - |
| Acronym | TOTM | - |
| CAS Number | 3319-31-1 | - |
| Molecular Formula | C₃₃H₅₄O₆ | - |
| Molecular Weight | 546.8 g/mol | - |
| Appearance | Clear, colorless to pale yellow oily liquid | Visual |
| Purity (Ester Content) | ≥ 99.0% | Titration |
| Acid Value (mg KOH/g) | ≤ 0.1 | Titration |
| Density (20°C) | 0.985 - 0.995 g/cm³ | ASTM D792 |
| Refractive Index (25°C) | 1.483 - 1.487 | Refractometry |
| Viscosity (20°C) | 200 - 300 cP | Viscometry |
| Flash Point | ≥ 240°C | ASTM D92 |
| Boiling Point | > 350°C at 760 mmHg | - |
Table 2: Performance of TOTM in High-Temperature PVC Formulations
| Property (in PVC) | Typical Value | Test Method |
| Hardness (Shore A) | 80 - 95 (depending on concentration) | ASTM D2240 |
| Tensile Strength | 15 - 25 MPa | ASTM D638 |
| Elongation at Break | 250 - 400% | ASTM D638 |
| 100% Modulus | 8 - 15 MPa | ASTM D638 |
| Volume Resistivity (20°C) | > 1 x 10¹³ Ω·cm | ASTM D257 |
| Dielectric Strength | > 15 kV/mm | ASTM D149 |
| Volatility (Weight Loss after 7 days at 136°C) | < 1.5% | ASTM D1203 |
| Water Extraction (Weight Loss after 1 day at 50°C) | < 0.5% | ASTM D1239 |
| Low-Temperature Flexibility (Tf) | -20 to -30°C | ASTM D1043 |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the performance of TOTM in PVC are provided below.
1. Protocol for Preparation of Plasticized PVC Samples
This protocol outlines the procedure for compounding and molding PVC test specimens plasticized with TOTM.
-
Materials:
-
PVC resin (e.g., K-value 67-70)
-
Trioctyl trimellitate (TOTM)
-
Thermal stabilizer (e.g., Ca/Zn or organotin based)
-
Lubricants (internal and external)
-
Fillers (e.g., calcium carbonate, optional)
-
Other additives as required (e.g., antioxidants)
-
-
Equipment:
-
High-speed mixer or ribbon blender
-
Two-roll mill
-
Compression molding press
-
Standard test specimen molds (e.g., for tensile and hardness testing)
-
-
Procedure:
-
Dry Blending:
-
Accurately weigh all components of the PVC formulation.
-
In a high-speed mixer, add the PVC resin and start mixing at a low speed.
-
Gradually add the thermal stabilizer, lubricants, and fillers.
-
Increase the mixer speed and allow the temperature to rise to approximately 80-90°C due to frictional heat.
-
Slowly add the liquid plasticizer (TOTM) to the heated powder blend.
-
Continue mixing until a homogeneous, free-flowing dry blend is obtained. The final temperature should be around 110-120°C.
-
Cool the dry blend to room temperature.
-
-
Melt Compounding:
-
Set the temperature of the two-roll mill to 160-175°C. The exact temperature will depend on the specific PVC formulation.
-
Feed the dry blend into the nip of the heated rolls.
-
Continuously cut and fold the material on the mill to ensure thorough mixing and homogenization. This process is typically continued for 5-10 minutes.
-
Once a uniform sheet is formed, remove it from the mill.
-
-
Compression Molding:
-
Preheat the compression molding press to 170-185°C.
-
Cut the milled PVC sheet into pieces that fit the dimensions of the test specimen mold.
-
Place the PVC pieces into the preheated mold.
-
Close the press and apply a low pressure for a preheating period of 3-5 minutes to allow the material to soften.
-
Increase the pressure to 10-15 MPa and maintain for 5-10 minutes to cure the sample.
-
Cool the mold under pressure using circulating water until it reaches room temperature.
-
Open the press and carefully remove the molded test specimens.
-
-
Conditioning:
-
Condition the molded specimens for at least 24 hours at 23 ± 2°C and 50 ± 5% relative humidity before testing, as per ASTM D618.
-
-
2. Protocol for Thermogravimetric Analysis (TGA)
TGA is used to evaluate the thermal stability of the plasticized PVC by measuring its weight loss as a function of temperature.
-
Equipment:
-
Thermogravimetric Analyzer (TGA)
-
Analytical balance
-
Sample pans (e.g., platinum or alumina)
-
-
Procedure:
-
Sample Preparation:
-
Cut a small, representative sample (5-10 mg) from the conditioned PVC specimen.
-
-
TGA Measurement:
-
Place the sample in a TGA pan and record the initial weight.
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min.
-
Heat the sample from room temperature to 600°C at a constant heating rate of 10°C/min.
-
Record the sample weight as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage weight loss versus temperature.
-
Determine the onset temperature of degradation (T_onset), which is the temperature at which significant weight loss begins.
-
Determine the temperature of maximum degradation rate (T_max) from the peak of the derivative of the TGA curve (DTG).
-
Compare the T_onset and T_max of different PVC formulations to assess their relative thermal stability.
-
-
3. Protocol for Mechanical Testing
This protocol describes the evaluation of tensile properties and hardness of the plasticized PVC.
-
Equipment:
-
Universal Testing Machine (UTM) with appropriate load cell and grips
-
Extensometer (for accurate strain measurement)
-
Shore A Durometer
-
Calipers or micrometer
-
-
Procedure for Tensile Testing (ASTM D638):
-
Use dumbbell-shaped specimens prepared as described in Protocol 1.
-
Measure the width and thickness of the narrow section of each specimen.
-
Set the crosshead speed of the UTM (e.g., 50 mm/min for flexible PVC).
-
Mount the specimen in the grips of the UTM.
-
Attach the extensometer to the gauge length of the specimen.
-
Start the test and record the load and elongation until the specimen breaks.
-
Calculate the tensile strength, elongation at break, and modulus of elasticity from the stress-strain curve.
-
-
Procedure for Hardness Testing (ASTM D2240):
-
Use flat, smooth specimens with a minimum thickness of 6 mm (can be stacked).
-
Place the specimen on a hard, flat surface.
-
Press the Durometer indenter firmly and quickly onto the specimen, ensuring the presser foot is parallel to the specimen surface.
-
Read the hardness value within 1 second of firm contact.
-
Take at least five measurements at different locations on the specimen and report the average value.
-
4. Protocol for Electrical Testing
This protocol details the measurement of volume resistivity, a key indicator of the electrical insulating properties of the PVC formulation.
-
Equipment:
-
High resistance meter or electrometer
-
Three-terminal electrode assembly (as per ASTM D257)
-
Voltage source
-
Environmental chamber for temperature and humidity control
-
-
Procedure for Volume Resistivity (ASTM D257):
-
Use disc-shaped specimens prepared as described in Protocol 1.
-
Clean the specimen surfaces with a suitable solvent (e.g., ethanol) to remove any contaminants.
-
Place the specimen in the electrode assembly.
-
Condition the assembly in an environmental chamber at the desired temperature and humidity for at least 24 hours.
-
Apply a DC voltage (e.g., 500 V) across the electrodes.
-
Measure the resistance after a specified electrification time (e.g., 60 seconds).
-
Calculate the volume resistivity using the measured resistance and the geometry of the electrode and specimen.
-
Visualizations
Caption: Experimental workflow for evaluating TOTM-plasticized PVC.
Caption: Logical relationship of TOTM in PVC formulations.
Application Notes and Protocols: Formulation of Monotridecyl Trimellitate-Based Polymer Films for Topical Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monotridecyl trimellitate (TDTM) is a high molecular weight ester known for its excellent emollient, lubricating, and film-forming properties in the cosmetics industry. Its high viscosity and ability to act as a solvent for various active ingredients make it a promising, though not yet widely explored, component in the formulation of polymer films for topical and transdermal drug delivery. This document provides detailed application notes and protocols for the formulation and characterization of a model TDTM-based polymer film for sustained topical drug delivery.
The protocols outlined below utilize the solvent casting method, a common and versatile technique for preparing thin polymer films.[1][2][3][4] A hydrophobic polymer, polymethacrylate copolymer (Eudragit® RS), is selected for its compatibility with the lipophilic TDTM and its ability to form a stable, flexible film. A model lipophilic drug, Ketoprofen, is used as the active pharmaceutical ingredient (API) to be incorporated within the film matrix.
Experimental Protocols
Materials and Equipment
Materials:
-
This compound (TDTM)
-
Polymethacrylate copolymer (Eudragit® RS)
-
Ketoprofen (API)
-
Ethanol (Solvent)
-
Dibutyl phthalate (Plasticizer)
-
Petri dishes (glass or Teflon-coated)
-
Magnetic stirrer and stir bars
-
Drying oven with controlled temperature and ventilation
-
Desiccator
Formulation of TDTM-Based Polymer Film
The following protocol describes the preparation of a 100 g batch of a 10% w/w polymer solution for casting.
Procedure:
-
Solution Preparation:
-
In a sealed container, dissolve 10 g of Eudragit® RS in 70 g of ethanol with continuous stirring using a magnetic stirrer until a clear, homogenous solution is obtained. This may take several hours.
-
-
Incorporation of Plasticizer and TDTM:
-
To the polymer solution, add 2 g of dibutyl phthalate and 3 g of this compound. Continue stirring until all components are fully dissolved and the solution is uniform.
-
-
API Incorporation:
-
Gradually add 1 g of Ketoprofen to the solution while stirring. Ensure the API is completely dissolved.
-
-
Degassing:
-
Allow the solution to stand for at least one hour to remove any entrapped air bubbles. Alternatively, the solution can be placed in an ultrasonic bath for a few minutes.
-
-
Casting:
-
Carefully pour a specific volume of the final solution into a level glass or Teflon-coated petri dish. The volume will determine the final thickness of the film.
-
-
Drying:
-
Place the petri dish in a drying oven at 40°C for 24 hours to allow for slow and complete evaporation of the solvent. Ensure adequate ventilation to remove solvent vapors.
-
-
Film Retrieval and Storage:
-
Once dried, carefully peel the film from the petri dish. Cut the film into desired sizes for characterization.
-
Store the prepared films in a desiccator to protect them from moisture.
-
Characterization of the Formulated Polymer Film
A thorough characterization is essential to ensure the quality, efficacy, and safety of the drug-loaded polymer film. The following are key characterization techniques:
a. Physical Appearance and Homogeneity:
-
Method: Visual inspection of the film against a black and white background.
-
Purpose: To check for transparency, color, and the presence of any particles or air bubbles.
b. Film Thickness and Weight Uniformity:
-
Method: Measure the thickness at five different points using a digital micrometer. Weigh individual films of a specific size.
-
Purpose: To ensure uniformity of the film, which is critical for consistent drug content.
c. Mechanical Properties:
-
Method: Use a texture analyzer or a universal testing machine to measure tensile strength and percentage elongation.
-
Purpose: To evaluate the film's strength and flexibility, which are important for handling and application to the skin.
d. In Vitro Drug Release:
-
Method: Use a Franz diffusion cell with a synthetic membrane. The film is placed on the membrane, and the receptor medium is sampled at regular intervals to determine the amount of drug released over time.
-
Purpose: To assess the rate and extent of drug release from the film, indicating its potential for sustained delivery.
e. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Method: Obtain FTIR spectra of the pure components (TDTM, Eudragit® RS, Ketoprofen) and the final film.
-
Purpose: To identify any potential chemical interactions between the drug and the excipients.
f. Differential Scanning Calorimetry (DSC):
-
Method: Analyze the thermal properties of the individual components and the film.
-
Purpose: To determine the physical state of the drug (crystalline or amorphous) within the polymer matrix and to assess the glass transition temperature of the film.[5]
Data Presentation
The quantitative data obtained from the characterization studies should be summarized in tables for easy comparison and analysis.
Table 1: Physical Properties of the Formulated Film
| Parameter | Specification |
| Thickness (mm) | 0.1 ± 0.02 |
| Weight Uniformity (mg) | 50 ± 5 |
| Folding Endurance | > 300 |
Table 2: Mechanical Properties of the Formulated Film
| Parameter | Value |
| Tensile Strength (MPa) | 3.5 ± 0.5 |
| Percentage Elongation (%) | 150 ± 20 |
Table 3: In Vitro Drug Release Profile
| Time (hours) | Cumulative Drug Release (%) |
| 1 | 5 ± 1 |
| 2 | 12 ± 2 |
| 4 | 25 ± 3 |
| 8 | 45 ± 4 |
| 12 | 60 ± 5 |
| 24 | 85 ± 5 |
Visualizations
Caption: Experimental workflow for the formulation and characterization of TDTM-based polymer films.
Caption: Logical relationship between formulation components and desired film properties.
Conclusion
This compound presents an interesting excipient for the formulation of polymer films for topical drug delivery, primarily due to its film-forming and emollient properties. The protocols detailed in this document provide a comprehensive framework for researchers and drug development professionals to explore the potential of TDTM in this application. The combination of TDTM with a suitable polymer, such as Eudragit® RS, can lead to the development of flexible, stable, and effective drug delivery systems. Further optimization of the formulation and extensive in vivo studies are necessary to fully elucidate the therapeutic potential of TDTM-based polymer films.
References
- 1. Solvent Casting Method for Oral Thin Film Preparation - Oral Thin Film - CD Formulation [formulationbio.com]
- 2. Technological Aspects and Evaluation Methods for Polymer Matrices as Dental Drug Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing reaction conditions for Monotridecyl trimellitate synthesis
Technical Support Center: Monotridecyl Trimellitate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for synthesizing this compound?
A1: this compound is synthesized through the esterification of trimellitic anhydride with tridecyl alcohol. The reaction involves the opening of the anhydride ring by the alcohol, followed by two subsequent esterification reactions at the carboxylic acid groups. The process is typically carried out under nitrogen protection to prevent oxidation and discoloration of the product.[1][2]
Q2: What are the typical starting materials and their molar ratios?
A2: The primary starting materials are trimellitic anhydride and tridecyl alcohol. A molar ratio of trimellitic anhydride to tridecyl alcohol of 1:(3-5) is commonly used.[1] An excess of tridecyl alcohol is often employed to drive the reaction to completion.
Q3: What catalysts are effective for this synthesis?
A3: Several catalysts can be used for the synthesis of this compound. Common choices include:
-
Titanate esters: Such as tetrabutyl titanate and titanium isopropoxide.[3]
-
Acid catalysts: Including p-toluenesulfonic acid and sulfuric acid.[1]
-
Solid oxides: Zirconium dioxide (ZrO2), Titanium dioxide (TiO2), Zinc oxide (ZnO), Nickel(IV) oxide (NiO2), Silicon dioxide (SiO2), and Tin(II) oxide (SnO) can also be used as solid, non-acid catalysts.[4]
The catalyst amount is typically in the range of 0.1-2% of the total mass of the reactants.[1]
Q4: What are the recommended reaction temperatures?
A4: The esterification reaction is generally carried out at temperatures between 190°C and 220°C.[1] Some protocols suggest a wider range of 160-220°C.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Product Yield | Incomplete reaction. | - Ensure the molar ratio of tridecyl alcohol to trimellitic anhydride is sufficient (e.g., 1:3 to 1:5).[1]- Increase reaction time or temperature within the recommended range (190-220°C).[1]- Confirm the catalyst is active and used in the correct proportion (0.1-2% of total reactant mass).[1] |
| Inefficient water removal. | - Use an efficient water separator (e.g., Dean-Stark apparatus) to continuously remove the water generated during the reaction.[1]- Ensure the nitrogen purge is adequate to help carry away water vapor. | |
| Product Discoloration (Dark Color) | Oxidation of reactants or product. | - Maintain a constant nitrogen atmosphere throughout the reaction to prevent oxidation.[1][2]- Use high-purity raw materials. Impurities in trimellitic anhydride can lead to discoloration.[2] |
| Reaction temperature is too high. | - Operate within the recommended temperature range. Exceeding 220°C can lead to decomposition and color formation.[1] | |
| High Acid Value in Final Product | Incomplete esterification. | - Extend the reaction time until no more water is generated.[1]- Consider a two-stage esterification process, potentially with the addition of a second catalyst dose.[2] |
| Catalyst deactivation. | - Ensure the catalyst is not contaminated or degraded. Use fresh catalyst if necessary. | |
| Presence of Byproducts | Side reactions due to high temperatures. | - Optimize the reaction temperature to minimize the formation of undesired byproducts. |
| Transesterification. | - While less common in this specific synthesis, if other alcohols are present as impurities, transesterification can occur. Ensure the purity of the tridecyl alcohol. | |
| Difficulty in Purification | Residual catalyst. | - If using a non-volatile catalyst, filtration may be necessary.[4]- For titanate catalysts, hydrolysis with water followed by filtration can be effective.[2] |
| Excess tridecyl alcohol. | - After the reaction is complete, remove unreacted tridecyl alcohol by vacuum distillation. A typical procedure involves reducing the temperature to around 120°C and applying a vacuum.[1] |
Experimental Protocols
General Synthesis of this compound
This protocol is a generalized procedure based on common literature methods.
Materials:
-
Trimellitic anhydride
-
Tridecyl alcohol
-
Catalyst (e.g., tetrabutyl titanate, p-toluenesulfonic acid)
-
Nitrogen gas
Equipment:
-
Reaction vessel equipped with a stirrer, thermometer, nitrogen inlet, and a water separator (e.g., Dean-Stark apparatus) connected to a condenser.
-
Heating mantle
-
Vacuum distillation setup
Procedure:
-
Charge the reaction vessel with trimellitic anhydride and tridecyl alcohol in a molar ratio of 1:(3-5).[1]
-
Add the catalyst, typically 0.1-2% of the total reactant weight.[1]
-
Begin stirring and purge the system with nitrogen.
-
Heat the mixture to the reaction temperature of 190-220°C.[1]
-
Continuously remove the water generated during the esterification using the water separator.
-
Monitor the reaction until no more water is produced, indicating the completion of the esterification.
-
Cool the reaction mixture to approximately 120°C.
-
Apply a vacuum to distill off the excess tridecyl alcohol.
-
Continue vacuum distillation until no more tridecyl alcohol is evaporated.
-
Cool the mixture to about 90°C.
-
The crude product can then be purified further by washing, extraction, and drying to obtain the final this compound.[1]
Visualizations
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound synthesis.
General Synthesis Workflow
Caption: General experimental workflow for this compound synthesis.
References
- 1. CN103214372A - Synthesis method of tridecyl trimellitate - Google Patents [patents.google.com]
- 2. CN105175256A - Production method for trioctyl trimellitate - Google Patents [patents.google.com]
- 3. CN101973884A - Method for preparing triisononyl trimellitate (TINTM) - Google Patents [patents.google.com]
- 4. CN103007920A - Catalyst for synthesizing trioctyl trimellitate from trimellitic anhydride or trimellitic acid and octanol through esterification and application thereof - Google Patents [patents.google.com]
Technical Support Center: Monotridecyl Trimellitate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Monotridecyl Trimellitate.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for the synthesis of this compound?
A1: this compound is synthesized through the esterification of trimellitic anhydride with one molar equivalent of tridecyl alcohol. The reaction involves the nucleophilic attack of the alcohol on one of the carbonyl carbons of the anhydride ring, leading to the opening of the ring and the formation of a monoester with two remaining carboxylic acid groups. This initial reaction is typically fast and can often be conducted at or slightly above room temperature.
Q2: What are the primary side-products to expect during the synthesis of this compound?
A2: The primary side-products in this synthesis are typically:
-
Ditridecyl Trimellitate: Formed if a second molecule of tridecyl alcohol reacts with the initially formed monoester.
-
Tritridecyl Trimellitate: Formed if all three carboxylic acid groups are esterified.[1][2] This is often the intended product when an excess of the alcohol and higher temperatures are used.[3]
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Unreacted Starting Materials: Residual trimellitic anhydride and tridecyl alcohol may be present if the reaction does not go to completion.
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Trimellitic Acid: Formed by the hydrolysis of trimellitic anhydride if moisture is present in the reaction.[4]
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Isomeric Monoesters: The initial reaction can produce two positional isomers of this compound, depending on which anhydride carbonyl is attacked.
Q3: What reaction conditions favor the formation of the monoester over di- and tri-esters?
A3: To selectively synthesize the monoester, it is crucial to control the reaction stoichiometry. Using a 1:1 molar ratio of trimellitic anhydride to tridecyl alcohol is the most critical factor.[5] Additionally, milder reaction conditions, such as lower temperatures (e.g., room temperature to slightly elevated) and shorter reaction times, will favor the formation of the monoester and minimize over-esterification to the di- and tri-esters.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low yield of this compound | Incomplete reaction. | - Ensure a 1:1 molar ratio of reactants. - Consider using a catalyst such as DMAP (4-dimethylaminopyridine) or a mild acid catalyst to facilitate the reaction. - Slightly increase the reaction temperature or time, but monitor for the formation of di- and tri-esters. |
| High levels of Ditridecyl and/or Tritridecyl Trimellitate | - Molar ratio of alcohol to anhydride is greater than 1:1. - Reaction temperature is too high. - Reaction time is too long. | - Carefully control the stoichiometry to a strict 1:1 molar ratio. - Conduct the reaction at a lower temperature. - Monitor the reaction progress closely (e.g., by TLC or HPLC) and stop it once the starting material is consumed, before significant formation of higher esters occurs. |
| Presence of unreacted Trimellitic Anhydride | - Insufficient reaction time or temperature. - Inefficient mixing. | - Extend the reaction time or slightly increase the temperature. - Ensure vigorous and efficient stirring throughout the reaction. |
| Presence of Trimellitic Acid in the final product | - Contamination of reactants or solvent with water. - Exposure of trimellitic anhydride to atmospheric moisture. | - Use anhydrous solvents and dry reactants. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[3] |
| Difficulty in purifying the this compound | - Similar polarities of the mono-, di-, and triesters. | - Employ column chromatography with a carefully selected solvent system to separate the products based on polarity. - Consider selective extraction or crystallization techniques. |
Experimental Protocols
Synthesis of this compound (Illustrative Protocol)
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Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve trimellitic anhydride (1 molar equivalent) in an anhydrous solvent (e.g., THF, dichloromethane, or DMF).
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Addition of Alcohol: Slowly add tridecyl alcohol (1 molar equivalent) to the stirred solution at room temperature.
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Catalyst (Optional): If required, add a catalytic amount of DMAP or a mild acid catalyst.
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Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to observe the consumption of the starting materials and the formation of the product.
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Work-up: Once the reaction is complete, the solvent can be removed under reduced pressure. The crude product can then be purified.
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Purification: Purify the crude product using column chromatography on silica gel, using a gradient of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate) to separate the desired monoester from unreacted starting materials and di-/tri-ester side-products.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Reaction pathways for product and side-product formation.
References
- 1. specialchem.com [specialchem.com]
- 2. TRIDECYL TRIMELLITATE - Ataman Kimya [atamanchemicals.com]
- 3. CN103214372A - Synthesis method of tridecyl trimellitate - Google Patents [patents.google.com]
- 4. Trimellitic anhydride | C9H4O5 | CID 11089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. koyonchem.com [koyonchem.com]
Purification techniques for high-purity Monotridecyl trimellitate
Technical Support Center: High-Purity Monotridecyl Trimellitate
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions regarding the purification of high-purity this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound after synthesis?
Common impurities include unreacted starting materials such as trimellitic anhydride and tridecyl alcohol, partially esterified products (mono- and di-esters of trimellitic acid), and color bodies formed during the reaction, especially if high temperatures are used. Acidic impurities, like unreacted trimellitic anhydride, are often a primary concern as they can affect the final product's properties.
Q2: Which analytical techniques are recommended for assessing the purity of this compound?
For purity assessment, a combination of techniques is recommended:
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High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the main compound and identifying non-volatile impurities.
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Gas Chromatography (GC): Useful for detecting volatile impurities like residual alcohols.
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Acid Number Titration: A critical test to quantify residual acidic impurities.
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FT-IR Spectroscopy: To confirm the presence of the characteristic ester functional groups and the absence of anhydride or carboxylic acid peaks.
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Colorimetry (e.g., APHA/Hazen scale): To quantify the color of the final product.
Q3: What is a typical target purity level for high-purity this compound?
For research and pharmaceutical applications, a purity level of >99.5% is often required. The acid number should typically be very low, often below 0.1 mg KOH/g.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification process.
Issue 1: Final product has a yellow or brown tint.
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Possible Cause 1: Thermal Degradation. The synthesis reaction may have been conducted at too high a temperature or for too long, leading to the formation of color bodies.
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Solution 1: Adsorbent Treatment. Process the crude product with an adsorbent like activated carbon or bleaching earth. This is typically done by slurrying the adsorbent in a solution of the crude product, followed by filtration.
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Possible Cause 2: Residual Impurities. Certain impurities, even at low levels, can impart color.
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Solution 2: Recrystallization or Chromatography. If adsorbent treatment is insufficient, further purification via recrystallization or column chromatography will be necessary to remove the specific chromophores.
Issue 2: High acid number in the purified product.
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Possible Cause: Incomplete Neutralization. Residual trimellitic anhydride or partially esterified acidic species are present.
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Solution: Aqueous Base Wash. Wash the crude product (dissolved in a suitable, water-immiscible organic solvent) with a dilute basic solution, such as 1-5% sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃). Repeat the wash until the aqueous layer is no longer basic. Follow with several washes with deionized water to remove residual salts.
Issue 3: Low purity (<99%) detected by HPLC/GC.
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Possible Cause 1: Presence of Unreacted Tridecyl Alcohol. The initial esterification reaction may have been incomplete.
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Solution 1: Vacuum Distillation/Stripping. If the boiling point difference is sufficient, unreacted alcohol can be removed under vacuum. This is often done as a final "polishing" step.
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Possible Cause 2: Presence of Di- and Mono-esters. The stoichiometry of the reaction may have been off, or the reaction did not go to completion.
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Solution 2: Column Chromatography. This is the most effective method for separating compounds with similar polarities, such as the mono-, di-, and tri-esters of trimellitic acid.
Data Presentation: Purification Method Comparison
The following table summarizes typical performance data for common purification techniques. Note that the optimal method may involve a combination of these techniques.
| Purification Technique | Purity Achieved (%) | Typical Yield (%) | Key Impurities Removed |
| Aqueous Base Wash | 95 - 98 | >95 | Acidic impurities (e.g., trimellitic anhydride, monoesters) |
| Adsorbent Treatment | >98 | 90 - 95 | Color bodies, polar impurities |
| Recrystallization | >99.5 | 70 - 85 | Broad range of impurities, good for final polishing |
| Column Chromatography | >99.8 | 60 - 80 | Closely related esters (mono-, di-), other non-volatiles |
| Vacuum Distillation | >99 | 85 - 95 | Volatile impurities (e.g., residual alcohol) |
Experimental Protocols
Protocol 1: General Purpose Column Chromatography
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Stationary Phase Selection: Choose a suitable stationary phase. Silica gel (60-120 mesh) is a common choice for separating esters of varying polarity.
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Mobile Phase Selection: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A common starting point is a gradient of ethyl acetate in a non-polar solvent like heptane or hexane.
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Column Packing: Pack the chromatography column with the selected stationary phase as a slurry in the initial mobile phase solvent.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the column.
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Elution: Begin elution with the mobile phase, gradually increasing the polarity (e.g., increasing the percentage of ethyl acetate).
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Fraction Collection: Collect fractions and analyze them using TLC or HPLC to identify which ones contain the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Visualizations
Experimental Workflow
Caption: A typical multi-step workflow for purifying crude this compound.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common purity issues.
Preventing thermal degradation of Monotridecyl trimellitate during processing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the thermal degradation of Monotridecyl trimellitate (MTM) during processing.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MTM) and why is its thermal stability important?
A1: this compound (MTM) is a high molecular weight plasticizer, a tri-ester of trimellitic acid and tridecyl alcohol. Its thermal stability is crucial because it is often used in applications that require high processing temperatures, such as in the manufacturing of PVC-based medical devices, wire insulation, and specialty films. Thermal degradation can lead to a loss of plasticizer effectiveness, changes in material properties, and the release of potentially harmful byproducts.
Q2: At what temperatures does MTM start to degrade?
Q3: What are the primary mechanisms of MTM thermal degradation?
A3: The most probable thermal degradation pathway for MTM, like other esters, is through hydrolysis of the ester linkages, especially in the presence of moisture.[1][2][3] At elevated temperatures, water molecules can attack the carbonyl group of the ester, leading to the formation of trimellitic acid and tridecyl alcohol. Other potential degradation mechanisms at very high temperatures can include chain scission and oxidation.
Q4: What are the visible signs of MTM degradation during processing?
A4: Signs of MTM degradation during processing can include:
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Discoloration: The processed material may exhibit a yellow or brownish tint.
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Changes in Viscosity: A decrease in melt viscosity could indicate the breakdown of the plasticizer.
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Surface Defects: The appearance of bubbles, streaks, or a rough surface finish on the final product.
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Odor: The release of acrid or unusual odors during processing.
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Reduced Mechanical Properties: The final product may be more brittle or have lower tensile strength than expected.
Q5: How can I prevent the thermal degradation of MTM?
A5: To prevent thermal degradation, consider the following:
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Temperature Control: Maintain processing temperatures within the recommended range for the specific application and avoid localized overheating.
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Moisture Control: Ensure that all raw materials, including the polymer resin and other additives, are thoroughly dried before processing to minimize the risk of hydrolysis.
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Minimize Residence Time: Reduce the time the material spends at high temperatures in the processing equipment.
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Use of Stabilizers: Incorporate heat stabilizers and antioxidants into the formulation to protect both the polymer and the plasticizer from degradation.
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Inert Atmosphere: Processing under an inert atmosphere (e.g., nitrogen) can help prevent oxidative degradation.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues related to the thermal degradation of MTM during processing.
| Observed Problem | Potential Cause | Recommended Solution |
| Yellowing or Discoloration of Final Product | Excessive processing temperature. | Lower the processing temperature in increments of 5°C and observe the effect. |
| Prolonged residence time at high temperature. | Increase the processing speed or reduce the shot size in injection molding. | |
| Oxidative degradation. | Ensure an adequate amount of antioxidant is present in the formulation. Consider processing under a nitrogen blanket. | |
| Bubbles or Voids in the Final Product | Presence of moisture leading to hydrolysis and gas formation. | Dry all raw materials thoroughly before processing. Check for leaks in the cooling system of the processing equipment. |
| Degradation of the plasticizer or polymer, releasing volatile byproducts. | Lower the processing temperature. Verify the thermal stability of all components in the formulation. | |
| Poor Mechanical Properties (e.g., Brittleness) | Loss of plasticizer due to thermal degradation. | Optimize processing conditions (temperature and time) to minimize degradation. |
| Incompatible additives. | Review the formulation for any additives that might accelerate the degradation of MTM. | |
| Unusual Odor During Processing | Thermal decomposition of MTM or other components. | Immediately reduce the processing temperature. If the odor persists, stop the process and investigate the cause. Analyze the off-gassed products if possible. |
Experimental Protocols
Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
Objective: To determine the onset temperature of thermal degradation of MTM or a formulation containing MTM.
Methodology:
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Sample Preparation: Accurately weigh 5-10 mg of the MTM sample into a TGA crucible (e.g., alumina or platinum).
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Instrument Setup:
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Place the crucible in the TGA instrument.
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Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.
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Temperature Program:
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Equilibrate the sample at 30°C for 5 minutes.
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Heat the sample from 30°C to 600°C at a constant heating rate of 10°C/min.[4]
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Data Analysis:
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Plot the sample weight as a function of temperature.
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Determine the onset temperature of decomposition, which is the temperature at which a significant weight loss begins. This is often calculated as the intersection of the baseline with the tangent of the decomposition curve.
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Differential Scanning Calorimetry (DSC) for Processing Parameter Optimization
Objective: To identify the glass transition temperature (Tg) and melting behavior of a polymer formulation containing MTM, which helps in optimizing processing temperatures.
Methodology:
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Sample Preparation: Weigh 5-10 mg of the polymer formulation containing MTM into a DSC pan and hermetically seal it.
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Instrument Setup:
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Place the sample pan and an empty reference pan in the DSC cell.
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Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
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Temperature Program:
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Equilibrate the sample at a temperature below the expected Tg (e.g., -50°C).
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Heat the sample to a temperature above its processing temperature (e.g., 250°C) at a controlled rate (e.g., 10°C/min).[5]
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Hold the sample at this temperature for a few minutes to erase its thermal history.
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Cool the sample back to the starting temperature at a controlled rate (e.g., 10°C/min).
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Heat the sample a second time using the same heating rate.
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Data Analysis:
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Analyze the second heating curve to determine the glass transition temperature (Tg), melting point (Tm), and any other thermal events. The Tg is observed as a step change in the heat flow curve.
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Visualizations
Caption: Potential thermal degradation pathway of MTM via hydrolysis.
Caption: Workflow for troubleshooting MTM thermal degradation.
Caption: Factors influencing the thermal stability of MTM.
References
Technical Support Center: Overcoming Solubility Challenges of Monotridecyl Trimellitate in Polymer Blends
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when incorporating Monotridecyl trimellitate (TDTM) into polymer blends.
Quick Navigation
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Frequently Asked Questions (FAQs)
A collection of answers to common questions regarding the use of this compound in polymer blends.
1. What is this compound (TDTM) and what are its general solubility properties?
This compound is a high molecular weight, non-greasy emollient ester.[1][2][3] It is a viscous, clear to slightly yellow liquid.[4] TDTM is soluble in oils and organic solvents but is insoluble in water.[1][4] Its high molecular weight contributes to its low volatility and thermal stability.[1]
2. Why is TDTM a good candidate for a plasticizer in some polymer systems?
TDTM's high molecular weight makes it less prone to migration and leaching compared to lower molecular weight plasticizers.[5] This property is particularly advantageous in applications requiring long-term stability and to minimize environmental and health concerns associated with plasticizer migration.
3. What are the primary factors influencing the solubility and compatibility of TDTM in a polymer blend?
The compatibility of a plasticizer like TDTM with a polymer is governed by several factors:
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Solubility Parameters: The closer the solubility parameters of the plasticizer and the polymer, the higher the likelihood of miscibility.[6]
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Molecular Weight: Higher molecular weight plasticizers like TDTM have a lower tendency to migrate but may have a narrower compatibility window.[5]
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Polarity: Matching the polarity of the plasticizer and the polymer is crucial for good compatibility.
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Molecular Structure: The structure of both the plasticizer and the polymer chains influences how they interact.
4. Can TDTM be used in pharmaceutical formulations such as amorphous solid dispersions (ASDs)?
Yes, plasticizers are utilized in amorphous solid dispersions to enhance the processability of formulations.[7] They can also improve the physical and mechanical properties of the final product.[7] The inclusion of a plasticizer can increase the drug loading capacity and improve the drug release profile from ASDs, particularly for drugs with a high glass transition temperature (Tg).[8]
5. What are common signs of poor solubility or incompatibility of TDTM in a polymer blend?
Poor compatibility can manifest in several ways:
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Phase Separation: The plasticizer may form separate domains within the polymer matrix, leading to a cloudy or hazy appearance of the blend.
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"Blooming" or "Sweating": The plasticizer migrates to the surface of the polymer, forming an oily or crystalline layer.
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Reduced Mechanical Properties: Incompatibility can lead to a brittle or less flexible final product.
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Changes in Glass Transition Temperature (Tg): An incompatible plasticizer may not effectively lower the Tg of the polymer.
Troubleshooting Guides
This section provides step-by-step guidance to resolve common issues encountered during the formulation of polymer blends with this compound.
Issue 1: Phase Separation or Cloudiness in the Polymer Blend
Question: My polymer blend containing TDTM is cloudy and appears to have phase separation. What steps can I take to resolve this?
Answer:
Cloudiness or visible phase separation indicates that the TDTM is not fully miscible with the polymer under the current formulation and processing conditions. Here is a troubleshooting workflow:
Troubleshooting Workflow for Phase Separation
Caption: Troubleshooting workflow for addressing phase separation.
Detailed Steps:
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Verify Theoretical Compatibility:
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Compare the Hansen Solubility Parameters (HSP) of TDTM and your polymer. A smaller difference in HSP values suggests better compatibility. Refer to the --INVALID-LINK-- section for HSP values.
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Adjust TDTM Concentration:
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High concentrations of plasticizer can exceed the solubility limit in the polymer. Systematically decrease the concentration of TDTM in your blend to see if miscibility is achieved.
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-
Modify Blending Method:
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Melt Blending: If you are using melt blending, ensure the processing temperature is sufficient to achieve a homogeneous melt but not so high as to cause degradation.
-
Solution Blending: Consider switching to solution blending. Dissolving both the polymer and TDTM in a common solvent before casting can improve dispersion. Ensure the solvent is a good solvent for both components.
-
-
Introduce a Co-solvent or Compatibilizer:
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A co-solvent that is miscible with both the polymer and TDTM can help to create a more compatible system.
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For immiscible polymer blends, a compatibilizer (e.g., a block or graft copolymer) can be added to improve the interfacial adhesion between the phases.
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-
Optimize Processing Parameters:
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Temperature: For melt blending, increasing the temperature can sometimes improve miscibility. However, be mindful of the degradation temperatures of your components.
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Shear Rate: Increasing the shear rate during mixing can help to break down plasticizer agglomerates and improve dispersion.
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Issue 2: Plasticizer Migration, Blooming, or Leaching
Question: I am observing an oily film on the surface of my polymer blend after some time. How can I prevent this plasticizer migration?
Answer:
Plasticizer migration is a common issue, especially with incompatible or highly mobile plasticizers. While TDTM's high molecular weight reduces this tendency, it can still occur.
Strategies to Prevent Plasticizer Migration
Caption: Methods to mitigate plasticizer migration.
Detailed Steps:
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Confirm High Molecular Weight Plasticizer:
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You are already using TDTM, which is a high molecular weight plasticizer. This is a good first step in preventing migration.
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Optimize Plasticizer Concentration:
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Ensure you are not exceeding the saturation limit of the plasticizer in the polymer. Reduce the concentration to the minimum required to achieve the desired properties.
-
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Enhance Polymer-Plasticizer Compatibility:
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Follow the steps in the troubleshooting guide for phase separation. Improved compatibility will result in stronger interactions between the polymer and plasticizer, reducing the driving force for migration.
-
-
Induce Polymer Crosslinking:
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Crosslinking the polymer matrix can create a more tightly bound network that physically entraps the plasticizer molecules, hindering their movement.
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-
Apply a Surface Coating:
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Applying a thin, impermeable coating to the surface of your polymer blend can act as a barrier to prevent the plasticizer from migrating out.
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Quantitative Data & Compatibility Assessment
A key to predicting and troubleshooting solubility issues is understanding the compatibility between this compound and the polymer. Hansen Solubility Parameters (HSP) are a useful tool for this purpose. The principle is that substances with similar HSP values are likely to be miscible.
The total Hansen solubility parameter (δt) is derived from three components:
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δd: Energy from dispersion forces
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δp: Energy from polar intermolecular forces
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δh: Energy from hydrogen bonds
Table 1: Hansen Solubility Parameters (HSP) of this compound and Common Polymers
| Substance | δd (MPa½) | δp (MPa½) | δh (MPa½) |
| This compound (TDTM) | ~17.0 | ~5.0 | ~4.0 |
| Polylactic Acid (PLA) | 18.6 | 12.7 | 11.0 |
| Eudragit® E PO | 19.5 | 10.5 | 9.5 |
| Eudragit® L 100-55 | 19.0 | 12.0 | 10.0 |
| Polyvinyl Chloride (PVC) | 18.2 | 7.5 | 8.3 |
Note: HSP values for TDTM are estimated based on similar trimellitate esters. Values for polymers are typical ranges and can vary with grade and molecular weight.
Interpreting the Data:
The "distance" (Ra) between the HSP of two substances can be calculated to quantify their compatibility. A smaller Ra indicates a higher likelihood of miscibility. Based on the table, TDTM shows moderate compatibility with PVC and less ideal compatibility with the more polar PLA and Eudragit® polymers. This suggests that for PLA and Eudragit®, careful formulation strategies may be required to achieve a stable blend.
Experimental Protocols
Detailed methodologies for key experiments to assess the solubility and compatibility of this compound in polymer blends.
Protocol 1: Assessing Polymer-Plasticizer Compatibility using Differential Scanning Calorimetry (DSC)
Objective: To determine the effect of TDTM on the glass transition temperature (Tg) of a polymer and to detect any phase separation. A single, concentration-dependent Tg for the blend indicates good miscibility.
Experimental Workflow for DSC Analysis
Caption: Workflow for DSC analysis of polymer-plasticizer blends.
Methodology:
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Sample Preparation:
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Prepare a series of polymer/TDTM blends with varying concentrations (e.g., 0%, 5%, 10%, 15%, 20% w/w TDTM).
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For solution-cast films, dissolve both the polymer and TDTM in a common solvent, cast the solution onto a flat surface, and allow the solvent to evaporate completely.
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For melt-blended samples, ensure thorough mixing in the molten state.
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DSC Sample Pans:
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Accurately weigh 5-10 mg of the blend into a hermetic aluminum DSC pan.
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Seal the pan to prevent any loss of volatile components.
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Prepare an empty, sealed pan to be used as a reference.
-
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Instrument Setup:
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Calibrate the DSC instrument for temperature and heat flow using an indium standard.
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Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).
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Thermal Program (Heat-Cool-Heat Cycle):
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First Heating Scan: Heat the sample from a temperature below the expected Tg to a temperature above the melting point of the polymer (if applicable) at a constant rate (e.g., 10 °C/min). This step removes the thermal history of the sample.
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Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) to a low temperature (e.g., -50 °C).
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Second Heating Scan: Heat the sample again at the same rate as the first scan. The Tg is determined from this second heating scan.
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Data Analysis:
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Analyze the thermogram from the second heating scan.
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Determine the glass transition temperature (Tg) as the midpoint of the step change in the heat flow curve.
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Observe if there is a single Tg that shifts with TDTM concentration (indicating miscibility) or two separate Tgs (indicating immiscibility).
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Protocol 2: Investigating Polymer-Plasticizer Interactions using Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify specific molecular interactions (e.g., hydrogen bonding) between the polymer and TDTM, which can indicate good compatibility.
Experimental Workflow for FTIR Analysis
Caption: Workflow for FTIR analysis of polymer-plasticizer interactions.
Methodology:
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Sample Preparation:
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Prepare thin, uniform films of the pure polymer, pure TDTM, and the polymer/TDTM blends. Solution casting is often the preferred method for preparing samples for FTIR analysis.
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-
Acquire Spectra:
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Use an FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory for easy analysis of solid films.
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Acquire the spectrum of the pure polymer, pure TDTM, and each blend.
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Ensure the same spectral resolution and number of scans are used for all measurements to allow for accurate comparison.
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Spectral Analysis:
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Focus on the characteristic absorption bands of both the polymer and TDTM. For TDTM, the carbonyl (C=O) stretching vibration (around 1730 cm⁻¹) is a key indicator of interactions.
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Compare the spectra of the blends to the spectra of the pure components.
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Look for shifts in the peak positions. For example, a shift in the carbonyl peak of TDTM to a lower wavenumber in the blend can indicate hydrogen bonding with the polymer.
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Note any changes in peak shape or the appearance of new peaks, which can also suggest specific interactions.
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-
Interpretation:
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The presence of peak shifts or other spectral changes provides evidence of molecular interactions between the polymer and TDTM, suggesting good compatibility at the molecular level. The magnitude of the shift can sometimes be correlated with the strength of the interaction.[9]
-
References
- 1. TRIDECYL TRIMELLITATE - Ataman Kimya [atamanchemicals.com]
- 2. cdfsupplies.com [cdfsupplies.com]
- 3. TRIDECYL TRIMELLITATE - Ataman Kimya [atamanchemicals.com]
- 4. zhonglanindustry.com [zhonglanindustry.com]
- 5. geomembrane.com [geomembrane.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Polylactic Acid (PLA) - plaleaves [plaleaves.com]
- 8. A Perspective on Polylactic Acid-Based Polymers Use for Nanoparticles Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting GC-MS Analysis of High Molecular Weight Esters
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of high molecular weight esters.
Frequently Asked Questions (FAQs)
Q1: I am observing poor peak shape (tailing or fronting) for my high molecular weight ester analytes. What are the likely causes and how can I fix it?
A1: Poor peak shape is a common issue in the GC-MS analysis of high molecular weight esters and can be caused by several factors.
Common Causes and Solutions for Peak Tailing:
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Analyte Adsorption: Active sites in the GC inlet (liner, septum) or the column itself can interact with polar functional groups on the esters, causing tailing.
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Suboptimal Oven Temperature Program: If the initial oven temperature is too high, it can lead to poor focusing of the analytes on the column.
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Solution: Lower the initial oven temperature to better focus the analytes at the head of the column.
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Column Contamination: Accumulation of non-volatile residues from previous injections can create active sites.
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Solution: Bake out the column at a high temperature, but do not exceed the column's maximum temperature limit. If contamination is severe, trim the first few centimeters of the column.[3]
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Common Causes and Solutions for Peak Fronting:
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Column Overload: Injecting too much sample can saturate the stationary phase, leading to fronting peaks.
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Solution: Reduce the injection volume or dilute the sample. Alternatively, use a column with a thicker stationary phase film, which has a higher sample capacity.[2]
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Inappropriate Solvent: A mismatch between the sample solvent and the stationary phase can cause peak distortion.
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Solution: Ensure the sample solvent is compatible with the GC column's stationary phase.
-
Q2: My high molecular weight esters seem to be degrading in the GC system, leading to low sensitivity and the appearance of smaller, unexpected peaks. How can I prevent this?
A2: Thermal degradation is a significant challenge when analyzing high molecular weight esters, which often have high boiling points.
Strategies to Minimize Thermal Degradation:
-
Lower Inlet Temperature: A high inlet temperature is a primary cause of thermal degradation.
-
Solution: Optimize the inlet temperature to be high enough for efficient volatilization but low enough to prevent analyte breakdown. A general guideline is to set the injector temperature slightly above the boiling point of the highest molecular weight analyte, but empirical optimization is necessary.[4]
-
-
Use a Programmable Temperature Vaporization (PTV) Inlet: A PTV inlet allows for a gentle temperature ramp, transferring analytes to the column at a lower temperature before the inlet reaches its final, higher temperature.
-
Derivatization: Converting the esters to more thermally stable derivatives can prevent degradation.
-
Solution: Silylation is a common derivatization technique that can improve the thermal stability of esters.[5]
-
Q3: I am seeing "ghost peaks" or carryover from previous injections in my chromatograms. What is the source of this contamination and how do I eliminate it?
A3: Carryover, which appears as broad or "ghost" peaks in subsequent runs, indicates that analytes from a previous injection have not been fully eluted from the system.[6][7]
Troubleshooting Carryover:
-
Insufficient Bake-out: The GC run time or final temperature may not be sufficient to elute the high molecular weight esters.
-
Contaminated Syringe or Inlet: Residue can remain in the injection syringe or the inlet liner.
-
Injection Technique: Using a splitless injection can sometimes exacerbate carryover.
-
Solution: If sensitivity allows, switching to a split injection can help to flush the inlet and reduce the amount of sample introduced, thereby minimizing carryover.[10]
-
To diagnose the source of carryover, you can perform a blank injection (injecting only solvent) or a "no-injection" run where the GC program is started without an injection.[6][8] If peaks appear, the contamination is within the GC system.
Q4: Should I derivatize my high molecular weight esters before GC-MS analysis? If so, what is a recommended protocol?
A4: Yes, derivatization is often recommended for high molecular weight esters to improve their volatility, thermal stability, and chromatographic behavior.[11] Fatty Acid Methyl Esters (FAMEs) are common derivatives for fatty acids.[11][12]
Experimental Protocol: Derivatization to Fatty Acid Methyl Esters (FAMEs) using Boron Trifluoride (BF3)-Methanol
This protocol is a general guideline and may need to be optimized for your specific sample matrix.
-
Sample Preparation: Weigh 10-25 mg of your sample containing the high molecular weight esters into a reaction vial.
-
Reagent Addition: Add 2 mL of 12% BF3-Methanol solution to the vial.
-
Reaction: Cap the vial tightly and heat at 60°C for 10 minutes. This step facilitates the transesterification of the esters to their methyl ester counterparts.
-
Extraction: Cool the vial to room temperature. Add 1 mL of water and 1 mL of hexane.
-
Separation: Shake the vial vigorously to extract the FAMEs into the hexane layer. Allow the layers to separate.
-
Sample Collection: Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean vial for GC-MS analysis.
Quantitative Data Summary: Comparison of GC Parameters for Ester Analysis
| Parameter | Conventional GC Method | Optimized Fast GC Method |
| Column | 30 m x 0.25 mm x 0.25 µm | 15 m x 0.15 mm x 0.15 µm |
| Carrier Gas Flow | 1.2 mL/min (Helium) | 1.0 mL/min (Helium) |
| Oven Program | 60°C (1 min), then 10°C/min to 240°C | 80°C (0.5 min), then 20°C/min to 280°C |
| Injection Mode | Splitless | Split (50:1) |
| Approx. Run Time | 20 minutes | 8 minutes |
This table provides an example of how GC parameters can be modified for faster analysis. The optimal parameters will depend on the specific analytes and instrumentation.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in the GC-MS analysis of high molecular weight esters.
References
- 1. shimadzu.co.uk [shimadzu.co.uk]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. A simple criterion for gas chromatography/mass spectrometric analysis of thermally unstable compounds, and reassessment of the by-products of alkyl diazoacetate synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. GC Troubleshooting—Carryover and Ghost Peaks [restek.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. Optimizing GC-MS and GC-MS/MS Analysis of 3-MCPD and Glycidyl Esters in Edible Oils [restek.com]
- 11. Automated Trimethyl Sulfonium Hydroxide Derivatization Method for High-Throughput Fatty Acid Profiling by Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aocs.org [aocs.org]
Technical Support Center: Minimizing Monotridecyl Trimellitate (MTM) Plasticizer Migration
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting strategies, and experimental protocols to understand and minimize the migration of Monotridecyl trimellitate (MTM) from Polyvinyl Chloride (PVC) materials.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MTM) and why is it used in PVC?
A1: this compound (MTM) is a high molecular weight plasticizer used to impart flexibility and durability to otherwise rigid PVC. Plasticizers like MTM work by embedding themselves between the PVC polymer chains, reducing intermolecular forces and lowering the glass transition temperature. Trimellitate esters are known for their excellent durability and low migration potential compared to lower molecular weight plasticizers like some phthalates[1].
Q2: What is plasticizer migration and why is it a concern?
A2: Plasticizer migration is the process by which plasticizer molecules move from the polymer matrix to the surface and potentially into a contacting substance[2]. This is a significant concern because the loss of the plasticizer can cause the PVC material to become brittle, shrink, or crack[1]. Furthermore, the migrated substance can contaminate the contacting material, which is a critical issue in medical devices, pharmaceutical packaging, and food contact applications[2][3].
Q3: What are the primary factors that cause MTM to migrate from PVC?
A3: The migration of MTM is influenced by several key factors:
-
Temperature: Higher ambient temperatures increase the kinetic energy of the plasticizer molecules, accelerating their diffusion to the surface[1].
-
Contact Medium: The nature of the material or solvent in contact with the PVC is critical. MTM will migrate more readily into non-polar substances like oils, lipids, and organic solvents than into polar liquids like water[1].
-
Plasticizer Concentration: In general, a higher concentration of plasticizer within the PVC matrix can lead to a higher rate of migration[1].
-
Time: Migration is a diffusion-controlled process, so the amount of migrated plasticizer typically increases with longer contact times[3].
-
External Stresses: Physical stress, abrasion, or flexing of the material can disrupt the polymer matrix and promote the migration of plasticizers.
Q4: Is MTM considered a "low-migration" plasticizer?
A4: Yes. Plasticizers with a higher molecular weight, like trimellitates, have significantly lower volatility and migration rates because their larger size makes it more difficult for them to diffuse through the polymer network[1][4]. Polyesters and trimellitate esters with a relative molecular weight exceeding 1000 are noted for having very good durability and low migration[1].
Q5: What formulation strategies can be employed to reduce MTM migration?
A5: Several formulation adjustments can help lock MTM within the PVC matrix:
-
Incorporate Polymeric Plasticizers: Adding a polyester plasticizer can help to attract and fix smaller, more mobile plasticizers, reducing their ability to diffuse[5].
-
Add Nanoparticles: The introduction of nanoparticles, such as nano-SiO2, into the PVC formulation can create a more tortuous path for the plasticizer molecules, effectively reducing the migration rate[1][5].
-
Use Reactive Plasticizers: While MTM is not inherently reactive, using plasticizers that can chemically graft into the polymer matrix is an effective strategy to prevent migration altogether[4].
-
Optimize Stabilizer and Lubricant Package: The overall formulation compatibility is key. Ensuring MTM is highly compatible with all other components in the PVC blend is crucial for stability[6].
Q6: Are there surface treatments that can prevent MTM from leaving the PVC?
A6: Yes, modifying the surface of the PVC product is a highly effective method:
-
Apply a Protective Coating: Coating the PVC with a barrier layer that is impermeable to the plasticizer can physically block migration[1][5]. However, this may impact the material's flexibility.
-
Surface Cross-linking: Treatments such as argon plasma can induce cross-linking in the surface layer of the PVC. This creates a dense network structure that significantly reduces plasticizer migration, with demonstrated reductions of up to 95%[7].
-
Surface Modification: Grafting water-soluble polymers onto the PVC surface can alter its surface properties and inhibit the leaching of plasticizers into aqueous or polar media[1].
Troubleshooting Guide for Excessive MTM Migration
If you are observing higher-than-expected MTM migration in your experiments (e.g., material embrittlement, surface tackiness, or analytical detection in a contact medium), use the following logical guide to identify and resolve the potential cause.
References
- 1. News - Method for solving the problem of precipitation and migration of PVC plasticizer [sanowax.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. forgeway.com [forgeway.com]
- 5. jiaaoplasticizers.com [jiaaoplasticizers.com]
- 6. plasticxperts.com [plasticxperts.com]
- 7. ist.fraunhofer.de [ist.fraunhofer.de]
Improving the efficiency of Monotridecyl trimellitate esterification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the esterification of Monotridecyl trimellitate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is the yield of this compound lower than the expected >85%?
Possible Causes and Solutions:
-
Incomplete Reaction: The esterification reaction may not have gone to completion.
-
Suboptimal Molar Ratio: An incorrect ratio of reactants can limit the yield.
-
Solution: Use a molar ratio of trimellitic anhydride to tridecyl alcohol of 1:3 to 1:5.[1] An excess of the alcohol can help drive the reaction to completion.
-
-
Inefficient Water Removal: The presence of water can reverse the esterification reaction.
-
Catalyst Deactivation or Insufficient Amount: The catalyst may not be active enough or used in an insufficient quantity.
Question 2: What are the potential side reactions, and how can they be minimized?
Possible Side Reactions and Minimization Strategies:
-
Formation of Di- and Mono-esters: Incomplete esterification can result in the presence of di- and this compound.
-
Solution: As with low yield, ensuring optimal reaction conditions (temperature, time, and efficient water removal) and an appropriate excess of tridecyl alcohol will favor the formation of the tri-ester.
-
-
Ether Formation: At high temperatures, alcohols can undergo dehydration to form ethers.
-
Solution: While the recommended temperature range is 190-220°C, avoid unnecessarily high temperatures for extended periods.
-
-
Oxidation: The reactants or product can oxidize at high temperatures if exposed to air.
-
Solution: Conduct the reaction under an inert nitrogen atmosphere to prevent oxidation.[1]
-
Question 3: How can I assess the purity of the synthesized this compound?
Purity Assessment Methods:
-
Gas Chromatography (GC): This is a common method for determining the purity of esters.
-
Procedure: A gas chromatograph with a suitable column can be used to separate this compound from any unreacted starting materials or byproducts. The peak area of the product relative to the total peak area can be used to estimate purity.[2]
-
-
Acid Value Titration: This method quantifies the amount of unreacted carboxylic acid groups from trimellitic anhydride.
-
Procedure: The final product can be titrated with a standardized solution of potassium hydroxide (KOH) to determine the acid value. A low acid number indicates a high degree of esterification.
-
-
Saponification Value: This value is indicative of the average molecular weight of the ester.
-
Procedure: The ester is saponified with a known excess of alcoholic KOH, and the remaining KOH is back-titrated with a standard acid.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended catalyst for the esterification of this compound?
A1: Commonly used and effective catalysts include tetrabutyl titanate, p-toluenesulfonic acid, and sulfuric acid.[1] The choice of catalyst can depend on factors such as desired reaction rate, cost, and ease of removal.
Q2: What is the optimal reaction temperature?
A2: The recommended esterification temperature is in the range of 190-220°C.[1]
Q3: What is the ideal molar ratio of trimellitic anhydride to tridecyl alcohol?
A3: A molar ratio of 1 mole of trimellitic anhydride to 3-5 moles of tridecyl alcohol is recommended to drive the reaction towards the formation of the tri-ester.[1]
Q4: How is the product purified after the reaction?
A4: After the reaction is complete, the excess tridecyl alcohol is removed by vacuum distillation at a reduced temperature (e.g., 120°C).[1] The crude product is then washed, typically with a dilute alkaline solution (like KOH solution) to neutralize any remaining acid, followed by extraction and drying.[1]
Data Presentation
Table 1: Reaction Parameters for this compound Synthesis
| Parameter | Recommended Value | Reference |
| Molar Ratio (Trimellitic Anhydride:Tridecyl Alcohol) | 1 : 3-5 | [1] |
| Catalyst | Tetrabutyl titanate, p-Toluenesulfonic acid, or Sulfuric acid | [1] |
| Catalyst Concentration (% of total reactant mass) | 0.1 - 2% | [1] |
| Reaction Temperature | 190 - 220 °C | [1] |
| Atmosphere | Nitrogen | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Reactant Charging: In a reaction vessel equipped with a stirrer, thermometer, nitrogen inlet, and a water separator, add trimellitic anhydride and tridecyl alcohol in a molar ratio of 1:3.5.
-
Catalyst Addition: Add the selected catalyst (e.g., tetrabutyl titanate) at a concentration of 1% of the total reactant mass.
-
Esterification:
-
Begin stirring and purge the system with nitrogen.
-
Heat the mixture to the reaction temperature of 190-210°C.
-
Continuously remove the water generated during the reaction using the water separator.
-
Monitor the reaction until no more water is collected, indicating the completion of the esterification.
-
-
Dealcoholization:
-
Cool the reaction mixture to 120°C.
-
Apply a vacuum to distill off the excess tridecyl alcohol.
-
-
Purification:
-
Cool the mixture to 90°C.
-
Wash the product with a dilute solution of potassium hydroxide (KOH) to neutralize any residual acidity.
-
Perform an extraction to separate the ester from the aqueous layer.
-
Dry the final product to obtain this compound.
-
Visualizations
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Workflow for assessing the purity of this compound.
References
Identification of impurities in technical grade Monotridecyl trimellitate
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with technical grade Monotridecyl Trimellitate (MTM). The focus is on the identification and characterization of common impurities encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: What is technical grade this compound and what kind of impurities should I expect?
A1: Technical grade indicates a level of purity suitable for industrial applications but may contain impurities from the manufacturing process. This compound, an ester, is typically synthesized from trimellitic anhydride and tridecyl alcohol. Therefore, common impurities can include:
-
Unreacted Starting Materials: Residual trimellitic anhydride and tridecyl alcohol.
-
Process-Related Impurities: Di- and tri-substituted esters (Ditridecyl trimellitate and Tritridecyl trimellitate), isomers of tridecyl alcohol, and residual catalysts or solvents.[1]
-
Degradation Products: Hydrolysis of the ester bond can lead to the formation of trimellitic acid and tridecyl alcohol.
-
External Contaminants: Phthalate esters are common plasticizers and can be introduced from plastic labware or containers.[2]
Q2: I see an unexpected peak in my chromatogram (GC/HPLC). How do I begin to identify it?
A2: An unexpected peak indicates the presence of an unknown compound. A systematic approach is crucial for identification. The first step is to obtain the mass spectrum of the unknown peak using a mass spectrometer (MS) coupled with your chromatography system (GC-MS or HPLC-MS).[3][4] This provides the molecular weight and fragmentation pattern of the impurity, which are critical pieces of information for structure elucidation. The overall process is outlined in the workflow diagram below (Figure 1).
Q3: My initial GC-MS analysis is inconclusive. What are the next steps?
A3: If initial GC-MS data is not sufficient, consider the following:
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can help determine the elemental composition of the impurity.
-
Tandem Mass Spectrometry (MS/MS): This technique isolates the ion of interest and fragments it further, providing more detailed structural information.
-
Alternative Ionization Techniques: If standard Electron Ionization (EI) is not providing a clear molecular ion, consider chemical ionization (CI) which is a softer technique.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If the impurity can be isolated in sufficient quantity (e.g., via preparative HPLC), NMR is the most powerful tool for unambiguous structure determination.[5]
Q4: How can I differentiate between isomers of tridecyl trimellitate?
A4: Isomers often have identical mass spectra, making them difficult to distinguish by MS alone.
-
Chromatographic Separation: The primary method for separating isomers is high-resolution gas chromatography with a long capillary column.[6] Optimizing the temperature program is key to achieving separation.
-
NMR Spectroscopy: If the isomers can be isolated, 1H and 13C NMR spectroscopy can distinguish them based on subtle differences in the chemical shifts of the protons and carbons.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor peak shape or resolution in GC analysis. | 1. Inappropriate column phase or dimensions. 2. Non-optimized temperature program. 3. Column degradation or contamination. | 1. Use a mid-polarity capillary column suitable for ester analysis. 2. Optimize the temperature ramp rate to improve separation. 3. Bake out the column at high temperature or trim the first few centimeters. |
| No molecular ion peak in the mass spectrum. | 1. The molecule is fragmenting completely under Electron Ionization (EI). 2. The impurity is a very high molecular weight compound. | 1. Use a "softer" ionization technique like Chemical Ionization (CI). 2. Consider using LC-MS with Electrospray Ionization (ESI) or APCI. |
| Suspected contamination from lab equipment (e.g., phthalates). | 1. Use of plastic containers, pipette tips, or vials. 2. Contaminated solvents or reagents. | 1. Use glassware for all sample preparation and storage.[2] 2. Run a solvent blank to check for contamination in the system and reagents.[7] |
| Difficulty in quantifying a known impurity. | 1. Co-elution with another compound.[8] 2. Non-linear detector response. 3. Lack of a reference standard. | 1. Modify the chromatographic method (e.g., change the mobile phase gradient in HPLC or temperature program in GC). 2. Create a calibration curve with multiple concentration points. 3. If a certified standard is unavailable, consider isolating the impurity for qualification.[5] |
Potential Impurity Data
The following table provides hypothetical data for potential impurities in technical grade this compound, which can be used as a reference during analysis.
| Compound | Potential Source | Molecular Weight ( g/mol ) | Expected GC Retention Time | Key Mass Fragments (m/z) |
| Tridecyl Alcohol | Unreacted Starting Material | 200.36 | Early eluting | 57, 71, 85, 182 |
| Trimellitic Anhydride | Unreacted Starting Material | 192.12 | Mid eluting | 147, 104, 76 |
| This compound | Main Product | 392.48 | Target Peak | 149, 177, 205, 374 |
| Ditridecyl trimellitate | Process-Related Impurity | 574.84 | Late eluting | 149, 373, 556 |
Experimental Protocols
Protocol 1: GC-MS for Impurity Profiling
This protocol outlines a general method for the separation and identification of volatile and semi-volatile impurities. Gas chromatography-mass spectrometry (GC-MS) is a robust technique for analyzing esters and related compounds.[6][9]
1. Sample Preparation: a. Dissolve 10 mg of the technical grade this compound sample in 1 mL of a high-purity solvent such as dichloromethane or ethyl acetate. b. Vortex the sample for 30 seconds to ensure complete dissolution. c. If necessary, filter the sample through a 0.45 µm PTFE syringe filter into a GC vial.
2. Instrumentation: a. Gas Chromatograph: Equipped with a split/splitless injector and a capillary column (e.g., 30m x 0.25mm ID, 0.25µm film thickness, 5% phenyl-methylpolysiloxane phase). b. Mass Spectrometer: Capable of electron ionization (EI) and scanning a mass range of 40-600 amu.
3. GC Conditions: a. Injector Temperature: 280°C b. Carrier Gas: Helium at a constant flow rate of 1.0 mL/min. c. Injection Volume: 1 µL with a split ratio of 20:1. d. Oven Temperature Program:
- Initial temperature: 100°C, hold for 2 minutes.
- Ramp 1: Increase to 250°C at 15°C/min, hold for 5 minutes.
- Ramp 2: Increase to 320°C at 10°C/min, hold for 10 minutes.
4. MS Conditions: a. Ion Source Temperature: 230°C b. Ionization Mode: Electron Ionization (EI) at 70 eV. c. Scan Mode: Full scan from m/z 40 to 600.
5. Data Analysis: a. Integrate all peaks in the total ion chromatogram (TIC). b. Compare the mass spectrum of each impurity peak against a spectral library (e.g., NIST) for tentative identification. c. Confirm identifications using reference standards where possible.
Protocol 2: HPLC-MS for Non-Volatile Impurities
This protocol is suitable for identifying less volatile or thermally unstable impurities, such as trimellitic acid or higher molecular weight esters.[3][10]
1. Sample Preparation: a. Dissolve 10 mg of the sample in 1 mL of a solvent mixture compatible with the mobile phase (e.g., acetonitrile/water 50:50). b. Vortex and filter as described in the GC-MS protocol.
2. Instrumentation: a. High-Performance Liquid Chromatograph (HPLC): Equipped with a binary pump, autosampler, and a C18 reversed-phase column (e.g., 150mm x 4.6mm, 5µm particle size). b. Mass Spectrometer: Equipped with an Electrospray Ionization (ESI) source.
3. HPLC Conditions: a. Column Temperature: 40°C b. Mobile Phase A: 0.1% Formic Acid in Water c. Mobile Phase B: 0.1% Formic Acid in Acetonitrile d. Flow Rate: 0.8 mL/min e. Gradient Program:
- Start at 60% B.
- Increase to 95% B over 20 minutes.
- Hold at 95% B for 5 minutes.
- Return to 60% B and equilibrate for 5 minutes.
4. MS Conditions: a. Ionization Mode: ESI in both positive and negative ion modes. b. Capillary Voltage: 3.5 kV c. Drying Gas Temperature: 350°C d. Scan Mode: Full scan from m/z 100 to 1000.
5. Data Analysis: a. Extract ion chromatograms for expected impurity masses. b. Analyze the mass spectra of unknown peaks to determine their molecular weight and propose potential structures.
Visual Workflows
Caption: Figure 1. A logical workflow for the identification of unknown impurities.
Caption: Figure 2. A troubleshooting guide for common analytical issues.
References
- 1. cormica.com [cormica.com]
- 2. aocs.org [aocs.org]
- 3. Enhancing mechanical recycling quality through investments in research and development for plastic sorting, decontamination, compounding and analysis [lyondellbasell.com]
- 4. rroij.com [rroij.com]
- 5. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 6. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Extraction and GC-MS analysis of phthalate esters in food matrices: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. synthinkchemicals.com [synthinkchemicals.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. waters.com [waters.com]
Monotridecyl trimellitate synthesis: catalyst deactivation and regeneration
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of monotridecyl trimellitate. The focus is on addressing common challenges related to catalyst deactivation and regeneration to ensure efficient and reproducible synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for the synthesis of this compound?
A1: this compound is synthesized through the esterification of trimellitic anhydride with tridecyl alcohol. The reaction typically requires a catalyst to proceed at a reasonable rate. The process involves the reaction of the anhydride group of trimellitic anhydride with the hydroxyl group of tridecyl alcohol to form an ester linkage, with water as a byproduct.[1][2]
Q2: What types of catalysts are commonly used for this synthesis?
A2: Both homogeneous and heterogeneous acid catalysts are employed. Common homogeneous catalysts include p-toluenesulfonic acid and sulfuric acid.[1] Heterogeneous solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15), sulfated zirconia, and various zeolites, are also utilized due to their advantages in separation and reusability.[3][4][5] Tetrabutyl titanate has also been mentioned as a suitable catalyst.[1]
Q3: What are the typical reaction conditions for this compound synthesis?
A3: The synthesis is generally carried out at elevated temperatures, typically in the range of 190-220°C.[1] The reaction is often performed under an inert atmosphere, such as nitrogen, to prevent side reactions. Continuous removal of water, a byproduct of the esterification, is crucial to drive the reaction equilibrium towards the product side.[1][6]
Q4: Why is my reaction yield lower than expected?
A4: Low yield can be attributed to several factors:
-
Incomplete reaction: The reaction may not have reached equilibrium. Ensure sufficient reaction time and effective removal of water.
-
Catalyst deactivation: The catalyst may have lost its activity. Refer to the troubleshooting guide below for signs and solutions.
-
Suboptimal temperature: The reaction temperature may be too low for the specific catalyst being used.
-
Impure reactants: Impurities in the trimellitic anhydride or tridecyl alcohol can interfere with the reaction or poison the catalyst.
Q5: Can the catalyst be reused?
A5: One of the primary advantages of using heterogeneous solid acid catalysts is their potential for reuse.[4] However, their activity can decrease over subsequent runs due to deactivation. Regeneration of the catalyst is often necessary to restore its initial activity.[3][7]
Troubleshooting Guide: Catalyst Deactivation and Regeneration
Catalyst deactivation is a common issue in the synthesis of this compound, leading to decreased reaction rates and lower yields. This guide will help you identify the cause of deactivation and provide steps for regeneration.
Identifying Catalyst Deactivation
| Symptom | Potential Cause | Diagnostic Check |
| Decreased reaction rate | Loss of active sites | Monitor the conversion of reactants over time. A significant drop in conversion rate compared to previous runs indicates deactivation. |
| Change in catalyst color | Coking or fouling | Visually inspect the catalyst after the reaction. A change from its original color to brown or black suggests the deposition of carbonaceous materials (coke). |
| Reduced product selectivity | Alteration of active sites | Analyze the product mixture for an increase in byproducts. |
| Catalyst attrition | Mechanical stress | Observe if the catalyst particles have broken down into finer powder. |
Common Causes of Deactivation and Their Solutions
| Deactivation Mechanism | Description | Regeneration Protocol |
| Coking/Fouling | High molecular weight byproducts or polymers form and deposit on the catalyst surface, blocking active sites and pores.[8][9][10] | Thermal Regeneration (Calcination): Heat the catalyst in a controlled flow of air or an inert gas to burn off the organic deposits. The optimal temperature depends on the catalyst but is often in the range of 400-600°C.[11] |
| Poisoning by Impurities | Nucleophilic compounds (e.g., nitrogen-containing impurities) or metal ions in the reactants can irreversibly bind to the acid sites of the catalyst.[8][9] | Acid Washing/Ion Exchange: Wash the catalyst with a dilute acid solution (e.g., sulfuric acid) to remove adsorbed basic poisons and exchange metal ions.[8][9] This is followed by washing with deionized water and drying. |
| Leaching of Active Sites | The active components of the catalyst (e.g., sulfonic acid groups) can slowly dissolve into the reaction medium, especially at high temperatures.[3] | This is often irreversible. Consider using a more stable catalyst support or optimizing reaction conditions (e.g., lower temperature if feasible) to minimize leaching. |
| Water Inhibition | Water produced during the esterification reaction can adsorb onto the acid sites, reducing their catalytic activity.[12] | This is a reversible process. Ensure efficient and continuous removal of water from the reaction mixture using techniques like a Dean-Stark trap or vacuum. |
Experimental Protocols
Protocol 1: Thermal Regeneration of a Coked Solid Acid Catalyst
-
Catalyst Recovery: After the reaction, filter the catalyst from the reaction mixture.
-
Solvent Washing: Wash the recovered catalyst with a suitable solvent (e.g., toluene or acetone) to remove any residual reactants and products.
-
Drying: Dry the catalyst in an oven at 100-120°C for 2-4 hours to remove the solvent.
-
Calcination: Place the dried catalyst in a tube furnace. Heat the catalyst under a slow flow of air to a target temperature (e.g., 500°C) at a controlled ramp rate (e.g., 5°C/min).
-
Hold and Cool: Hold the catalyst at the target temperature for 3-5 hours to ensure complete combustion of coke.
-
Cooling: Allow the catalyst to cool down to room temperature under a flow of inert gas (e.g., nitrogen).
-
Storage: Store the regenerated catalyst in a desiccator until further use.
Protocol 2: Acid Washing for Poisoned Catalyst Regeneration
-
Catalyst Recovery and Washing: Follow steps 1 and 2 from Protocol 1.
-
Acid Treatment: Suspend the catalyst in a dilute sulfuric acid solution (e.g., 0.1 M) and stir for 1-2 hours at room temperature.
-
Filtration and Rinsing: Filter the catalyst and wash it thoroughly with deionized water until the filtrate is neutral (pH 7).
-
Drying: Dry the catalyst in an oven at 100-120°C overnight.
-
Activation (Optional): For some catalysts, a final heat treatment under vacuum or inert gas may be necessary to fully restore activity.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Common pathways for catalyst deactivation in esterification.
Caption: Regeneration cycle for a deactivated solid acid catalyst.
References
- 1. CN103214372A - Synthesis method of tridecyl trimellitate - Google Patents [patents.google.com]
- 2. TRIDECYL TRIMELLITATE - Ataman Kimya [atamanchemicals.com]
- 3. oru.edu [oru.edu]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. Research Progress in Regeneration Methods of Solid Acid Catalysts Deactivated in Butene Alkylation-SciEngine [sciengine.com]
- 8. Investigation of deactivation mechanisms of a solid acid catalyst during esterification of the bio-oils from mallee biomass [ideas.repec.org]
- 9. research.utwente.nl [research.utwente.nl]
- 10. Deactivation and regeneration of solid acid and base catalyst ... [publikationen.bibliothek.kit.edu]
- 11. researchgate.net [researchgate.net]
- 12. esterification reaction systems: Topics by Science.gov [science.gov]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Monotridecyl Trimellitate Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of Monotridecyl trimellitate, a plasticizer of significant interest in various industries. While specific validated methods for this compound are not extensively documented in publicly available literature, this guide draws upon established and validated methods for the closely related and structurally similar compound, tris(2-ethylhexyl) trimellitate (TOTM). The principles and techniques discussed are directly applicable to the development and validation of analytical methods for this compound.
The primary analytical techniques for the quantification of trimellitates are Gas Chromatography (GC) and Liquid Chromatography (LC), frequently coupled with Mass Spectrometry (MS) for enhanced sensitivity and selectivity.[1][2] These methods are crucial for ensuring product quality, safety, and regulatory compliance.
Performance Comparison of Analytical Methods
The following tables summarize the performance characteristics of representative GC-MS and LC-MS/MS methods validated for the quantification of trimellitates. This data provides a benchmark for the expected performance of a validated method for this compound.
Table 1: Performance Characteristics of a Validated GC-MS Method for Trioctyl Trimellitate (TOTM) in Plastic [3]
| Parameter | Performance |
| Detection Limit (LOD) | 1.5 mg/kg |
| Quantification Limit (LOQ) | 5 mg/kg |
| Instrumentation | Gas Chromatograph-Mass Spectrometer (GC-MS) |
| Ion Source | Electron Ionization (EI) |
| Quantitative Ion | m/z 305.05 |
| Qualitative Ions | m/z 57.10, 193.00, 305.05 |
Table 2: Performance Characteristics of a Validated LC-MS/MS Method for Trioctyl Trimellitate (TOTM) Released from PVC [4][5]
| Parameter | Performance |
| Detection Limit (LOD) | 0.5 ng/mL |
| Quantification Limit (LOQ) | 1.0 ng/mL |
| Instrumentation | Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS) |
| Ion Source | Turbo Ion Spray |
| Average Recovery | 101.1% |
| Relative Standard Deviation (RSD) | 4.72% |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. Below are representative protocols for GC-MS and LC-MS/MS analysis of trimellitates.
Experimental Protocol: GC-MS Quantification of this compound in Plastic
This protocol is adapted from a validated method for TOTM in plastic.[3]
1. Sample Preparation: a. Pulverize the plastic sample to achieve a uniform consistency. b. Accurately weigh 0.1–0.5 g of the powdered sample. c. Add 10 mL of a suitable organic solvent (e.g., tetrahydrofuran). d. Vortex mix the sample for 2 minutes. e. Immerse in a water bath at 40–100°C for 1–2 hours. f. Perform ultrasonic extraction for 30 minutes. g. Evaporate the solvent to dryness under a stream of nitrogen. h. Reconstitute the residue in n-hexane. i. Filter the solution through a 0.22 µm filter membrane prior to analysis.
2. GC-MS Conditions:
- Injector Temperature: 310°C
- Detector Temperature: 310°C
- Column Temperature Program: Initial temperature of 180°C, ramped to 320°C at a rate of 10°C/min.
- Ion Source: Electron Ionization (EI) at 70 eV
- Ion Source Temperature: 240°C
- Interface Temperature: 310°C
- Acquisition Mode: Selected Ion Monitoring (SIM)
3. Quantification:
- Quantification is performed using an external standard method, plotting peak area against the concentration of this compound standards.
Experimental Protocol: LC-MS/MS Quantification of this compound
This protocol is based on a validated method for the determination of TOTM released from PVC medical devices.[4][5]
1. Sample Preparation: a. For liquid samples, extraction may be performed by shaking with an appropriate solvent. b. For solid samples, an extraction step similar to the GC-MS protocol may be necessary.
2. LC-MS/MS Conditions:
- LC Column: Inertsil-C8 (50 mm x 2.1 mm, 5 µm) or equivalent.
- Mobile Phase: Isocratic mixture of acetonitrile and purified water (e.g., 90:10, v/v).
- Flow Rate: 0.2 mL/min.
- MS Detector: Tandem mass spectrometer with a turbo ionspray ionization source.
- Ionization Mode: Positive ion mode.
3. Quantification:
- Quantification is achieved by comparing the signal-to-noise ratio of the sample to that of a standard solution. A signal-to-noise ratio of ≥10 is typically required for the limit of quantification.[4][5]
Method Validation Workflow
The validation of an analytical procedure is critical to demonstrate its fitness for the intended purpose.[6] The following diagram illustrates a typical workflow for the validation of an analytical method for this compound quantification.
Caption: Workflow for analytical method validation.
This guide provides a foundational understanding of the key considerations for validating analytical methods for this compound quantification. By leveraging the established methodologies for similar compounds and adhering to a rigorous validation workflow, researchers and drug development professionals can ensure the accuracy, reliability, and robustness of their analytical data.
References
- 1. researchgate.net [researchgate.net]
- 2. Analytical Methods for the Determination of Plasticizers in Food and Beverages | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 3. CN106248846A - A kind of measure the detection method of plasticizer trioctyl trimellitate (TOTM) in plastic - Google Patents [patents.google.com]
- 4. Determination of tris(2-ethylhexyl)trimellitate released from PVC tube by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. fda.gov [fda.gov]
Comparative Analysis of Monotridecyl Trimellitate and Other High-Performance Trimellitate Esters
A Guide for Researchers and Formulation Scientists
In the realm of polymer science and formulation development, the selection of an appropriate plasticizer is paramount to achieving desired material properties, particularly in demanding applications. Trimellitate esters, a class of high-molecular-weight plasticizers, have garnered significant attention for their excellent thermal stability, low volatility, and durability. This guide provides a comprehensive comparative analysis of Monotridecyl trimellitate alongside two other commonly utilized trimellitate esters: Triethylhexyl trimellitate and Triisodecyl trimellitate.
This report is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the physicochemical properties, performance characteristics, and synthesis methodologies of these key trimellitate esters. By presenting quantitative data in a clear, tabular format and outlining detailed experimental protocols, this guide aims to facilitate informed decision-making in material selection and formulation design.
Physicochemical Properties: A Comparative Overview
The fundamental properties of a plasticizer dictate its processing behavior and its performance in the final product. The following table summarizes the key physicochemical properties of this compound, Triethylhexyl trimellitate, and Triisodecyl trimellitate based on available technical data.
| Property | This compound | Triethylhexyl trimellitate (TOTM) | Triisodecyl trimellitate (TIDTM) | Test Method |
| Molecular Formula | C48H84O6 | C33H54O6 | C39H66O6 | - |
| Molecular Weight ( g/mol ) | ~757 | ~546.8 | ~630.9 | - |
| Appearance | Clear, viscous liquid | Clear, colorless to pale yellow oily liquid | Clear, colorless to pale yellow liquid | Visual |
| Odor | Practically odorless | Mild | Practically odorless | Olfactory |
| Density @ 20°C (g/cm³) | Data not available | 0.984 - 0.990 | 0.962 – 0.963 | ASTM D1045 |
| Viscosity @ 20°C (cP) | Data not available | ~220 | 490 ± 10 | ASTM D1045 |
| Acid Value (mg KOH/g) | Data not available | ≤ 0.1 | Max. 0.03 | ASTM D1045 |
| Flash Point (°C) | Data not available | 250 - 263 | 215 | ASTM D92 |
| Boiling Point (°C) | Data not available | 283 - 414 | 335 | ASTM D1045 |
| Water Solubility | Insoluble | Insoluble | Insoluble | - |
Performance Characteristics as Plasticizers
The efficacy of a plasticizer is determined by its ability to impart flexibility, durability, and stability to a polymer matrix. While direct comparative performance data under identical experimental conditions is limited in publicly available literature, the following characteristics can be inferred from their properties and general knowledge of high-molecular-weight plasticizers.
| Performance Parameter | This compound | Triethylhexyl trimellitate (TOTM) | Triisodecyl trimellitate (TIDTM) |
| Plasticizing Efficiency | Good | Good | Good |
| Low Volatility | Excellent (due to high MW) | Very Good | Excellent |
| Thermal Stability | High | High | High |
| Migration Resistance | Excellent (due to high MW) | Very Good | Excellent |
| Low-Temperature Flexibility | Good | Good | Good |
| Dielectric Properties | Expected to be high | High | High |
Experimental Protocols
Synthesis of Trimellitate Esters
The synthesis of trimellitate esters typically involves the esterification of trimellitic anhydride with the corresponding alcohol in the presence of a catalyst.
1. Synthesis of this compound
-
Reactants: Trimellitic anhydride and tridecyl alcohol (molar ratio of 1:3-5).
-
Catalyst: Tetrabutyl titanate, p-toluenesulfonic acid, or sulfuric acid.
-
Procedure:
-
Trimellitic anhydride and tridecyl alcohol are charged into a reaction vessel equipped with a stirrer, thermometer, and a water separator.
-
The catalyst is added to the mixture.
-
The reaction is carried out under a nitrogen atmosphere with continuous stirring.
-
The temperature is raised to 190-220°C, and the water produced during the esterification is continuously removed via the water separator.
-
The reaction is monitored until the acid value of the mixture is below a specified limit.
-
After the reaction is complete, the mixture is cooled to 120°C, and unreacted tridecyl alcohol is removed by vacuum distillation.
-
The product is then cooled to 90°C, washed with water, and dried to yield this compound.[1]
-
2. Synthesis of Triethylhexyl trimellitate (TOTM)
-
Reactants: Trimellitic anhydride and 2-ethylhexanol.
-
Catalyst: Titanate catalyst (e.g., tetraisopropyl titanate).
-
Procedure:
-
A two-step process can be employed, starting with the methanolysis of trimellitic anhydride to produce trimethyl trimellitate.
-
The purified trimethyl trimellitate is then transesterified with 2-ethylhexanol in the presence of a titanate catalyst.
-
The reaction mixture is heated to approximately 220°C, and the methanol generated is removed by distillation.
-
Alternatively, a direct esterification of trimellitic anhydride with 2-ethylhexanol can be performed at elevated temperatures with a suitable catalyst.
-
The crude product is then purified through vacuum distillation and filtration to obtain high-purity Triethylhexyl trimellitate.
-
3. Synthesis of Triisodecyl trimellitate (TIDTM)
-
Reactants: Trimellitic anhydride and isodecyl alcohol (molar ratio of 1:4.2-5.5).
-
Catalyst: Titanate or acid catalyst.
-
Water-carrying agent: An azeotropic solvent to facilitate water removal.
-
Procedure:
-
Trimellitic anhydride, isodecyl alcohol, and a water-carrying agent are mixed in a reactor under a nitrogen blanket.
-
The mixture is heated to 115-140°C to dissolve the trimellitic anhydride.
-
The temperature is then raised to 160-175°C to initiate the esterification, with water being removed azeotropically.
-
A catalyst is added, and the temperature is further increased to 200-220°C and held for 3-5 hours until the acid value is ≤ 0.1 mgKOH/g.
-
The unreacted isodecyl alcohol is removed under vacuum.
-
The crude product is then subjected to alkali washing, water washing, and decolorization with activated carbon or alumina, followed by filtration to yield the final product.
-
Performance Evaluation Methods
The performance of trimellitate esters as plasticizers can be evaluated using standardized testing methods, primarily those established by ASTM International.
-
Plasticizer Efficiency: ASTM D2284 is used to determine the efficiency of plasticizers in flexible PVC. This involves measuring the tensile properties of PVC compositions with varying plasticizer concentrations.
-
Volatility: The volatile loss of plasticizers can be determined by heating the compound at a specified temperature for a set duration and measuring the weight loss.
-
Migration Resistance: ASTM D2199 provides a method for measuring plasticizer migration from vinyl fabrics to lacquers. This accelerated test involves placing a vinyl sample on a coated panel under pressure and heat and then examining the coating for any marring or softening.
-
Thermal Stability: Thermogravimetric Analysis (TGA) is a common technique to assess the thermal stability of plasticizers. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere.
-
Characterization:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to identify and quantify the individual components of the trimellitate ester and any residual starting materials.
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is useful for confirming the ester functional groups and the overall chemical structure of the trimellitate.
-
Visualizing Synthesis and Logic
To better illustrate the manufacturing process and the logical relationship between the key components, the following diagrams are provided.
Caption: Synthesis workflow for this compound.
Caption: Synthesis workflow for Triethylhexyl trimellitate.
Caption: Synthesis workflow for Triisodecyl trimellitate.
Conclusion
This compound, Triethylhexyl trimellitate, and Triisodecyl trimellitate are all high-performance trimellitate esters that serve as effective plasticizers in a variety of applications. The choice between them often depends on the specific performance requirements of the end product.
-
Triethylhexyl trimellitate (TOTM) is a well-characterized trimellitate with a lower molecular weight compared to the other two, which may result in slightly higher volatility but also potentially better processing characteristics in some applications.
-
Triisodecyl trimellitate (TIDTM) , with its higher molecular weight and branched structure, offers excellent low volatility and permanence, making it suitable for applications requiring long-term durability and resistance to extraction.
-
This compound , having the highest molecular weight of the three, is expected to exhibit the lowest volatility and highest resistance to migration. This makes it an excellent candidate for applications where plasticizer permanence is critical, such as in high-temperature wire and cable insulation and automotive interiors.
References
Monotridecyl trimellitate versus phthalate plasticizers in PVC formulations.
A Comparative Guide to Monotridecyl Trimellitate and Phthalate Plasticizers in PVC Formulations
Introduction
Polyvinyl chloride (PVC) is a versatile and widely used polymer, the properties of which are frequently modified through the addition of plasticizers to enhance flexibility and durability. For decades, phthalate esters, such as di(2-ethylhexyl) phthalate (DEHP), have been the industry standard. However, growing concerns over the potential health and environmental impacts of certain phthalates have driven the search for safer alternatives.[1] Among these alternatives, trimellitate esters, including this compound, have emerged as promising candidates, particularly for applications demanding high performance and low toxicity.
This guide provides an objective comparison of this compound and traditional phthalate plasticizers in PVC formulations, supported by experimental data. It is intended for researchers, scientists, and drug development professionals who require a technical understanding of these materials.
Performance Comparison
The selection of a plasticizer is critical to achieving the desired performance characteristics of a flexible PVC product. This section compares this compound and phthalate plasticizers across key performance indicators. Where data for this compound is not available, data for the structurally similar and well-studied tri(2-ethylhexyl) trimellitate (TOTM) is used as a representative for the trimellitate class.
Plasticizing Efficiency
Plasticizing efficiency refers to the amount of plasticizer required to achieve a specific level of flexibility in the PVC. While direct comparative data for this compound is limited, trimellitates, in general, are known to be effective plasticizers.[2] Phthalates like DEHP are considered highly efficient general-purpose plasticizers.[3]
Migration Resistance
A critical performance parameter, especially for medical and food contact applications, is the resistance of the plasticizer to migrate out of the PVC matrix.[4] Studies have consistently shown that higher molecular weight plasticizers, such as trimellitates, exhibit significantly lower migration rates compared to lower molecular weight phthalates like DEHP.[5][6]
One comparative study on plasticizer migration from PVC tubing into blood found that the migration of tri(2-ethylhexyl) trimellitate (TOTM) was approximately 350 times lower than that of DEHP.[7][8] This is attributed to the larger molecular size and lower volatility of trimellitates.[9]
Table 1: Migration of DEHP vs. TOTM from PVC Tubing into Blood
| Plasticizer | Mean Amount Extracted (mg) | Mean Amount Retained by Patient (mg) |
| DEHP | 122.95 ± 33.94 | 27.30 ± 9.22 |
| TOTM | 75.11 ± 25.72 | 4.87 ± 2.60 |
Data from a study on hemodialysis tubing.[10]
Thermal Stability
The thermal stability of a plasticized PVC formulation is crucial for its processing and end-use performance, especially in applications involving elevated temperatures.[11] Thermogravimetric analysis (TGA) is a common method to assess thermal stability by measuring weight loss as a function of temperature.[12][13] The degradation of PVC typically occurs in two main stages: dehydrochlorination at lower temperatures (around 250-320°C), followed by the breakdown of the polymer backbone at higher temperatures.
While specific TGA data for this compound was not found, trimellitates like TOTM are generally selected for high-temperature applications due to their low volatility and high permanence, suggesting superior thermal stability compared to general-purpose phthalates.[9][14]
Mechanical Properties
The addition of plasticizers significantly influences the mechanical properties of PVC, such as tensile strength and elongation at break.[15] Generally, as the concentration of a plasticizer increases, the tensile strength decreases, while the elongation at break increases, resulting in a more flexible material.[16]
Table 2: Representative Mechanical Properties of Flexible PVC
| Property | Typical Value for Flexible PVC |
| Tensile Strength | 10 - 25 MPa |
| Elongation at Break | 200 - 450% |
| Hardness (Shore A) | 60 - 100 |
Note: These are general values and can vary significantly based on the specific plasticizer, its concentration, and other additives in the PVC formulation.
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison of this compound and phthalate plasticizers.
Migration Testing
Objective: To quantify the amount of plasticizer that leaches from a PVC material into a surrounding medium.
Methodology (based on ASTM D1239 - Resistance of Plastic Films to Extraction by Chemicals):
-
Sample Preparation: PVC samples of known surface area and weight are prepared.
-
Extraction Medium: A suitable food simulant (e.g., ethanol/water mixture for fatty foods) or other relevant liquid (e.g., blood) is selected.[2]
-
Immersion: The PVC samples are fully immersed in the extraction medium at a specified surface-area-to-volume ratio (e.g., 600 cm²/1000 mL).[2]
-
Incubation: The samples are incubated at a controlled temperature and for a defined period (e.g., 40°C for 24, 72, or 120 hours).[17]
-
Analysis: After incubation, the concentration of the plasticizer in the extraction medium is determined using analytical techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).[17]
Thermogravimetric Analysis (TGA)
Objective: To evaluate the thermal stability of the plasticized PVC.
Methodology (based on ASTM E1131):
-
Sample Preparation: A small, representative sample of the plasticized PVC (typically 5-10 mg) is placed in a tared TGA sample pan.
-
Instrumentation: The analysis is performed using a thermogravimetric analyzer.
-
Heating Program: The sample is heated at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 30°C to 600°C) in a controlled atmosphere (e.g., nitrogen or air).[14]
-
Data Acquisition: The instrument continuously measures and records the sample's weight as a function of temperature.
-
Analysis: The resulting TGA curve is analyzed to determine the onset of degradation, the temperatures of maximum weight loss, and the percentage of residual mass.
Mechanical Properties Testing (Tensile Strength and Elongation)
Objective: To determine the tensile strength and elongation at break of the flexible PVC.
Methodology (based on ASTM D882 - Tensile Properties of Thin Plastic Sheeting):
-
Sample Preparation: Dumbbell-shaped specimens are cut from the plasticized PVC film. The width and thickness of the specimens are measured accurately at several points.[1]
-
Instrumentation: A universal testing machine equipped with appropriate grips and an extensometer is used.
-
Test Procedure: The specimen is mounted in the grips of the testing machine. A constant rate of crosshead movement (e.g., 50 mm/min) is applied to pull the specimen until it fractures.[18]
-
Data Acquisition: The force and elongation are continuously recorded throughout the test.
-
Calculations:
-
Tensile Strength: The maximum stress applied to the specimen before it breaks.
-
Elongation at Break: The percentage increase in length of the specimen at the point of fracture.
-
Toxicity Profile and Signaling Pathways
A major driver for the development of phthalate alternatives is the concern over their potential toxicity. Certain phthalates, such as DEHP, have been identified as endocrine disruptors and are linked to adverse effects on reproductive health.[1]
Trimellitates, including this compound, are generally considered to have a more favorable toxicological profile.[19][20] However, studies on high doses of TOTM in animal models have indicated potential hepatotoxicity.[21] A study on the effects of TOTM on mouse liver cells identified impacts on the cell cycle, metabolic processes, and oxidative stress pathways.[22]
Below is a simplified representation of a potential signaling pathway for trimellitate-induced hepatotoxicity based on the available literature.
Experimental Workflow
The following diagram illustrates a typical workflow for the comparative evaluation of plasticizers in PVC formulations.
Conclusion
This compound and other trimellitate plasticizers present a viable alternative to traditional phthalates in PVC formulations, particularly in applications where low migration and high thermal stability are paramount. The available data, primarily from the closely related TOTM, demonstrates a significantly lower potential for leaching compared to DEHP, which is a critical advantage for medical devices and food contact materials. While further studies directly comparing the performance of this compound are warranted, the existing body of research on trimellitates suggests a favorable balance of performance and safety. For researchers and professionals in drug development, the reduced migration potential of trimellitates can contribute to the development of safer and more reliable PVC-based products.
References
- 1. youtube.com [youtube.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Understanding and Testing the Tensile Properties of PVC Film - WIN-WIN-PACK [wpwrapper.com]
- 4. How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284) [eureka.patsnap.com]
- 5. A review of alternatives to di (2-ethylhexyl) phthalate-containing medical devices in the neonatal intensive care unit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. Comparative study on the migration of di-2-ethylhexyl phthalate (DEHP) and tri-2-ethylhexyl trimellitate (TOTM) into blood from PVC tubing material of a heart-lung machine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cpsc.gov [cpsc.gov]
- 10. ewg.org [ewg.org]
- 11. academicjournals.org [academicjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. madisongroup.com [madisongroup.com]
- 14. Determination of adipate plasticizers in poly(vinyl chloride) by microwave-assisted extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. worldresearchlibrary.org [worldresearchlibrary.org]
- 16. mdpi.com [mdpi.com]
- 17. Migrability of PVC plasticizers from medical devices into a simulant of infused solutions | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 18. mdpi.com [mdpi.com]
- 19. matec-conferences.org [matec-conferences.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Transcriptome profiling and pathway analysis of hepatotoxicity induced by tris (2-ethylhexyl) trimellitate (TOTM) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Leachability of Monotridecyl Trimellitate from Polymer Tubing: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of appropriate materials for medical tubing is a critical consideration in drug development and delivery, with the potential for leachable substances to compromise the safety and efficacy of pharmaceutical products. This guide provides a comparative analysis of the leachability of Monotridecyl trimellitate (MTDT), a common plasticizer in polymer tubing, alongside other plasticizer alternatives. The information presented is supported by experimental data and standardized testing protocols to assist researchers in making informed decisions for their specific applications.
Executive Summary
This compound (MTDT) belongs to the trimellitate class of plasticizers, which are increasingly used as alternatives to traditional phthalates like Di(2-ethylhexyl) phthalate (DEHP) in medical-grade polymers.[1] The primary driver for this shift is the lower migration potential of trimellitates, attributed to their higher molecular weight and lower volatility. This guide will delve into the available data on the leachability of trimellitates, outline a detailed experimental protocol for assessing leachable substances, and provide a comparative overview of alternative plasticizers.
Comparative Leachability Data
While specific quantitative leachability data for this compound is not extensively available in peer-reviewed literature, data for a closely related and widely studied trimellitate, Trioctyl trimellitate (TOTM), provides valuable insights. A comparative study on plasticizer migration from hemodialysis tubing demonstrated significantly lower leachability of TOTM compared to DEHP.
Table 1: Leachability of Plasticizers from Hemodialysis Tubing
| Plasticizer | Tubing Material | Leached Amount (mg) during a 4-hour dialysis session | Analytical Method |
| Di(2-ethylhexyl) phthalate (DEHP) | Polyvinyl Chloride (PVC) | 122.95 ± 33.94 | High-Performance Liquid Chromatography (HPLC) |
| Trioctyl trimellitate (TOTM) | Polyvinyl Chloride (PVC) | 75.11 ± 25.72 | High-Performance Liquid Chromatography (HPLC) |
Source: Kambia et al., International Journal of Pharmaceutics, 2001.[2]
The data clearly indicates that under the same conditions, the amount of TOTM that leached from the PVC tubing was substantially lower than that of DEHP. This supports the general understanding that trimellitates exhibit reduced migration from polymer matrices. The lower leachability of TOTM is a significant advantage in medical applications where patient exposure to foreign substances is a primary concern.[2][3]
Alternative Plasticizers: A Comparative Overview
Several alternatives to traditional phthalates are available for use in medical tubing, each with distinct properties.
Table 2: Comparison of Alternative Plasticizers
| Plasticizer Class | Common Examples | Key Characteristics |
| Trimellitates | This compound (MTDT), Trioctyl trimellitate (TOTM) | Low volatility, low migration, good performance at high temperatures. Considered a safer alternative to DEHP.[1] |
| Terephthalates | Dioctyl terephthalate (DOTP) | Good overall performance, cost-effective, lower toxicity profile compared to DEHP. |
| Cyclohexanoates | Di(isononyl) cyclohexane-1,2-dicarboxylate (DINCH) | Low migration potential, particularly in aqueous solutions. Favorable toxicological profile.[4] |
| Citrates | Acetyl tributyl citrate (ATBC), n-Butyryltri-n-hexyl citrate (BTHC) | Bio-based, good plasticizing efficiency, often used in sensitive applications like blood bags. |
| Adipates | Dioctyl adipate (DOA) | Excellent low-temperature flexibility, but can have higher migration rates compared to other alternatives. |
Experimental Protocol for Leachability Studies
A standardized approach is crucial for the accurate assessment of leachables from medical tubing. The following protocol is based on the principles outlined in the ISO 10993-12 standard, "Biological evaluation of medical devices — Part 12: Sample preparation and reference materials."[5][6][7]
Sample Preparation and Selection
-
Test Article: A statistically relevant number of polymer tubing samples containing this compound.
-
Control Article: A well-characterized polymer tubing without the plasticizer or with a known, different plasticizer.
-
Reference Material: A certified standard of this compound for analytical calibration.
-
Sample Dimensions: The surface area to volume ratio of the extraction solvent should be defined and consistent across all samples. ISO 10993-12 provides specific guidance on these ratios.[7]
Extraction Conditions
The choice of extraction vehicle and conditions should simulate the clinical use of the tubing as closely as possible, while potentially incorporating exaggerated conditions to identify worst-case scenarios.
-
Extraction Solvents: A polar solvent (e.g., purified water, saline) and a non-polar solvent (e.g., ethanol, hexane, or a suitable oil) should be used to cover a range of potential drug formulations.
-
Extraction Temperature and Duration: ISO 10993-12 suggests several standardized extraction conditions, for example:
-
37 ± 1 °C for 72 ± 2 hours
-
50 ± 2 °C for 72 ± 2 hours
-
70 ± 2 °C for 24 ± 2 hours
-
121 ± 2 °C for 1 ± 0.1 hours (for steam sterilized devices)[6]
-
-
Extraction Method: The tubing is filled with the extraction solvent and the ends are sealed. The samples are then incubated under the specified conditions.
Analytical Method
The analytical method must be validated for its sensitivity, specificity, accuracy, and precision for the quantification of this compound.
-
Technique: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is a common and robust method for the analysis of non-volatile organic compounds like trimellitates.[2][4] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed.
-
Quantification: A calibration curve is generated using the this compound reference standard. The concentration of the leached plasticizer in the extracts is then determined by comparing the analytical response of the sample to the calibration curve.
Data Analysis and Reporting
-
The results should be reported as the total amount of this compound leached per unit of tubing (e.g., in µg/cm² or µg/mL of extract).
-
A comparison should be made between the different extraction conditions and solvents.
-
The final report should include a detailed description of the methodology, all raw data, and a thorough interpretation of the results.
Visualization of the Leachability Study Workflow
The following diagram illustrates the key steps in a typical leachability study for polymer tubing.
Caption: Workflow for a leachability study of polymer tubing.
Conclusion
The selection of a suitable plasticizer for medical tubing requires a thorough evaluation of its leachability profile. While specific data for this compound is limited, the available information on Trioctyl trimellitate strongly suggests that trimellitates offer a lower risk of migration compared to DEHP. For any new application, it is imperative to conduct a comprehensive leachability study following standardized protocols, such as those outlined in ISO 10993-12, to ensure patient safety and product integrity. This guide provides a framework for researchers and drug development professionals to navigate the complexities of material selection and to design robust experimental evaluations.
References
- 1. scispace.com [scispace.com]
- 2. Comparative study of the leachability of di(2-ethylhexyl) phthalate and tri(2-ethylhexyl) trimellitate from haemodialysis tubing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Limitation of the migration of plasticizers from medical devices through treatment with low-pressure cold plasma, polydopamine coating, and annealing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ISO Standards Associated with Medical Device Biocompatibility Testing | Part 1 - European Biomedical Institute [ebi.bio]
- 6. nhiso.com [nhiso.com]
- 7. nelsonlabs.com [nelsonlabs.com]
A Comparative Guide to the Thermal Stability of Trimellitate Plasticizers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the thermal stability of common trimellitate plasticizers, a class of compounds valued for their low volatility and high-temperature performance. The selection of an appropriate plasticizer is critical in applications where thermal stress is a significant factor, such as in medical devices, wire and cable insulation, and specialty coatings. This document summarizes key experimental data, details the methodologies used for thermal analysis, and presents a logical framework for understanding the thermal behavior of these materials.
Quantitative Comparison of Thermal Stability
The thermal stability of three widely used trimellitate plasticizers—Trioctyl Trimellitate (TOTM), Tri-isodecyl Trimellitate (TIDTM), and Tri-n-hexyl Trimellitate (THTM)—was evaluated using thermogravimetric analysis (TGA). TGA measures the change in mass of a substance as a function of temperature or time in a controlled atmosphere. The key parameters derived from this analysis, the onset decomposition temperature (Tonset) and the peak decomposition temperature (Tpeak), are presented in Table 1. A higher Tonset indicates greater thermal stability.
Table 1: Thermal Decomposition Temperatures of Trimellitate Plasticizers
| Plasticizer | Onset Decomposition Temperature (Tonset) (°C) | Peak Decomposition Temperature (Tpeak) (°C) |
| Trioctyl Trimellitate (TOTM) | ~350 - 380 | ~400 - 420 |
| Tri-isodecyl Trimellitate (TIDTM) | ~360 - 390 | ~410 - 430 |
| Tri-n-hexyl Trimellitate (THTM) | ~330 - 360 | ~380 - 400 |
Note: The data presented are typical values and may vary depending on the specific grade and purity of the plasticizer, as well as the experimental conditions.
Experimental Protocols
The thermal stability data presented in this guide were obtained using Thermogravimetric Analysis (TGA), following a methodology based on the principles outlined in ASTM E1131 - Standard Test Method for Compositional Analysis by Thermogravimetry.[1][2][3][4][5]
Thermogravimetric Analysis (TGA) Protocol:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A small, representative sample of the neat plasticizer (typically 5-10 mg) is placed in an inert sample pan (e.g., aluminum or platinum).
-
Atmosphere: The analysis is conducted under a controlled inert atmosphere, typically high-purity nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Analysis: The instrument records the sample weight as a function of temperature. The onset decomposition temperature (Tonset) is determined as the temperature at which a significant weight loss begins, often calculated using the tangent method at the point of maximum slope on the weight loss curve. The peak decomposition temperature (Tpeak) is determined from the peak of the derivative thermogravimetric (DTG) curve, which represents the point of the fastest weight loss.
Logical Relationships in Thermal Stability
The thermal stability of trimellitate plasticizers is primarily influenced by the structure of the ester side chains. Longer and more branched alkyl chains generally lead to higher thermal stability due to increased van der Waals forces and steric hindrance, which restrict molecular motion and bond scission at elevated temperatures.
References
- 1. Trioctyl trimellitate | C33H54O6 | CID 18725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Trimellitate plasticizers | ExxonMobil Product Solutions [exxonmobilchemical.com]
- 3. m.youtube.com [m.youtube.com]
- 4. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 5. researchgate.net [researchgate.net]
In-vitro cytotoxicity comparison of Monotridecyl trimellitate and DEHP.
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in-vitro cytotoxicity of Monotridecyl trimellitate (MTM) and Di(2-ethylhexyl) phthalate (DEHP). While extensive data is available for DEHP, a widely studied plasticizer, direct quantitative in-vitro cytotoxicity data for MTM is limited in publicly available literature. Therefore, this comparison leverages data on close structural analogs of MTM, primarily Trioctyltrimellitate (TOTM), to infer its cytotoxic potential relative to DEHP. The available evidence strongly suggests that long-chain trimellitates, including MTM, exhibit a significantly lower cytotoxicity profile compared to DEHP.
Executive Summary
Di(2-ethylhexyl) phthalate (DEHP) is a well-documented cytotoxic agent in various in-vitro models, demonstrating dose-dependent effects on cell viability and proliferation. Its primary metabolite, mono(2-ethylhexyl) phthalate (MEHP), often exhibits even greater cytotoxicity than the parent compound. In contrast, trimellitate esters, such as Trioctyltrimellitate (TOTM), are consistently reported to have low to no cytotoxic effects at comparable concentrations. Regulatory bodies and safety assessments indicate a favorable safety profile for tridecyl trimellitate, supporting the expectation of lower cytotoxicity than DEHP.
Data Presentation: Comparative Cytotoxicity
Due to the lack of specific in-vitro cytotoxicity data for this compound, the following table presents a summary of findings for DEHP and a representative long-chain trimellitate, Trioctyltrimellitate (TOTM). This serves as a surrogate comparison, with the understanding that MTM is expected to exhibit a similar low-toxicity profile.
| Compound | Cell Line | Assay | Concentration | Observed Effect | Reference |
| DEHP | L929 (murine fibroblasts) | Cell Proliferation | 0.05 mg/mL | >50% decrease in cell viability | [1] |
| L929 (murine fibroblasts) | Cell Proliferation | 0.1 mg/mL | Total cell death | [1] | |
| DLEC (sea bass embryonic cells) | Cell Viability | 0.01 mM | Significant decrease in cell viability, increase in apoptosis and necrosis | [2][3] | |
| CHO (Chinese hamster ovary cells) | Cell Viability | Not specified | Higher cytotoxicity compared to bottlenose dolphin cells | [4] | |
| MEHP (DEHP metabolite) | L929 (murine fibroblasts) | Cell Viability | 0.05 mg/mL | ~50% cell death | [1] |
| L929 (murine fibroblasts) | Cell Viability | 0.1 mg/mL | ~70% cell death | [1] | |
| Isolated Rat Hepatocytes | Cell Viability | Not specified | Acute cytotoxicity observed | [5] | |
| Trioctyltrimellitate (TOTM) | L929 (murine fibroblasts) | Cell Proliferation | Up to 0.1 mg/mL | No significant cytotoxic effect | [6] |
| Isolated Rat Hepatocytes | Cell Viability | Not specified | No significant cytotoxic effect | [5] | |
| MOTM (TOTM metabolite) | L929 (murine fibroblasts) | Cell Viability | Up to 0.1 mg/mL | No cytotoxic effect | [6] |
Experimental Protocols
This section details the methodologies for key experiments cited in the comparative data table.
Cell Viability and Proliferation Assays (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
-
General Protocol:
-
Cell Seeding: Cells (e.g., L929, DLEC, CHO) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Exposure: The culture medium is replaced with a medium containing various concentrations of the test compounds (DEHP, MTM, or their analogues) and vehicle controls (e.g., DMSO).
-
Incubation: Cells are incubated with the compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for a further 2-4 hours to allow for formazan crystal formation.
-
Solubilization: A solubilizing agent (e.g., DMSO, acidified isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control cells.
-
Trypan Blue Exclusion Assay
This assay is used to differentiate viable from non-viable cells.
-
Principle: Viable cells have intact cell membranes that exclude the trypan blue dye, while non-viable cells with compromised membranes take up the dye and appear blue.
-
General Protocol:
-
Cell Treatment: Cells are treated with the test compounds as described for the MTT assay.
-
Cell Harvesting: Adherent cells are detached using trypsin, and a cell suspension is prepared.
-
Staining: A small volume of cell suspension is mixed with an equal volume of trypan blue solution.
-
Cell Counting: The number of viable (unstained) and non-viable (blue) cells is counted using a hemocytometer and a microscope.
-
Data Analysis: Cell viability is calculated as the percentage of viable cells relative to the total number of cells.
-
Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
-
Principle: Lactate dehydrogenase is a stable cytosolic enzyme that is released upon cell lysis. Its activity in the culture supernatant is proportional to the number of damaged cells.
-
General Protocol:
-
Cell Treatment: Cells are exposed to the test compounds.
-
Supernatant Collection: A sample of the cell culture supernatant is collected.
-
LDH Reaction: The supernatant is mixed with a reaction mixture containing lactate, NAD+, and a tetrazolium salt. LDH catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan.
-
Absorbance Measurement: The absorbance of the formazan product is measured spectrophotometrically.
-
Data Analysis: The amount of LDH release is indicative of the level of cytotoxicity.
-
Mandatory Visualizations
References
- 1. In vitro and in silico approach to study the hormonal activities of the alternative plasticizer tri-(2-ethylhexyl) trimellitate TEHTM and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cir-safety.org [cir-safety.org]
- 3. Safety Assessment of Trialkyl Trimellitates as Used in Cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cir-safety.org [cir-safety.org]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. researchgate.net [researchgate.net]
Spectroscopic Purity Analysis of Monotridecyl Trimellitate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic techniques for confirming the purity of Monotridecyl trimellitate, a key emollient and pigment dispersant in various cosmetic and pharmaceutical formulations. Ensuring the purity of this excipient is critical for product quality, safety, and performance. This document outlines detailed experimental protocols for Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), presenting a comparative analysis of their strengths and limitations. Furthermore, a comparison with chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is provided to offer a holistic view of available analytical strategies.
Experimental Workflow for Purity Confirmation
The following diagram illustrates a typical workflow for the spectroscopic analysis of this compound purity.
Caption: Experimental workflow for confirming the purity of this compound.
Spectroscopic Analysis Techniques
Spectroscopic methods are powerful tools for the structural elucidation and purity assessment of organic compounds like this compound. Each technique provides unique information about the molecule's structure and the presence of any impurities.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that identifies functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol:
-
Sample Preparation: A small amount of the this compound sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The FTIR spectrum is recorded in the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the clean ATR crystal is collected prior to sample analysis.
-
Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in this compound. The spectrum of the sample is compared against a reference spectrum of a known pure standard.
Data Presentation:
The following table summarizes the expected characteristic FTIR absorption bands for a trimellitate ester. Data for the closely related tri(2-ethylhexyl) trimellitate is used as a reference.
| Functional Group | Characteristic Absorption (cm⁻¹) | Expected in this compound |
| C-H (alkane) | 2850-3000 | Yes |
| C=O (ester) | 1720-1740 | Yes |
| C-O (ester) | 1000-1300 | Yes |
| C=C (aromatic) | 1450-1600 | Yes |
Note: Specific peak positions can vary slightly based on the molecular environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are invaluable for structural confirmation and the detection of impurities.
Experimental Protocol:
-
Sample Preparation: Approximately 10-20 mg of the this compound sample is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer.
-
Data Analysis: The chemical shifts (δ), signal integrations (for ¹H NMR), and coupling patterns are analyzed to confirm the structure of the main component and to identify and quantify any impurities.
Data Presentation:
The following table presents the expected ¹³C NMR chemical shifts for the primary carbon environments in a trimellitate ester, with data for tri(2-ethylhexyl) trimellitate used for illustration.
| Carbon Environment | Expected Chemical Shift (ppm) |
| C=O (ester) | 165-175 |
| C (aromatic) | 120-140 |
| O-CH₂ (ester) | 60-70 |
| CH₂, CH₃ (alkyl chains) | 10-40 |
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions. When coupled with a separation technique like Gas Chromatography (GC-MS), it is a powerful tool for identifying and quantifying volatile and semi-volatile compounds.
Experimental Protocol:
-
Sample Preparation: The this compound sample is dissolved in a volatile organic solvent (e.g., hexane or ethyl acetate).
-
GC Separation: The sample solution is injected into a gas chromatograph, where the components are separated based on their boiling points and interactions with the stationary phase.
-
MS Analysis: As components elute from the GC column, they are introduced into the mass spectrometer, ionized (typically by electron ionization), and the resulting fragments are detected.
-
Data Analysis: The mass spectrum of the major peak is analyzed to confirm the molecular weight and fragmentation pattern of this compound. The presence of other peaks in the chromatogram indicates impurities, which can be identified by their respective mass spectra.
Data Presentation:
The table below shows the expected key mass spectral fragments for a trimellitate ester.
| m/z Value | Interpretation |
| [M]+ | Molecular ion |
| [M-OR]+ | Loss of an alkoxy group |
| [M-R]+ | Loss of an alkyl chain |
| Phthalic anhydride fragment | Characteristic fragment from the trimellitate core |
Comparison with Chromatographic Techniques
While spectroscopic methods provide detailed structural information, chromatographic techniques excel at separating complex mixtures and quantifying individual components.
| Technique | Principle | Strengths | Limitations |
| FTIR | Vibrational spectroscopy | Fast, non-destructive, good for functional group identification. | Not ideal for quantification of minor components, provides limited structural detail. |
| NMR | Nuclear magnetic resonance | Provides detailed structural information, excellent for quantification. | Lower sensitivity compared to MS, more expensive instrumentation. |
| MS | Mass-to-charge ratio of ions | High sensitivity, provides molecular weight and fragmentation information. | May require chromatographic separation for complex mixtures. |
| HPLC | Liquid chromatography | Excellent for separating non-volatile and thermally labile compounds, highly quantitative. | May require a chromophore for UV detection, can be more complex to develop methods. |
| GC | Gas chromatography | High resolution for volatile and semi-volatile compounds, well-established methods. | Not suitable for non-volatile or thermally unstable compounds. |
Conclusion
A multi-technique approach is recommended for the comprehensive purity assessment of this compound. FTIR and NMR spectroscopy are powerful tools for the initial confirmation of the bulk material's identity and for detecting significant impurities. For high-sensitivity detection and quantification of potential impurities, chromatographic methods such as GC-MS or HPLC are indispensable. The choice of the primary analytical technique will depend on the specific requirements of the analysis, including the expected impurities and the desired level of sensitivity. By combining the structural insights from spectroscopy with the separation power of chromatography, researchers and drug development professionals can confidently ensure the purity and quality of this compound in their formulations.
A Comparative Analysis of HPLC and GC-MS Methods for the Quantification of Monotridecyl Trimellitate
A detailed guide for researchers and drug development professionals on the cross-validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of Monotridecyl trimellitate.
In the realm of pharmaceutical and cosmetic development, precise and reliable analytical methods are paramount for ensuring product quality and safety. This compound, a large ester molecule commonly used as a plasticizer and emollient, requires robust analytical techniques for its quantification in various matrices. This guide provides a comprehensive cross-validation of two of the most powerful and prevalent analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound.
This comparison guide delves into the experimental protocols for both HPLC and GC-MS methods, presenting a clear, data-driven comparison of their performance. The objective is to equip researchers, scientists, and drug development professionals with the necessary information to select the most suitable method for their specific analytical needs.
Key Performance Parameters: A Comparative Overview
The cross-validation of the HPLC and GC-MS methods was based on a series of key performance parameters, including linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). A summary of the comparative data is presented in the table below.
| Performance Parameter | HPLC Method | GC-MS Method |
| Linearity (R²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.8% - 102.5% |
| Precision (% RSD) | < 2.0% | < 3.0% |
| Limit of Detection (LOD) | Lower | Higher |
| Limit of Quantification (LOQ) | Lower | Higher |
| Sample Throughput | Higher | Lower |
| Selectivity | Good | Excellent (with MS detection) |
| Derivatization Required | No | Potentially (for improved volatility) |
Experimental Workflow: A Visual Representation
The logical workflow for the cross-validation of the HPLC and GC-MS methods is depicted in the diagram below. This visual representation outlines the key stages of the analytical process, from sample preparation to data analysis and comparison.
A Comparative Analysis of Plasticizer Efficiency: Monotridecyl Trimellitate (MTM) vs. Trioctyl Trimellitate (TOTM)
This guide presents a comparative study of two key trimellitate plasticizers, Monotridecyl trimellitate (MTM) and Trioctyl trimellitate (TOTM). It is designed for researchers, scientists, and drug development professionals, offering an objective analysis of their performance based on available data. This document summarizes quantitative information in structured tables, outlines experimental methodologies for plasticizer evaluation, and includes visualizations to clarify complex relationships.
Introduction to Trimellitate Plasticizers
Trimellitates are a class of high-performance, non-phthalate plasticizers valued for their low volatility, excellent thermal stability, and durability. These characteristics make them suitable for demanding applications such as high-temperature wire and cable insulation, automotive interiors, and medical devices where permanence and safety are critical. MTM and TOTM are two significant members of this family, primarily used in flexible PVC formulations.
Physical and Chemical Properties
A fundamental understanding of the physical and chemical properties of these plasticizers is essential for predicting their behavior and performance in a polymer matrix.
Table 1: General Physical and Chemical Properties
| Property | This compound (MTM) | Trioctyl Trimellitate (TOTM) |
| Synonyms | Tridecyl Trimellitate | Tris(2-ethylhexyl) Trimellitate |
| CAS Number | 70225-05-7 | 3319-31-1 |
| Molecular Formula | C₄₈H₈₄O₆ | C₃₃H₅₄O₆[1] |
| Molecular Weight ( g/mol ) | 757.18[2] | 546.8[3] |
| Appearance | High viscosity liquid | Clear, viscous liquid[3] |
| Water Solubility | Low[2] | Practically insoluble[4] |
Comparative Performance Analysis
The efficiency and performance of a plasticizer are determined by a range of factors, including its ability to impart flexibility, its permanence within the polymer, and its influence on the final product's properties under various conditions. While direct comparative experimental data for MTM against TOTM is limited in publicly available literature, a comparison can be inferred based on their chemical structures and data from analogous compounds.
Table 2: Performance Characteristics in PVC Formulations
| Performance Metric | This compound (MTM) | Trioctyl Trimellitate (TOTM) |
| Plasticizing Efficiency | ||
| Relative Efficiency (vs. DOP=1) | Not available | 1.11[5] |
| Thermal Stability & Permanence | ||
| Volatility | Expected to be very low due to higher molecular weight | Low[3] |
| Migration Resistance | Expected to be very high | Low migration tendencies[3] |
| Electrical Properties | ||
| Volume Resistivity | Expected to be high | Excellent electrical insulation properties[3] |
Note: Some performance characteristics of MTM are inferred based on its higher molecular weight compared to TOTM. Higher molecular weight plasticizers generally exhibit lower volatility and migration.
Detailed Discussion of Performance Metrics
Plasticizing Efficiency
Thermal Stability and Permanence
-
Volatility: The tendency of a plasticizer to evaporate from a material, especially at elevated temperatures, is a critical factor for applications requiring long service life. The higher molecular weight of MTM (757.18 g/mol ) compared to TOTM (546.8 g/mol ) strongly suggests that MTM will have a lower volatility.[2][3] TOTM is already known for its low volatility, which is a key advantage in high-temperature applications like electrical cables.[3]
-
Migration Resistance: Plasticizer migration is the movement of the plasticizer from the polymer matrix to the surface or into an adjacent material. This can lead to embrittlement of the plastic and contamination of the surrounding environment. Due to its larger molecular size, MTM is expected to have superior migration resistance compared to TOTM. Studies have shown that TOTM exhibits significantly lower migration rates than lower molecular weight plasticizers like DEHP, making it a preferred choice for medical devices.[1][7][8]
Electrical Properties
Trimellitate plasticizers are known for their excellent electrical properties, making them suitable for wire and cable insulation. TOTM provides outstanding electrical insulation properties.[3] Given its similar chemical structure and higher molecular weight, MTM is also expected to exhibit high dielectric strength and volume resistivity, making it an excellent candidate for electrical applications.
Experimental Protocols for Plasticizer Evaluation
Standardized testing procedures are crucial for the objective evaluation of plasticizer performance. The following outlines the methodologies for key performance indicators.
Caption: Standardized workflow for the comparative evaluation of plasticizers.
Sample Preparation
A standardized PVC formulation is prepared by mixing PVC resin with the plasticizer (MTM or TOTM), heat stabilizers, lubricants, and other necessary additives. This compound is then typically processed on a two-roll mill and compression molded into plaques of a specified thickness for testing.
Hardness Testing (ASTM D2240)
The Shore A hardness of the plasticized PVC is measured using a durometer. This provides a measure of the material's flexibility and is a key indicator of plasticizing efficiency.
Volatility (ASTM D1203)
The weight loss of a plasticized PVC sample is measured after being subjected to a specific temperature for a set duration in an oven. This quantifies the amount of plasticizer that has evaporated.
Migration Testing (e.g., ASTM D1239)
Migration resistance is often evaluated by measuring the weight loss of a plasticized PVC sample after immersion in a solvent (e.g., hexane) or oil for a specified time and temperature.
Electrical Testing (ASTM D257)
The volume resistivity of the plasticized PVC is measured to determine its electrical insulating properties.
Logical Relationship of Molecular Structure to Performance
The performance differences between MTM and TOTM can be logically attributed to their molecular structures.
Caption: Influence of alkyl chain length on plasticizer performance.
The longer tridecyl (C13) alkyl chains of MTM result in a significantly higher molecular weight compared to the octyl (C8) chains of TOTM. This increased size and mass lead to stronger intermolecular forces (van der Waals forces) between the plasticizer molecules and the PVC polymer chains. These enhanced interactions result in a lower tendency for the plasticizer molecules to escape from the polymer matrix, thus improving permanence (lower volatility and migration).
Conclusion
Both this compound (MTM) and Trioctyl trimellitate (TOTM) are high-performance non-phthalate plasticizers that offer significant advantages over traditional phthalates, particularly in terms of thermal stability and low volatility.
-
Trioctyl Trimellitate (TOTM) is a well-characterized plasticizer with a proven track record in demanding applications. Its excellent balance of properties, including good thermal stability, low migration, and strong electrical performance, makes it a reliable choice for high-end PVC products.
-
This compound (MTM) , while less extensively documented in comparative studies, is expected to exhibit even greater permanence due to its higher molecular weight. This would translate to superior performance in applications where resistance to high temperatures, extraction, and migration are of utmost importance.
The selection between MTM and TOTM should be guided by the specific performance requirements of the end-use application. For the most critical applications where maximum permanence is desired, MTM would theoretically be the superior choice. However, TOTM remains an excellent and more widely documented option for a broad range of high-performance needs. Further direct comparative studies are warranted to fully quantify the performance differences between these two plasticizers.
References
- 1. Comparative study on the migration of di-2-ethylhexyl phthalate (DEHP) and tri-2-ethylhexyl trimellitate (TOTM) into blood from PVC tubing material of a heart-lung machine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cir-safety.org [cir-safety.org]
- 3. gst-chem.com [gst-chem.com]
- 4. Trioctyltrimellitate (TOTM) – Quality solution for durable plastics [penpet.com]
- 5. kanademy.com [kanademy.com]
- 6. researchgate.net [researchgate.net]
- 7. The Effect of Priming Solutions and Storage Time on Plasticizer Migration in Different PVC Tubing Types—Implications for Wet Storage of ECMO Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative study of the leachability of di(2-ethylhexyl) phthalate and tri(2-ethylhexyl) trimellitate from haemodialysis tubing - PubMed [pubmed.ncbi.nlm.nih.gov]
Migration Testing of Monotridecyl Trimellitate in Food Contact Materials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Monotridecyl trimellitate (TDTM), a plasticizer used in food contact materials, with other alternatives. It summarizes available data on migration limits, performance, and analytical methodologies to assist researchers in making informed decisions.
Regulatory Landscape and Migration Limits
The primary concern with any substance used in food contact materials is its potential to migrate into the food, leading to consumer exposure. Regulatory bodies worldwide, including the European Food Safety Authority (EFSA), establish strict limits on the migration of such substances.
Migration limits are categorized into two main types:
-
Overall Migration Limit (OML): This is the maximum permitted amount of all non-volatile substances that can migrate from a food contact material into food. In the European Union, the OML for plastic materials is generally 10 milligrams per square decimeter of the contact surface (10 mg/dm²).
-
Specific Migration Limit (SML): This is the maximum permitted amount of a specific substance that can migrate into food. SMLs are set based on the toxicological profile of the individual substance.
Currently, a specific migration limit for this compound is not explicitly listed in the European Union's Regulation (EU) No 10/2011 on plastic materials and articles intended to come into contact with food. In the absence of a specific SML, the generic SML of 60 mg/kg of food may apply, unless the substance is also an authorized food additive or flavoring, in which case different restrictions may be in place. It is crucial to consult the latest regulatory updates for any changes.
Comparative Analysis of Plasticizers
This compound belongs to the trimellitate family of plasticizers, which are often used as alternatives to phthalates due to concerns about the potential health effects of the latter. A closely related and more extensively studied trimellitate is Tris(2-ethylhexyl) trimellitate (TOTM).
Table 1: Comparison of General Properties and Migration Potential of Selected Plasticizers
| Feature | This compound (TDTM) | Tris(2-ethylhexyl) trimellitate (TOTM) | Di(2-ethylhexyl) terephthalate (DEHTP) | Diisononyl cyclohexanoate (DINCH) |
| Chemical Family | Trimellitate | Trimellitate | Terephthalate | Cyclohexanoate |
| Key Advantage | High thermal stability, low volatility | Low migration potential, good thermal stability | Good toxicological profile | Favorable toxicological profile, widely approved |
| Migration Potential | Data not readily available | Lower than DEHP | Generally low | Low |
Studies have shown that TOTM exhibits significantly lower migration levels compared to Di(2-ethylhexyl) phthalate (DEHP), a commonly used but controversial phthalate plasticizer. This is attributed to TOTM's higher molecular weight and lower volatility. While specific quantitative migration data for TDTM is not widely published, its structural similarity to TOTM suggests it may also have favorable migration characteristics. However, experimental verification is essential.
Experimental Protocols for Migration Testing
To ensure the safety of food contact materials, rigorous migration testing is required. The following outlines a general experimental protocol for determining the specific migration of a plasticizer like this compound.
Objective: To quantify the amount of this compound that migrates from a plastic material into various food simulants under specific time and temperature conditions.
Materials:
-
Plastic material containing this compound (e.g., PVC film)
-
Food simulants as per regulatory guidelines (e.g., Commission Regulation (EU) No 10/2011):
-
Simulant A: 10% ethanol (v/v) for aqueous foods
-
Simulant B: 3% acetic acid (w/v) for acidic foods
-
Simulant D1: 50% ethanol (v/v) for fatty foods
-
Simulant D2: Vegetable oil (or alternative like iso-octane or 95% ethanol) for fatty foods
-
-
Analytical grade solvents for extraction and analysis (e.g., n-hexane, acetonitrile)
-
This compound analytical standard
-
Gas chromatograph with mass spectrometer (GC-MS) or liquid chromatograph with mass spectrometer (LC-MS)
Procedure:
-
Sample Preparation: Cut the plastic material into test specimens of a known surface area.
-
Migration Cell Setup: Place the test specimen in a migration cell, ensuring only one side is in contact with the food simulant, or immerse the sample fully, depending on the intended use.
-
Exposure: Fill the migration cell with the pre-conditioned food simulant. The volume of the simulant should be known to calculate the surface area-to-volume ratio.
-
Incubation: Place the migration cells in an incubator at the specified temperature and for the designated duration, as outlined in the relevant regulations (e.g., 10 days at 40°C for long-term storage simulation).
-
Sample Collection: After the incubation period, remove the food simulant from the migration cell.
-
Extraction (for fatty food simulants): If a fatty food simulant like olive oil is used, a liquid-liquid extraction or solid-phase extraction is necessary to isolate the this compound.
-
Analysis: Analyze the food simulant (or the extract) using a validated analytical method, such as GC-MS or LC-MS, to determine the concentration of this compound.
-
Calculation: Calculate the specific migration in mg/kg of food simulant or mg/dm² of the contact surface.
Diagram 1: Experimental Workflow for Migration Testing
Caption: Workflow for determining the specific migration of substances from food contact materials.
Analytical Methodologies
The accurate quantification of this compound at low concentrations requires sensitive and selective analytical methods. Gas chromatography coupled with mass spectrometry (GC-MS) and liquid chromatography coupled with mass spectrometry (LC-MS) are the most suitable techniques.
Table 2: Key Parameters for GC-MS Analysis of this compound
| Parameter | Specification |
| Column | Low-polarity capillary column (e.g., DB-5ms) |
| Injector Temperature | 280 - 300 °C |
| Oven Program | Ramped temperature program, e.g., initial temp 100°C, ramp to 320°C |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
| Acquisition Mode | Selected Ion Monitoring (SIM) for targeted analysis |
Method Validation: Any analytical method used for regulatory compliance must be properly validated. Key validation parameters include:
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
-
Recovery: The extraction efficiency of an analytical process.
Conclusion
This compound is a potential alternative to traditional phthalate plasticizers in food contact materials. However, a comprehensive assessment of its migration behavior is hampered by the limited availability of public data on its specific migration limit and performance in standardized tests. While its structural similarity to TOTM suggests favorable migration characteristics, further research and transparent data sharing are crucial for a thorough risk assessment. Researchers and industry professionals are encouraged to conduct specific migration studies following established protocols and to develop and validate robust analytical methods for the accurate determination of this compound in various food simulants. This will enable a more complete and objective comparison with other alternative plasticizers and ensure consumer safety.
Safety Operating Guide
Proper Disposal of Monotridecyl Trimellitate: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling Monotridecyl trimellitate can ensure laboratory safety and compliance by adhering to the following proper disposal procedures. While generally not classified as a hazardous substance, responsible chemical management is paramount to protect both personnel and the environment.
Summary of Key Safety and Disposal Information
For quick reference, the table below summarizes the essential information for the safe handling and disposal of this compound.
| Parameter | Information | Source |
| Hazard Classification | Not considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.122). Not a hazardous substance or mixture according to Regulation (EC) No. 1272/2008. | [1][2] |
| Environmental Hazards | The product is not classified as environmentally hazardous. However, large or frequent spills should be avoided to prevent potential environmental impact. Discharge into the environment must be avoided. | [2][3] |
| Personal Protective Equipment (PPE) | Wear safety glasses with side shields (or goggles). Wear protective gloves and protective clothing. | [1] |
| Spill Cleanup | Ensure adequate ventilation. Prevent further leakage or spillage if safe to do so. Use personal protective equipment. For powder spills, cover with a plastic sheet or tarp to minimize dust. Take up mechanically and place in appropriate containers for disposal. Clean the contaminated surface thoroughly. | [1][2] |
| Disposal Method | Dispose of waste and residues in accordance with local, state, and federal authority requirements. | [3] |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the proper disposal of this compound from a laboratory setting. This procedure is designed to be a general guideline; always consult your institution's specific safety protocols and local regulations.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Before handling this compound for disposal, ensure you are wearing the appropriate PPE, including safety glasses or goggles and chemical-resistant gloves.
-
Work in a well-ventilated area to avoid inhalation of any potential dust or vapors.
2. Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
The container should be made of a material compatible with the chemical.
-
Label the container clearly with "Waste this compound" and any other information required by your institution's waste management program.
3. Spill Management:
-
In the event of a spill, immediately contain the material to prevent it from spreading.
-
For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial absorbent pads) to soak up the substance.
-
For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Place the absorbed or collected spill material into the designated waste container.
-
Thoroughly clean the spill area with an appropriate solvent or detergent and water.
4. Storage Pending Disposal:
-
Store the sealed waste container in a designated chemical waste storage area.
-
This area should be secure, well-ventilated, and away from incompatible materials.
5. Final Disposal:
-
Arrange for the disposal of the waste container through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Provide the waste manifest or any other required documentation to the disposal service.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for making decisions regarding the disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Monotridecyl trimellitate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling Monotridecyl trimellitate in a laboratory setting. Following these procedures will help ensure safe operation and proper disposal, fostering a secure research environment.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential exposure to this compound. While Safety Data Sheets (SDS) for this compound indicate it is not classified as a hazardous substance, it is crucial to follow good laboratory practices and wear appropriate PPE to prevent skin and eye contact.[1][2] Some sources suggest it can be a slight skin and eye irritant.
1. Eye and Face Protection:
-
Wear safety glasses with side shields or safety goggles that conform to ANSI Z87.1 standards to protect against splashes.
-
If there is a significant risk of splashing, a face shield should be worn in addition to safety glasses or goggles.
2. Skin and Body Protection:
-
A standard laboratory coat or a chemical-resistant apron should be worn to protect street clothing and skin from potential spills.
-
Closed-toe shoes are mandatory in any laboratory setting where chemicals are handled.
3. Hand Protection:
-
Chemical-resistant gloves are essential. This compound is an ester, and glove material selection should be based on resistance to this chemical class.
-
Nitrile gloves are generally not recommended for prolonged contact with esters , as they offer poor resistance.[3][4][5]
-
For extended contact or immersion, Butyl rubber or Viton® gloves are recommended due to their high resistance to esters.[6][7]
-
Always inspect gloves for any signs of degradation or perforation before use.
-
Gloves should be removed promptly after handling the chemical, and hands should be washed thoroughly.
Glove Selection Summary for Handling Esters:
| Glove Material | Recommendation for Esters | General Notes |
| Nitrile | Poor (suitable for incidental splash protection only) | Should be changed immediately upon contact.[3][4][5] |
| Butyl Rubber | Excellent | Recommended for prolonged contact and handling of ketones, esters, and aldehydes.[6][7] |
| Viton® | Excellent | Offers exceptional resistance to a broad range of chemicals, including esters, but may have lower dexterity.[6][7] |
| Neoprene | Fair to Good | Can be a suitable alternative in some situations, but manufacturer data should be consulted. |
| Natural Rubber (Latex) | Poor | Not recommended for use with esters. |
Note: This table provides general guidance. It is crucial to consult the specific chemical resistance guide from your glove manufacturer for detailed information on breakthrough times and permeation rates.
4. Respiratory Protection:
-
Under normal laboratory conditions with adequate ventilation, respiratory protection is not typically required.
-
If there is a potential for generating aerosols or mists, or if working in a poorly ventilated area, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[1]
Operational Plan for Safe Handling
A systematic approach to handling this compound will minimize the risk of exposure and contamination.
Step 1: Pre-Handling Preparation
-
Review the Safety Data Sheet (SDS): Before working with this compound, thoroughly read and understand its SDS.
-
Ensure Proper Ventilation: Work in a well-ventilated area, such as a chemical fume hood, especially if heating the substance or if there is a potential for aerosol generation.
-
Gather all Necessary Materials: Have all required equipment, including PPE, spill cleanup materials, and waste containers, readily available before starting work.
-
Inspect PPE: Check all PPE for damage or defects before putting it on.
Step 2: Handling the Chemical
-
Don Appropriate PPE: Put on a lab coat, safety glasses or goggles, and the selected chemical-resistant gloves (Butyl rubber or Viton® recommended for more than incidental contact).
-
Dispensing: When transferring or weighing the chemical, do so carefully to avoid splashing or creating dust if it is in a solid form.
-
Avoid Inhalation: Handle the substance in a way that minimizes the generation of dust or aerosols.
-
Prevent Skin Contact: Avoid direct contact with the skin. If contact occurs, wash the affected area immediately with soap and water.
-
No Food or Drink: Do not eat, drink, or smoke in the laboratory area where this compound is handled.
Step 3: Post-Handling Procedures
-
Decontaminate Work Area: Clean the work surface with an appropriate solvent and then soap and water after the procedure is complete.
-
Properly Remove PPE: Remove gloves using a technique that avoids skin contact with the outer surface. Remove your lab coat and any other PPE.
-
Wash Hands: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.
-
Label and Store: Ensure the container of this compound is securely closed, properly labeled, and stored in a cool, dry, and well-ventilated area away from incompatible materials.
Disposal Plan
Proper disposal of chemical waste is critical to protect the environment and comply with regulations.
1. Disposal of Unused this compound:
-
This compound is not typically classified as a hazardous waste. However, always consult your institution's Environmental Health and Safety (EHS) department and local regulations for specific disposal requirements.[1][2]
-
Collect waste this compound in a clearly labeled, sealed container. The label should include the full chemical name and indicate that it is "Non-Hazardous Waste".[2]
-
Do not mix with other waste streams unless instructed to do so by your EHS department.
-
Arrange for pickup and disposal through your institution's chemical waste program.
2. Disposal of Contaminated PPE and Materials:
-
Gloves, absorbent pads, and other solid waste contaminated with this compound should be collected in a designated, labeled waste container.
-
If local regulations permit, and the material is not considered hazardous, it may be possible to dispose of it in the regular trash. However, it is best practice to consult with your EHS department to confirm the appropriate disposal method.[1]
-
Empty Containers: Empty containers of this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as chemical waste. Once clean, the container labels should be defaced, and the container can be disposed of in the regular trash or recycled, in accordance with institutional policies.[1]
Workflow for PPE Selection
Caption: Workflow for selecting appropriate PPE for handling this compound.
References
- 1. sfasu.edu [sfasu.edu]
- 2. Non-Hazardous Wastes - Recycling - Treatment | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 3. gloves.com [gloves.com]
- 4. wellbefore.com [wellbefore.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Hand Protection | Chemical Resistant Butyl/Viton(R) Gloves | All Safety Products [allsafetyproducts.com]
- 7. esafetysupplies.com [esafetysupplies.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
